5-amino-6-(D-ribitylamino)uracil
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O6/c10-5-7(12-9(19)13-8(5)18)11-1-3(15)6(17)4(16)2-14/h3-4,6,14-17H,1-2,10H2,(H3,11,12,13,18,19)/t3-,4+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQZIXVJVUPORE-RPDRRWSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H](CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937742 | |
| Record name | 1-[(5-Amino-2,6-dihydroxypyrimidin-4-yl)amino]-1-deoxypentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Amino-6-ribitylamino uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17014-74-3 | |
| Record name | 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17014-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-6-ribitylamino-2,4-(1H,3H)pyrimidinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017014743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(5-Amino-2,6-dihydroxypyrimidin-4-yl)amino]-1-deoxypentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-6-ribitylamino uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of 5-Amino-6-(D-Ribitylamino)Uracil (5-A-RU) in Riboflavin Biosynthesis and Mucosal Immunity
[1][2][3]
Executive Summary
5-amino-6-(D-ribitylamino)uracil (5-A-RU) represents a critical metabolic node in bacteria and plants.[1] Historically studied solely as a transient intermediate in the de novo biosynthesis of Riboflavin (Vitamin B2), it has recently emerged as a foundational "pathogen-associated molecular pattern" (PAMP). It serves as the obligate precursor to 5-OP-RU, the most potent known ligand for Mucosal-associated Invariant T (MAIT) cells.[1] This guide dissects the enzymatic production of 5-A-RU, its chemical instability, and the protocols required to synthesize and utilize it in drug discovery and immunological assays.[2]
Part 1: Chemical & Structural Identity[2][3][4]
5-A-RU is an aminouracil derivative characterized by a D-ribityl side chain.[3][1][4][5][6][7][8][9][10][11] Its electron-rich diaminouracil core makes it highly susceptible to oxidation, a property that complicates its isolation and storage.[1]
| Property | Specification |
| IUPAC Name | 5-amino-6-((2S,3S,4R)-2,3,4,5-tetrahydroxypentylamino)pyrimidine-2,4(1H,3H)-dione |
| Formula | C |
| Molecular Weight | 276.25 g/mol |
| Solubility | Water (High), DMSO (Moderate), Organic solvents (Low) |
| Stability | Critical: Unstable in air/solution.[1][9][12] Oxidizes to riboflavin-like degradation products or polymerizes.[1] Must be stored as an HCl salt at -80°C under inert gas. |
| Key Reactivity | Condenses non-enzymatically with dicarbonyls (e.g., methylglyoxal) to form pyrimidine adducts. |
Part 2: The Riboflavin Biosynthetic Context[13]
In bacteria (e.g., E. coli, M. tuberculosis) and plants, 5-A-RU is generated through the Rib pathway. It is not the end-product but a high-flux intermediate.[1]
The Pathway Mechanics
The synthesis begins with GTP and diverges from the purine pathway.[13] The formation of 5-A-RU involves ring opening, deamination, reduction, and dephosphorylation.
-
GTP Cyclohydrolase II (RibA): Converts GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARP), releasing formate and pyrophosphate.[1]
-
Deaminase/Reductase (RibD):
-
The "Elusive" Phosphatase Step: The conversion of the phosphorylated intermediate to 5-A-RU requires dephosphorylation.
-
Note: In E. coli, this is often catalyzed by non-specific phosphatases like YigB or YbjI , rather than a dedicated "Rib" enzyme. This step is a common bottleneck in engineered strains.
-
-
Lumazine Synthase (RibH): The condensation of 5-A-RU with 3,4-dihydroxy-2-butanone 4-phosphate (3,4-DHBP) (produced by RibB) forms 6,7-dimethyl-8-ribityllumazine.[1]
-
Riboflavin Synthase (RibE): Disproportionates two lumazine molecules to form one Riboflavin and regenerate 5-A-RU.[1]
Pathway Visualization
The following diagram illustrates the flow from GTP to Riboflavin, highlighting the 5-A-RU node and its consumption by RibH.
Caption: The bacterial riboflavin biosynthesis pathway. 5-A-RU is the central convergence point for the pyrimidine and pentose-phosphate branches.[1]
Part 3: The Immunological Interface (MAIT Cells)
While 5-A-RU is a metabolic intermediate for bacteria, it is a "smoking gun" for the mammalian immune system.[1] Humans do not synthesize riboflavin; therefore, the presence of 5-A-RU signals a bacterial infection.[1]
The Pro-Antigen Mechanism
5-A-RU itself does not bind the MR1 receptor efficiently.[1] It acts as a pro-antigen .[1]
-
Leakage: 5-A-RU leaks from the bacterial cytoplasm into the extracellular space/host cytosol.[1]
-
Condensation: It reacts non-enzymatically with host-derived or bacteria-derived dicarbonyls, specifically Methylglyoxal (MG) or Glyoxal (G) .[3][1][8]
-
Ligand Formation:
-
Presentation: 5-OP-RU forms a Schiff base with Lys43 inside the MR1 binding groove, stabilizing the complex for presentation to the MAIT Cell Receptor (TCR).[1]
Caption: The non-enzymatic conversion of 5-A-RU into the potent MR1 ligand 5-OP-RU.[3][1][14]
Part 4: Experimental Protocols
Working with 5-A-RU requires strict anaerobic conditions or rapid handling due to oxidation.[1]
Synthesis of 5-A-RU (HCl Salt)
Based on the method by Li et al. (2018), which improved upon earlier unstable free-base protocols.[1]
Reagents:
-
5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4(1H,3H)-dione (Precursor).[1]
-
Sodium hydrosulfite (Reducing agent).[1]
Protocol:
-
Dissolution: Dissolve 100 mg of the nitro-precursor in 4 mL water. Add 2 drops of 2N KOH to aid solubility (solution turns yellow).
-
Reduction: Add sodium hydrosulfite (6 eq). The solution should turn colorless within 20 minutes, indicating reduction of the nitro group to the amine.
-
Acidification: Isolate the product via HPLC or filtration, then immediately treat with 1N HCl.
-
Lyophilization: Freeze-dry the solution to obtain 5-A-RU·HCl.
-
Storage: Store at -80°C. The HCl salt is significantly more stable than the free base.[1]
In Vitro MAIT Activation Assay
Purpose: To verify the biological activity of synthesized 5-A-RU.
-
Cell Line: Use Jurkat cells expressing the invariant V
7.2-J 33 TCR (MAIT reporter cells) and C1R cells expressing MR1.[1] -
Pulse: Incubate C1R-MR1 cells with 5-A-RU (10 nM - 1
M) for 4 hours.-
Critical Step: Exogenous Methylglyoxal (50
M) is often added to maximize 5-OP-RU formation, although physiological levels in culture media are sometimes sufficient.[1]
-
-
Co-culture: Add MAIT reporter cells to the pulsed APCs (1:1 ratio).
-
Readout: Measure activation via flow cytometry (CD69 upregulation) or ELISA (IL-2 production) after 16-24 hours.[1]
Part 5: Therapeutic Implications[2]
Antimicrobial Targets
Since 5-A-RU accumulation is toxic and the pathway is essential for bacteria lacking riboflavin transporters, enzymes processing 5-A-RU are drug targets:
-
RibH Inhibitors: Blocking Lumazine Synthase causes a buildup of 5-A-RU.[1] While 5-A-RU itself is not highly toxic, the lack of FAD/FMN is lethal.[1]
-
RibE Inhibitors: Analogs of lumazine that mimic the transition state have been developed to starve bacteria of riboflavin.
Immunotherapy (MAIT Boosting)
5-A-RU is investigated as a mucosal vaccine adjuvant.[1][15] By co-administering 5-A-RU with a specific antigen, researchers can "boost" the local MAIT cell population in the lungs or gut, creating a more alert innate immune environment.
References
-
Corbett, A. J., et al. (2014). T-cell activation by transitory neo-antigens derived from distinct microbial pathways.[1] Nature, 509(7500), 361–365. Link[1]
-
Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU).[1][2][11] PLOS ONE, 13(2), e0191837.[2] Link
-
Bacher, A., et al. (2000). Biosynthesis of riboflavin.[16][17] Vitamins & Hormones, 59, 1-109.[1] Link
-
Kjer-Nielsen, L., et al. (2012). MR1 presents microbial vitamin B metabolites to MAIT cells.[14] Nature, 491(7426), 717–723. Link[1]
-
Mak, J. Y. W., et al. (2017). Stabilizing short-lived Schiff base derivatives of 5-aminouracils that activate mucosal-associated invariant T cells.[1] Nature Communications, 8, 14599. Link[1]
Sources
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- 2. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]
- 3. Frontiers | Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo [frontiersin.org]
- 4. 5-amino-6-(D-ribitylamino)uracil | C9H16N4O6 | CID 193516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PathBank [pathbank.org]
- 6. 5-amino-6-(D-ribitylamino)uracil (CHEBI:15934) [ebi.ac.uk]
- 7. The effects of 5-OP-RU stereochemistry on its stability and MAIT-MR1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Showing Compound 5-amino-6-(D-ribitylamino)uracil (FDB030561) - FooDB [foodb.ca]
- 10. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scholarly Article or Book Chapter | Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | ID: zk51vs545 | Carolina Digital Repository [cdr.lib.unc.edu]
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- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]
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An In-depth Technical Guide to 5-amino-6-(D-ribitylamino)uracil: From Riboflavin Precursor to Immune Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Significance of 5-amino-6-(D-ribitylamino)uracil
5-amino-6-(D-ribitylamino)uracil (5-A-RU), a key intermediate in the biosynthesis of riboflavin (Vitamin B2), has emerged from the realm of essential metabolic pathways to become a molecule of significant interest in immunology and drug development.[1][2][3] Initially recognized for its foundational role in the microbial and fungal production of flavin coenzymes, 5-A-RU is now understood to be a critical precursor to potent antigens that activate a unique class of innate-like T cells known as Mucosal-Associated Invariant T (MAIT) cells.[1][4][5][6] This guide provides a comprehensive technical overview of the molecular structure, chemical properties, synthesis, and biological importance of 5-A-RU, offering insights for researchers and professionals engaged in the study of immunology, infectious diseases, and therapeutic development.
PART 1: Molecular Structure and Chemical Properties
Core Molecular Structure
5-amino-6-(D-ribitylamino)uracil is an aminouracil derivative characterized by a D-ribitol moiety attached to the C6 position of the uracil ring via an amino group.[7][8] The systematic IUPAC name for this compound is 5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione.[7]
Molecular Structure of 5-amino-6-(D-ribitylamino)uracil
A simplified 2D representation of the molecular structure of 5-A-RU.
Physicochemical Properties
The physicochemical properties of 5-A-RU are summarized in the table below. These characteristics are essential for understanding its solubility, stability, and behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₄O₆ | PubChem[7] |
| Molecular Weight | 276.25 g/mol | PubChem[7][9] |
| IUPAC Name | 5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione | PubChem[7] |
| SMILES | C(O)O">C@@HO)NC1=C(C(=O)NC(=O)N1)N | PubChem[7] |
| InChI | InChI=1S/C9H16N4O6/c10-5-7(12-9(19)13-8(5)18)11-1-3(15)6(17)4(16)2-14/h3-4,6,14-17H,1-2,10H2,(H3,11,12,13,18,19)/t3-,4+,6-/m0/s1 | PubChem[7] |
| InChIKey | XKQZIXVJVUPORE-RPDRRWSUSA-N | PubChem[7] |
| pKa (Strongest Acidic) | 8.48 | FooDB[10] |
| pKa (Strongest Basic) | -2.7 | FooDB[10] |
| logP | -2.4 | FooDB[10] |
| Water Solubility | 14.3 g/L | FooDB[10] |
Chemical Stability and Synthesis
A significant challenge in working with 5-A-RU is its inherent instability upon storage.[1][4] To address this, an efficient synthetic route to its more stable hydrochloride (HCl) salt has been developed.[1][4]
Synthetic Pathway to 5-A-RU HCl
A simplified workflow for the synthesis of the more stable HCl salt of 5-A-RU.
Experimental Protocol: Synthesis of 5-A-RU HCl [4]
-
Dissolution: Dissolve 100 mg (0.327 mmol) of 5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)-pyrimidine-2,4(1H,3H)-dione in 4 mL of water.
-
Catalysis: Add 2 drops of 2N aqueous KOH.
-
Reduction: Add 0.341 g (1.96 mmol) of sodium hydrosulfite. The solution will turn from light-yellow to colorless, and a white precipitate will form.
-
Monitoring: Monitor the reaction by HPLC-MS until the starting material is consumed (approximately 1 hour).
-
Purification: Purify the mixture via reverse-phase chromatography.
-
Salt Formation: Add 0.18 mL of 1N HCl to the combined fractions containing the product.
-
Isolation: Concentrate the solution to obtain the title compound.
Rationale: The reduction of the nitro group to an amine is a critical step. Sodium hydrosulfite is a common and effective reducing agent for this transformation in aqueous media. The addition of a catalytic amount of KOH likely facilitates the reaction. Conversion to the HCl salt improves the compound's stability for storage and handling.[1][11]
PART 2: Biological Significance and Function
Role in Riboflavin Biosynthesis
5-A-RU is a pivotal intermediate in the biosynthesis of riboflavin, a pathway essential for most microorganisms and plants, but absent in animals.[12][13][14] This metabolic pathway is a validated target for the development of novel antimicrobial agents.[14]
The formation of 6,7-dimethyl-8-ribityllumazine, the penultimate step in riboflavin synthesis, is catalyzed by lumazine synthase.[12][13] This enzyme facilitates the condensation of 5-A-RU with 3,4-dihydroxy-2-butanone 4-phosphate.[13][14]
The Penultimate Step in Riboflavin Biosynthesis
The enzymatic reaction catalyzed by lumazine synthase, a key step in the riboflavin biosynthesis pathway.
Precursor to MAIT Cell Antigens
Beyond its metabolic role, 5-A-RU is a precursor to potent antigens that activate Mucosal-Associated Invariant T (MAIT) cells.[5][6][15] MAIT cells are a class of innate-like T cells that recognize microbially-derived metabolic intermediates presented by the MHC class I-related molecule, MR1.[1][4]
5-A-RU can react non-enzymatically with reactive carbonyl species, such as methylglyoxal (MG), to form highly active MAIT cell agonists like 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU).[4][5][6]
Formation of a Potent MAIT Cell Antigen
The non-enzymatic reaction between 5-A-RU and methylglyoxal to form the potent MAIT cell antigen, 5-OP-RU.
This discovery has profound implications for understanding the role of MAIT cells in antibacterial immunity and for the development of novel vaccines and immunotherapies.[1][16][17] The ability to synthetically produce stable 5-A-RU and its derivatives allows for the generation of MR1 tetramers, which are invaluable tools for the identification and study of MAIT cells.[1][4]
PART 3: Experimental Methodologies
In Vitro MAIT Cell Activation Assay
This protocol outlines a general method for assessing the ability of 5-A-RU, in combination with methylglyoxal, to activate MAIT cells in vitro.
Experimental Protocol: MAIT Cell Activation [4][11]
-
Cell Culture: Culture a human C1R cell line expressing MR1 and GFP.
-
Ligand Preparation: Prepare a solution of 2 µM 5-A-RU (from the stable HCl salt, adjusted for molecular weight) and 50 µM methylglyoxal in the cell culture medium.
-
Incubation: Incubate the C1R-MR1-GFP cells with the 5-A-RU/methylglyoxal solution for 15 hours. A control group with no added ligand should be included.
-
Staining: Stain the cells with an anti-MR1 antibody.
-
Flow Cytometry: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of both GFP (indicating MR1 expression) and the anti-MR1 antibody staining.
Rationale: The upregulation of MR1 surface expression, as indicated by an increase in MFI, is a hallmark of MAIT cell activation by a cognate antigen.[4][11] This assay provides a quantitative measure of the bioactivity of the synthesized 5-A-RU.
Conclusion
5-amino-6-(D-ribitylamino)uracil stands at the crossroads of essential metabolism and immunology. A thorough understanding of its molecular structure, chemical properties, and biological functions is paramount for researchers in diverse fields. The ability to synthesize a stable form of this molecule has opened new avenues for investigating the intricate interplay between microbial metabolism and the host immune system. As research into MAIT cell biology continues to expand, the importance of 5-A-RU as a research tool and potential therapeutic precursor is poised to grow.
References
-
Li, K., Vorkas, C. K., Chaudhry, A., Bell, D. L., Willis, R. A., Rudensky, A., ... & Aubé, J. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS one, 13(2), e0191837. [Link]
-
Zhang, X. (2003). Structural Studies of Lumazine Synthases – Thermostability, Catalytic Mechanism and Molecular Assembly. CORE. [Link]
-
Gerhardt, S., Schott, A. K., Kachalova, G. S., & Bacher, A. (2002). Studies on the Reaction Mechanism of Riboflavin Synthase: X-Ray Crystal Structure of a Complex with 6-Carboxyethyl-7-Oxo-8-Ribityllumazine. Structure, 10(10), 1371-1381. [Link]
-
PubChem. (n.d.). 5-amino-6-(D-ribitylamino)uracil. National Center for Biotechnology Information. [Link]
-
Li, K., Vorkas, C. K., Chaudhry, A., Bell, D. L., Willis, R. A., Rudensky, A., ... & Aubé, J. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS ONE, 13(2), e0191837. [Link]
-
DNAmod. (2020, March 28). 5-amino-6-(D-ribitylamino)uracil. [Link]
-
M-CSA. (n.d.). 6,7-dimethyl-8-ribityllumazine synthase. [Link]
-
Khan, I., & Khan, A. (2023). Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. Frontiers in Molecular Biosciences, 10, 1213912. [Link]
-
Wikipedia. (2023, December 28). Lumazine synthase. [Link]
-
FooDB. (2015, May 7). Showing Compound 5-amino-6-(D-ribitylamino)uracil (FDB030561). [Link]
-
PubChem. (n.d.). 5-Amino-6-ribitylamino uracil. National Center for Biotechnology Information. [Link]
-
PubChemLite. (n.d.). 5-amino-6-(d-ribitylamino)uracil (C9H16N4O6). [Link]
-
EMBL-EBI. (2016, January 27). 5-amino-6-(D-ribitylamino)uracil (CHEBI:15934). [Link]
-
Nelson, A. G., Wang, H., Dewar, P. M., Eddy, E. M., Li, S., Yi Lim, X., ... & Chen, Z. (2023). Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo. Frontiers in Immunology, 14, 1109759. [Link]
-
Harriff, M. J., McFall, C., Modeste, E., Lewinsohn, D. A., & Lewinsohn, D. M. (2025). Disruption of riboflavin biosynthesis in mycobacteria establishes riboflavin pathway intermediates as key precursors of MAIT cell agonists. bioRxiv. [Link]
-
Harriff, M. J., McFall, C., Modeste, E., Lewinsohn, D. A., & Lewinsohn, D. M. (2024). Disruption of riboflavin biosynthesis in mycobacteria establishes 5-amino-6-D-ribitylaminouracil (5-A-RU) as key precursor of MAIT cell agonists. bioRxiv. [Link]
-
EMBL-EBI. (n.d.). 5-amino-6-(D-ribitylamino)uracil (CHEBI:15934). [Link]
-
Li, K., Vorkas, C. K., Chaudhry, A., Bell, D. L., Willis, R. A., Rudensky, A., ... & Aubé, J. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS one, 13(2), e0191837. [Link]
-
Nelson, A. G., Wang, H., Dewar, P. M., Eddy, E. M., Li, S., Yi Lim, X., ... & Chen, Z. (2023). Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo. Frontiers in Immunology, 14, 1109759. [Link]
-
Harriff, M. J., McFall, C., Modeste, E., Lewinsohn, D. A., & Lewinsohn, D. M. (2024). Disruption of riboflavin biosynthesis in mycobacteria establishes 5-amino-6- D-ribitylaminouracil (5-A-RU). bioRxiv. [Link]
-
Harriff, M. J., McFall, C., Modeste, E., Lewinsohn, D. A., & Lewinsohn, D. M. (2024). Disruption of riboflavin biosynthesis in mycobacteria establishes 5-amino-6-D-ribitylaminouracil (5-A-RU) as key precursor of MAIT cell agonists. ResearchGate. [Link]
-
Palmatier, C. M., McCroskey, R. P., & Abbott, M. T. (1970). The Enzymatic Conversion of 5-Formyluracil to Uracil 5-Carboxylic Acid. Journal of Biological Chemistry, 245(24), 6706-6710. [Link]
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A Technical Guide to the Mechanism of MAIT Cell Activation by 5-Amino-6-D-Ribitylaminouracil Derivatives
Executive Summary
Mucosal-Associated Invariant T (MAIT) cells are a unique class of innate-like T cells that play a critical role in immunity against a broad range of microbes. Their activation is mediated by the MHC class I-related protein, MR1, which presents microbial antigens derived from the riboflavin (vitamin B2) biosynthesis pathway. This guide provides an in-depth technical examination of the core mechanism by which the key precursor, 5-amino-6-D-ribitylaminouracil (5-A-RU), and its derivatives activate MAIT cells. We will explore the journey from antigen generation and MR1 loading to T-cell receptor (TCR) recognition and downstream signaling. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pathway for applications in immunology, vaccine development, and therapeutics.
Introduction: MAIT Cells and the MR1 Axis
MAIT cells are distinguished by a semi-invariant T-cell receptor (TCR), which in humans is typically composed of a TRAV1-2 alpha chain paired with a limited set of beta chains.[1] They are abundant in mucosal tissues, the liver, and peripheral blood, positioning them as first-line defenders against invading pathogens.[1][2] Unlike conventional T cells that recognize peptide antigens presented by MHC molecules, MAIT cells recognize small organic molecules presented by MR1.[3][4] The antigens are intermediates of the riboflavin synthesis pathway, which is essential for many bacteria and yeasts but absent in mammals, allowing for precise discrimination between microbial and host cells.[3][5]
The central precursor to the most potent MAIT cell antigens is 5-A-RU.[6] However, 5-A-RU itself is not a direct ligand for MR1 and does not activate MAIT cells efficiently on its own.[6][7] Instead, it serves as a substrate for the non-enzymatic formation of highly potent, albeit unstable, antigens.[6][8] Understanding the nuances of this activation mechanism is paramount for harnessing the therapeutic potential of MAIT cells.
The Genesis of a MAIT Cell Antigen: From 5-A-RU to a Potent Ligand
The activation cascade begins with the microbial production of 5-A-RU, an intermediate in the riboflavin synthesis pathway.[3][6] The formation of the ultimate MAIT cell agonists requires a subsequent, crucial step: the condensation of 5-A-RU with reactive carbonyl species, such as methylglyoxal (MG) or glyoxal, which are metabolic byproducts of glycolysis.[6][7]
This non-enzymatic reaction yields highly potent, but chemically unstable, adducts:
-
5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) from the reaction with methylglyoxal.[6][7]
-
5-(2-oxoethylideneamino)-6-D-ribitylaminouracil (5-OE-RU) from the reaction with glyoxal.[7]
These transitory neo-antigens are the key activators of MAIT cells.[6] Their instability in aqueous environments (half-life of ~1.5 hours for 5-OP-RU at 37°C) presents a significant challenge for in vitro studies, necessitating careful handling and synthesis strategies, such as preparation in DMSO or stabilization as a hydrochloride salt.[8][9][10]
The MR1 Antigen Presentation Pathway: A Unique "Presentation on Demand" System
The MR1 antigen presentation pathway is distinct from classical MHC pathways and operates on a "presentation on demand" basis.[4] In the absence of a suitable ligand, MR1 molecules are retained within the endoplasmic reticulum (ER) in a ligand-receptive, partially folded state.[11][12]
Ligand Loading and the Critical Role of the Schiff Base
The journey of the MR1-ligand complex to the cell surface is a tightly regulated process triggered by the availability of a potent agonist like 5-OP-RU.
The key molecular event that drives this process is the formation of a covalent Schiff base.[11][13][14]
-
Ligand Entry: 5-OP-RU or related derivatives enter the ER of an antigen-presenting cell (APC).[11][15]
-
Schiff Base Formation: The reactive ketone group on 5-OP-RU forms a reversible covalent bond (a Schiff base) with a specific lysine residue (Lys43) located deep within the MR1 antigen-binding cleft.[12][13][14]
-
Molecular Switch: This covalent bond acts as a "molecular switch."[11] It neutralizes the positive charge of the lysine residue, inducing a critical conformational change that stabilizes the entire MR1 molecule and facilitates its association with β2-microglobulin.[13][15]
-
ER Egress and Trafficking: The now stable, fully folded MR1-ligand complex is released from ER retention and traffics through the Golgi apparatus to the cell surface for presentation to MAIT cells.[11][12]
This ligand-dependent trafficking is a key control point. Compounds that bind MR1 but cannot form a Schiff base, including some drug-like molecules and even the precursor 5-A-RU, fail to trigger this ER egress and can even act as antagonists by competitively inhibiting the binding of potent agonists.[7][12]
The Trimolecular Complex: MR1, Ligand, and the MAIT TCR
Once on the cell surface, the MR1-ligand complex is available for recognition by the MAIT TCR, forming a trimolecular complex that initiates T-cell activation.
Structural Basis of Recognition
Crystal structures of the MAIT TCR-MR1-ligand complex have provided remarkable insights into the specificity of this interaction.[16][17][18]
-
The semi-invariant TRAV1-2 TCR alpha chain docks centrally over the MR1 antigen-binding cleft.[18][19]
-
A conserved tyrosine residue (Tyr95α) on the TCR's CDR3α loop forms a crucial hydrogen bond with the 2'-hydroxyl group of the ligand's ribityl tail.[18] This interaction is a lynchpin for MAIT cell recognition and activation.
-
The uracil portion of the ligand is nestled within an aromatic cradle of the MR1 pocket, while the variable CDR3β loop of the TCR primarily contacts the MR1 helices, fine-tuning the interaction.[17][18]
Downstream Signaling and MAIT Cell Effector Functions
Successful TCR engagement by the MR1-ligand complex, in conjunction with co-stimulatory signals, triggers a potent downstream signaling cascade, leading to rapid MAIT cell activation.[3][20]
TCR-Dependent and Independent Activation
-
TCR-Dependent Activation: This is the canonical pathway initiated by the MR1-ligand complex. It requires co-stimulation, which can be provided by molecules like CD28 or by pro-inflammatory cytokines such as IL-12 and IL-18, often produced by APCs in response to pathogen-associated molecular patterns (PAMPs) like TLR agonists.[3][20][21]
-
TCR-Independent Activation: MAIT cells can also be activated directly by cytokines, particularly a combination of IL-12 and IL-18, bypassing the need for TCR engagement.[3][22] This allows them to respond to viral infections where riboflavin-based antigens may be absent.
Effector Response
Upon activation, MAIT cells rapidly deploy a range of effector functions:
-
Cytokine and Chemokine Production: They secrete a robust profile of pro-inflammatory cytokines, including IFN-γ, TNF-α, and IL-17.[2][23]
-
Cytotoxicity: They can directly kill infected cells through the release of cytotoxic granules containing perforin and granzyme B.[2][23]
-
Immune Orchestration: By producing various cytokines and chemokines, they recruit and activate other immune cells, including neutrophils and macrophages, bridging the innate and adaptive immune responses.[23][24]
Methodologies for Studying MAIT Cell Activation
Investigating the MAIT cell-MR1 axis requires specialized reagents and protocols. The instability of the activating ligands is a primary experimental consideration.
Protocol 1: Preparation and Use of 5-A-RU/Methylglyoxal for MAIT Cell Activation
Causality: The direct product of 5-A-RU and methylglyoxal (5-OP-RU) is highly unstable in aqueous culture media.[8] Therefore, activation protocols often involve adding the two precursors directly to the cell culture, allowing the activating ligand to form in situ.[9] This method, while less quantitative than using pre-formed and purified 5-OP-RU, is effective for inducing robust MAIT cell responses. The use of 5-A-RU stabilized as an HCl salt is recommended for improved storage and reproducibility.[9][10]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 5-A-RU•HCl (e.g., 200 µM) in sterile, distilled H₂O and store in aliquots at -80°C.[9]
-
Prepare a stock solution of methylglyoxal (e.g., 50 mM) in sterile, distilled H₂O.
-
-
Cell Culture Setup:
-
Plate antigen-presenting cells (APCs), such as peripheral blood mononuclear cells (PBMCs) or an MR1-expressing cell line (e.g., C1R-MR1), in a 96-well plate at an appropriate density.[9]
-
-
Ligand Addition:
-
Dilute the 5-A-RU and methylglyoxal stocks in cell culture medium to achieve the desired final concentrations. A typical starting point is 2 µM 5-A-RU and 50 µM methylglyoxal.[9]
-
Add the ligand mixture directly to the wells containing the APCs (and MAIT cells, if using a co-culture system).
-
-
Incubation:
-
Readout - Flow Cytometry Analysis:
-
Harvest the cells and stain with a viability dye.
-
Stain for surface markers to identify MAIT cells (e.g., anti-CD3, anti-TCR Vα7.2) and activation markers (e.g., anti-CD69, anti-CD25).[9][25]
-
For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of incubation, then proceed with a standard fixation/permeabilization and intracellular staining protocol for IFN-γ and TNF-α.
-
Data Presentation: Comparing Ligand Potency
The potency of different 5-A-RU derivatives or other compounds can be compared by measuring their half-maximal effective concentration (EC₅₀) for MAIT cell activation or their half-maximal inhibitory concentration (IC₅₀) for binding to MR1.
| Compound | Interaction Type | Typical Binding Affinity (IC₅₀) | MAIT Cell Activation (EC₅₀) | Reference |
| 5-OP-RU | Agonist (Schiff Base) | 5.3 nM | 3–500 pM | [8][13] |
| Acetyl-6-FP | Antagonist (Schiff Base) | 29.9 nM | Inhibitory | [13][17] |
| DB28 | Antagonist (Non-Schiff Base) | N/A | Inhibitory | [12] |
| Riboflavin | Weak Antagonist | ~182 µM | Inhibitory | [13] |
Applications in Drug Development
The central role of MAIT cells in antimicrobial immunity and their involvement in inflammatory diseases and cancer make the MR1 pathway an attractive target for therapeutic intervention.[26][27][28]
-
MAIT Cell Agonists: Stable, potent agonists based on 5-A-RU derivatives could serve as powerful vaccine adjuvants, enhancing immune responses against pathogens, or as direct anti-cancer immunotherapies by activating the cytotoxic potential of MAIT cells.[1][8][28]
-
MAIT Cell Antagonists: The development of MR1 antagonists that block the presentation of activating ligands could be a therapeutic strategy for autoimmune and inflammatory conditions where MAIT cells are pathologically overactive, such as inflammatory bowel disease.[1][24]
Conclusion
The activation of MAIT cells by 5-A-RU derivatives is a sophisticated, multi-step process that represents a unique paradigm in antigen presentation. It begins with the non-enzymatic generation of an unstable microbial metabolite, which then acts as a key to unlock the trafficking of its specific presenting molecule, MR1, to the cell surface. The formation of a covalent Schiff base is the central molecular trigger for this process, ensuring that MR1 presentation is tightly regulated by the presence of microbial signals. The subsequent recognition of the MR1-ligand complex by the semi-invariant MAIT TCR provides a powerful and specific mechanism for immune surveillance. A thorough understanding of this pathway, from the chemistry of the ligands to the cell biology of MR1 and the immunology of the T-cell response, is essential for leveraging the therapeutic potential of MAIT cells in a new generation of vaccines and immunotherapies.
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The Nexus of Microbial Metabolism and Innate Immunity: A Technical Guide to the Formation of 5-OP-RU from 5-amino-6-(D-ribitylamino)uracil
Abstract
This technical guide provides an in-depth exploration of the biochemical relationship between 5-amino-6-(D-ribitylamino)uracil (5-A-RU), a key intermediate in the microbial riboflavin biosynthesis pathway, and the formation of 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), a potent activator of Mucosal-Associated Invariant T (MAIT) cells. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic synthesis of 5-A-RU, its subsequent non-enzymatic conversion to 5-OP-RU, and detailed experimental protocols for their synthesis, characterization, and biological activity assessment.
Introduction: A Tale of Two Molecules
The intricate world of microbial metabolism often intersects with host immunology in unexpected and profound ways. A prime example of this interplay is the connection between the biosynthesis of riboflavin (Vitamin B2) in microbes and the activation of a crucial subset of innate-like T cells in humans, known as MAIT cells.[1][2] At the heart of this connection lie two pivotal molecules: 5-amino-6-(D-ribitylamino)uracil (5-A-RU) and 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU).
5-A-RU is an essential intermediate in the riboflavin biosynthesis pathway, a metabolic route present in many bacteria and fungi but absent in humans.[3] This makes the pathway and its intermediates unique microbial signatures. While 5-A-RU itself is not directly recognized by the immune system, its fate takes a fascinating turn when it encounters reactive carbonyl species, such as methylglyoxal (MGO), a byproduct of glycolysis in both microbial and mammalian cells.[4][5]
The non-enzymatic condensation of 5-A-RU and MGO gives rise to 5-OP-RU, a highly potent neo-antigen for MAIT cells.[4][6] This unstable intermediate is captured and presented by the MHC class I-related protein 1 (MR1), leading to the robust activation of MAIT cells.[7][8] This activation plays a critical role in the early immune response to a wide range of microbial pathogens.
This guide will dissect the journey from the enzymatic production of 5-A-RU within the riboflavin pathway to the spontaneous chemical reaction that forges 5-OP-RU, providing researchers with the foundational knowledge and practical methodologies to investigate this critical nexus of microbial metabolism and innate immunity.
The Biochemical Pathway: From GTP to 5-amino-6-(D-ribitylamino)uracil
The biosynthesis of riboflavin is a multi-step enzymatic cascade that begins with guanosine triphosphate (GTP) and ribulose-5-phosphate. The formation of 5-A-RU occurs in the penultimate step of this pathway, catalyzed by the enzyme lumazine synthase .[5]
The overall pathway leading to the substrates for lumazine synthase is summarized below:
The Role of Lumazine Synthase
Lumazine synthase catalyzes the condensation of 5-amino-6-(ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine, the direct precursor to riboflavin.[5] The formation of 5-A-RU is intrinsically linked to the subsequent action of riboflavin synthase, which dismutates two molecules of 6,7-dimethyl-8-ribityllumazine to yield one molecule of riboflavin and one molecule of 5-A-RU that is recycled in the pathway.
Catalytic Mechanism of Lumazine Synthase
X-ray crystallographic studies of lumazine synthase have provided significant insights into its catalytic mechanism.[9][10] The active site is located at the interface of subunits and contains several highly conserved residues crucial for catalysis, including His88, Arg127, and Lys135 in Aquifex aeolicus lumazine synthase.[4] The proposed mechanism involves the formation of a Schiff base intermediate between the two substrates.[10]
The Non-Enzymatic Formation of 5-OP-RU
While 5-A-RU is a product of a highly regulated enzymatic pathway, the formation of the potent MAIT cell agonist, 5-OP-RU, is a spontaneous chemical event.[4][6] This reaction is a Schiff base condensation between the primary amine at the 5-position of the uracil ring of 5-A-RU and the ketone group of methylglyoxal (MGO).[7]
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The Pivotal Intermediate: A Technical Guide to 5-amino-6-(D-ribitylamino)uracil in Bacterial Metabolism and Immunology
An in-depth guide for researchers, scientists, and drug development professionals on the core science and applications of a key bacterial metabolite.
Foreword: Beyond a Simple Metabolite
In the intricate world of bacterial metabolism, certain molecules emerge as critical nodes, their significance extending far beyond a single biochemical conversion. 5-amino-6-(D-ribitylamino)uracil, often abbreviated as 5-A-RU, is one such molecule.[1][2] Initially identified as a transient intermediate in the biosynthesis of riboflavin (Vitamin B2), recent discoveries have thrust 5-A-RU into the spotlight of immunology, revealing its role as a key precursor to potent antigens that activate a unique class of immune cells. This guide provides a comprehensive technical overview of 5-A-RU, from its fundamental biochemistry to its emerging role as a modulator of the host immune response and a potential target for novel therapeutic strategies.
Part 1: The Biochemical Core: 5-A-RU in the Riboflavin Biosynthesis Pathway
The synthesis of riboflavin is an essential metabolic pathway for most bacteria.[3] This pathway provides the precursors for the vital coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are indispensable for a wide array of redox reactions central to cellular respiration and energy metabolism.[4] 5-A-RU is a key intermediate in this highly conserved pathway.[1][2][5]
The biosynthesis of riboflavin begins with two primary substrates: guanosine triphosphate (GTP) and ribulose-5-phosphate (Ribu5P).[6][7] A series of enzymatic reactions, summarized in the table below, leads to the formation of 5-A-RU.
| Step | Precursor(s) | Enzyme(s) | Product(s) | Gene(s) (Example: B. subtilis) |
| 1 | GTP | GTP cyclohydrolase II | 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5'-phosphate (DARPP), formate, pyrophosphate | ribA |
| 2 | DARPP | Deaminase & Reductase | 5-amino-6-(5-phosphoribitylamino)uracil | ribG |
| 3 | 5-amino-6-(5-phosphoribitylamino)uracil | Phosphatase | 5-amino-6-(D-ribitylamino)uracil (5-A-RU) | (Often uncharacterized) |
| 4 | Ribu5P | 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) synthase | 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) | ribA (bifunctional) |
| 5 | 5-A-RU + DHBP | Lumazine synthase | 6,7-dimethyl-8-ribityllumazine | ribH |
| 6 | 6,7-dimethyl-8-ribityllumazine | Riboflavin synthase | Riboflavin | ribE |
Table 1: Simplified overview of the enzymatic steps in the bacterial riboflavin biosynthesis pathway leading to and from 5-A-RU.
The pathway is initiated by the conversion of GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone-5′-phosphate (DARPP) by GTP cyclohydrolase II, an enzyme encoded by the ribA gene in many bacteria.[4] Subsequent deamination and reduction steps, catalyzed by enzymes such as RibG, lead to the formation of the phosphorylated precursor, 5-amino-6-(5-phosphoribitylamino)uracil.[8][9] A phosphatase then removes the phosphate group to yield 5-A-RU.[8][9]
The pathway then converges with a second branch originating from ribulose-5-phosphate, which is converted to 3,4-dihydroxy-2-butanone-4-phosphate (DHBP).[6][7] Lumazine synthase (ribH) catalyzes the condensation of 5-A-RU and DHBP to form 6,7-dimethyl-8-ribityllumazine, the penultimate precursor to riboflavin.[4]
Figure 2: Logical flow from 5-A-RU to MAIT cell activation.
Part 3: Experimental Protocols and Considerations
The study of 5-A-RU and its role in bacterial physiology and immunology requires robust experimental methodologies. Due to its instability, handling and synthesis of 5-A-RU present unique challenges. [10][11]
Synthesis and Stabilization of 5-A-RU
A significant hurdle in the study of 5-A-RU has been its inherent instability upon storage. [10][11]Researchers have developed synthetic routes to produce 5-A-RU, with the hydrochloride salt (5-A-RU·HCl) demonstrating improved stability. [10] Protocol for the Synthesis of 5-A-RU·HCl (Adapted from Li et al., 2018) [11]
-
Starting Material: 5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)-pyrimidine-2,4(1H,3H)-dione.
-
Reduction: Dissolve the starting material in water. Add a catalytic amount of 2N aqueous KOH followed by sodium hydrosulfite.
-
Monitoring: Monitor the reaction by HPLC-MS until the starting material is consumed. The solution will turn from light-yellow to colorless, and a white precipitate will form.
-
Purification: Purify the reaction mixture using reverse-phase chromatography.
-
Salt Formation: Combine the product-containing fractions and add 1N HCl.
-
Isolation: Concentrate the solution to obtain 5-A-RU·HCl, which will solidify upon standing.
Note: This is a simplified overview. For detailed experimental parameters, refer to the original publication.
Studying the Riboflavin Pathway: Genetic Approaches
A powerful method to investigate the role of 5-A-RU and the riboflavin pathway is through the generation of gene deletion mutants in bacteria. [8][9] Workflow for Generating and Analyzing a ribH Deletion Mutant
-
Construct Design: Design a knockout construct for the ribH gene (lumazine synthase) using standard molecular biology techniques (e.g., homologous recombination).
-
Bacterial Transformation: Introduce the knockout construct into the target bacterium (e.g., Mycobacterium smegmatis or Escherichia coli) and select for transformants.
-
Genotypic Confirmation: Verify the deletion of the ribH gene using PCR and DNA sequencing.
-
Phenotypic Analysis:
-
Growth Assays: Assess the growth of the ΔribH mutant in minimal media with and without riboflavin supplementation. The mutant is expected to be auxotrophic for riboflavin.
-
Metabolite Analysis: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze the accumulation of upstream metabolites, such as 5-A-RU, in the culture supernatant or cell lysates of the ΔribH mutant.
-
MAIT Cell Activation Assays: Co-culture the ΔribH mutant with MAIT cells and an MR1-expressing antigen-presenting cell line. Measure MAIT cell activation through cytokine production (e.g., IFN-γ) or upregulation of activation markers (e.g., CD69). Disruption of the pathway after 5-A-RU production may lead to its accumulation and potentially enhanced MAIT cell activation. [8][9]
-
Figure 3: Experimental workflow for genetic analysis of the riboflavin pathway.
Part 4: Future Directions and Therapeutic Potential
The dual role of 5-A-RU as a key metabolic intermediate and a precursor to potent immune activators places it at the forefront of several exciting research areas.
-
Antimicrobial Drug Development: The bacterial riboflavin biosynthesis pathway is a validated target for the development of new antibiotics. As this pathway is absent in humans, inhibitors of enzymes such as lumazine synthase (ribH) could offer a selective mechanism of action.
-
Vaccine Adjuvants and Immunotherapies: The ability of 5-A-RU-derived antigens to potently activate MAIT cells makes them attractive candidates for the development of novel vaccine adjuvants. [12]Harnessing the power of MAIT cells could lead to improved protection against a variety of infectious diseases.
-
Modulation of Host-Microbiome Interactions: Given that many commensal bacteria possess the riboflavin pathway, understanding the production of 5-A-RU and its derivatives by the microbiome is crucial for deciphering its role in shaping mucosal immunity.
Conclusion
5-amino-6-(D-ribitylamino)uracil is a molecule of burgeoning importance, bridging the fields of bacterial metabolism, immunology, and drug discovery. A thorough understanding of its biochemistry, its role in the activation of MAIT cells, and the experimental methodologies to study it are essential for researchers and scientists seeking to innovate in these areas. As research continues to unravel the complexities of the host-microbe interface, the significance of this once-obscure metabolic intermediate is set to grow.
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Ramirez, M. D., et al. (2024). Disruption of riboflavin biosynthesis in mycobacteria establishes 5-amino-6-D-ribitylaminouracil (5-A-RU) as key precursor of MAIT cell agonists. bioRxiv. Available at: [Link]
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Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS ONE, 13(2), e0191837. Available at: [Link]
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Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS ONE, 13(2), e0191837. Available at: [Link]
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An In-depth Technical Guide on the Interaction of 5-amino-6-(D-ribitylamino)uracil Precursors with the MR1 Protein
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The major histocompatibility complex, class I-related protein (MR1) represents a paradigm shift in immunology, presenting microbial-derived vitamin B metabolites to Mucosal-Associated Invariant T (MAIT) cells. This guide provides a comprehensive technical overview of the pivotal interaction between MR1 and its ligand precursors, primarily 5-amino-6-(D-ribitylamino)uracil (5-A-RU). We delve into the biosynthesis of these unique antigens, the molecular intricacies of their binding within the MR1 cleft, and the subsequent immunological responses. This document is designed to be a foundational resource, offering not only in-depth scientific insights but also actionable, field-tested experimental protocols for researchers and professionals in drug development.
The MR1-MAIT Cell Axis: A New Frontier in Immunity
The classical understanding of adaptive immunity has been largely centered on peptide antigens presented by MHC molecules. The discovery of the MR1-MAIT cell axis has broadened this view, revealing a sophisticated mechanism for the surveillance of microbial infections.
-
A Unique Antigen Presentation System: MR1 is a non-classical, monomorphic MHC class I-like molecule.[1][2] Unlike its classical counterparts, MR1 specializes in presenting small organic molecules, specifically intermediates of the riboflavin (vitamin B2) biosynthesis pathway, which is active in many bacteria and yeasts but absent in vertebrates.[3] This allows the immune system to detect a broad range of microbes.
-
Mucosal-Associated Invariant T (MAIT) Cells: These innate-like T cells are abundant in mucosal tissues and the liver and are defined by their semi-invariant T cell receptor (TCR).[4] They are crucial for early responses to infection.
The Genesis of an Antigen: Biosynthesis of 5-A-RU and its Derivatives
The ligands that activate MAIT cells are derived from the microbial riboflavin synthesis pathway. Understanding this pathway is key to comprehending MR1-mediated immunity.
-
The Riboflavin Pathway: This metabolic route produces essential flavin coenzymes. A key intermediate in this pathway is 5-amino-6-(D-ribitylamino)uracil (5-A-RU).[5][6][7][8]
-
Formation of Potent Ligands: 5-A-RU itself is not a potent MAIT cell activator.[5] Instead, it serves as a precursor that non-enzymatically reacts with reactive carbonyl species like methylglyoxal and glyoxal, which are byproducts of microbial metabolism.[3][5] This reaction forms highly potent, though unstable, pyrimidine adducts such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) and 5-(2-oxoethylideneamino)-6-D-ribitylaminouracil (5-OE-RU).[3][9][10]
Caption: Formation of potent MR1 ligands from 5-A-RU.
The Molecular Handshake: MR1-Ligand Interaction
The binding of these riboflavin-based metabolites to MR1 is a highly specific process, dictated by the unique structural features of the MR1 antigen-binding cleft.
-
The MR1 Binding Cleft: The MR1 molecule possesses a small, hydrophobic A' pocket that accommodates the small molecule ligands.[4] This pocket is lined with aromatic and basic residues that are critical for ligand binding.[1][4]
-
Covalent Bond Formation: A key feature of the MR1-ligand interaction is the formation of a Schiff base, a reversible covalent bond, between the ligand and a lysine residue (K43) within the MR1 binding cleft.[5][11][12] This covalent linkage stabilizes the otherwise transient ligand, allowing for effective presentation to MAIT cells.[5]
| Key MR1 Residues | Role in Ligand Binding |
| Tyr7, Tyr62, Trp69, Trp156 | Form a hydrophobic cradle for the ligand[2] |
| Arg9, Lys43, Arg94 | Form polar contacts and are crucial for MAIT cell activation[2][4] |
Experimental Protocols: A Guide for the Bench
To facilitate research in this area, we provide the following validated protocols.
Protocol 1: Synthesis and Stabilization of 5-A-RU
A significant challenge in studying the MR1-MAIT cell axis has been the instability of 5-A-RU.[13][14]
Objective: To synthesize a stable form of 5-A-RU for experimental use.
Methodology: An efficient synthetic route to the hydrochloride salt of 5-A-RU (5-A-RU•HCl) has been developed, which shows improved stability during storage.[13][14] This method allows for the reliable production of this key precursor for use in MAIT cell stimulation and MR1 tetramer production.[13][14]
Protocol 2: MAIT Cell Activation Assay
This assay measures the ability of a given ligand to activate MAIT cells in a co-culture system.
Objective: To quantify MAIT cell activation in response to MR1 ligands.
Step-by-Step Procedure:
-
Cell Culture: Co-culture MR1-expressing antigen-presenting cells (APCs) with human MAIT cells.
-
Ligand Addition: Add the synthesized 5-A-RU along with methylglyoxal to the co-culture.[11][15][16]
-
Analysis: Use flow cytometry to measure the upregulation of activation markers such as CD69 and the production of effector molecules like granzyme B.[16]
Caption: Workflow for MAIT cell activation assay.
Therapeutic and Drug Development Implications
The MR1-MAIT cell axis presents a novel target for therapeutic intervention in a range of diseases.
-
Vaccine Adjuvants: The use of MR1 ligands, such as 5-OP-RU, as vaccine adjuvants has shown promise in enhancing antiviral immunity.[17][18][19] Targeting the MR1-MAIT cell axis can bolster virus-specific CD8+ T cell responses and potentiate protection against respiratory viruses.[18] This approach is being explored for vaccines against influenza and SARS-CoV-2.[20]
-
Infectious Diseases: Given their role in recognizing a wide array of bacteria, strategies to enhance MAIT cell activity could be beneficial in treating bacterial infections.
-
Cancer Immunotherapy: The role of MAIT cells in cancer is an emerging area of research. MR1 inhibitors are being investigated as a means to modulate immune responses in the tumor microenvironment.[21]
-
Autoimmune Diseases: Dysregulation of the MR1-MAIT cell axis may contribute to autoimmune conditions. MR1 inhibitors could potentially dampen overactive immune responses in these diseases.[21]
Future Directions and Unanswered Questions
While significant progress has been made, several key questions remain:
-
What is the full spectrum of ligands that can be presented by MR1?
-
How is MR1 expression and ligand loading regulated in different cell types and tissues?
-
What are the precise mechanisms by which MAIT cells contribute to both protection against infection and the pathogenesis of inflammatory diseases?
Answering these questions will be crucial for the successful translation of our understanding of the MR1-MAIT cell axis into novel and effective therapies.
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Evolutionary Conservation & Biosynthesis of 5-Amino-6-(D-Ribitylamino)uracil in Bacteria
A Technical Guide for Drug Discovery & Immunological Research
Executive Summary
The bacterial biosynthesis of 5-amino-6-(D-ribitylamino)uracil (5-A-RU) represents a critical metabolic node with dual significance: it is an essential precursor for Riboflavin (Vitamin B2) synthesis and a potent immunological ligand activating Mucosal-Associated Invariant T (MAIT) cells.[1][2][3] Because the riboflavin biosynthetic pathway is absent in humans (who must obtain B2 from diet), the enzymes responsible for 5-A-RU production—specifically GTP cyclohydrolase II (RibA) and pyrimidine deaminase/reductase (RibD/RibG) —are high-value targets for novel antimicrobial therapeutics. This guide synthesizes the biochemical mechanisms, evolutionary conservation, and experimental protocols necessary for characterizing this pathway in pathogenic bacteria.
The Biochemistry of 5-A-RU Synthesis[1][2][3]
The synthesis of 5-A-RU is a strictly conserved process in bacteria, fungi, and plants. It begins with the purine precursor GTP and proceeds through ring opening, deamination, reduction, and dephosphorylation.[4]
Step-by-Step Mechanism
-
Ring Opening (RibA): The pathway initiates with GTP cyclohydrolase II (RibA) . It catalyzes the release of formate and pyrophosphate from GTP, opening the imidazole ring to yield 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARPP) .
-
Note: In many bacteria (e.g., E. coli), RibA is bifunctional, also acting as 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS).
-
-
Deamination & Reduction (RibD/RibG): The ribosylamine group of DARPP must be reduced to a ribitylamine side chain.[3] This is catalyzed by RibD (in Gram-negatives like E. coli) or RibG (in Gram-positives like B. subtilis).
-
Deamination: The C2-amino group is hydrolyzed to a ketone.
-
Reduction: The ribosyl side chain is reduced to a ribityl chain using NADPH as a cofactor.
-
Product: 5-amino-6-(5'-phospho-D-ribitylamino)uracil (ArPP) .
-
Variation: The order of deamination and reduction can vary between species, but the final phosphorylated intermediate (ArPP) is identical.
-
-
The "Phosphatase Gap" (ArPP → 5-A-RU): ArPP is dephosphorylated to yield the final 5-amino-6-(D-ribitylamino)uracil (5-A-RU) .[2][3][5]
-
Critical Insight: Unlike the dedicated enzymes RibA and RibD, the phosphatase responsible for this step is often non-specific (e.g., members of the Haloacid Dehalogenase superfamily) or redundant. This makes the phosphatase a poor drug target compared to RibA or RibD.
-
-
Downstream Utilization: 5-A-RU condenses with 3,4-dihydroxy-2-butanone 4-phosphate (3,4-DHBP) via Lumazine Synthase (RibH) to form 6,7-dimethyl-8-ribityllumazine, the immediate precursor to Riboflavin.[2][3][5]
Pathway Visualization
Figure 1: The bacterial riboflavin biosynthetic pathway highlighting the synthesis of 5-A-RU.[3][6]
Evolutionary Conservation Analysis
The enzymes RibA and RibD/G are highly conserved across bacterial phyla, making them broad-spectrum antimicrobial targets. However, their genomic organization differs, which impacts inhibitor screening strategies.
Gene Organization: Fused vs. Separate
Evolution has driven gene fusion events in certain lineages to optimize substrate channeling.
| Organism Type | Representative Species | Gene Organization | Enzyme Functionality |
| Gram-Negative | Escherichia coli | ribA, ribD (Separate) | RibA: Bifunctional (GCHII + DHBPS)RibD: Bifunctional (Deaminase + Reductase) |
| Gram-Positive | Bacillus subtilis | ribG (Fused RibD equivalent) | RibG: Bifunctional (Deaminase + Reductase)RibA: Monofunctional (GCHII) |
| Mycobacteria | M. tuberculosis | ribA2, ribG | RibA2: BifunctionalRibG: Bifunctional |
| Plants/Fungi | Arabidopsis, S. cerevisiae | Distinct homologs | Compartmentalized (Plastid/Mitochondria) |
| Mammals | Homo sapiens | ABSENT | N/A (Dietary uptake via RFVT transporters) |
Structural Conservation & Drugability
-
Active Site: The substrate binding pockets for GTP (RibA) and DARPP (RibD) utilize conserved residues (often Zinc-dependent in RibA) that are critical for catalysis. Mutations here are lethal.
-
Selectivity: Since humans lack these enzymes entirely, inhibitors targeting the RibA/RibD active sites theoretically possess a high therapeutic index with minimal off-target toxicity in mammalian cells [1, 2].
Experimental Characterization & Validation
Characterizing the enzymes producing 5-A-RU requires overcoming the instability of the substrate (DARPP) and the product (5-A-RU). The following protocols utilize a Coupled Enzyme Assay to generate substrates in situ and a Trapping Assay to stabilize the product.
Protocol: Coupled RibA-RibD Kinetic Assay
Objective: Measure RibD reductase activity by monitoring NADPH oxidation.
Reagents:
-
Purified Recombinant RibA (GTP Cyclohydrolase II).
-
Purified Recombinant RibD (Deaminase/Reductase).
-
Substrate: GTP (1 mM).
-
Cofactor: NADPH (0.2 mM).
-
Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 100 mM NaCl.
Methodology:
-
Substrate Generation: Incubate GTP with purified RibA (1 µM) at 37°C for 10 minutes. RibA converts GTP to DARPP.
-
Baseline Measurement: Transfer the mixture to a quartz cuvette. Add NADPH to a final concentration of 200 µM. Monitor absorbance at 340 nm (NADPH peak) to establish a stable baseline.
-
Reaction Initiation: Add purified RibD (0.5 µM).
-
Data Acquisition: Measure the decrease in A340 over 10 minutes. The rate of NADPH oxidation is directly proportional to RibD reductase activity.
-
Control: Reaction without RibA (no DARPP generated) should show no NADPH oxidation.
-
Protocol: 5-A-RU Detection via Methylglyoxal Trapping
Objective: Validate 5-A-RU production by trapping it as the stable MAIT cell ligand, 5-OP-RU.[1]
Methodology:
-
Enzymatic Reaction: Perform the RibA + RibD reaction as above (include a phosphatase or use crude lysate if specific phosphatase is unavailable).
-
Trapping: Add Methylglyoxal (MGO) to the reaction mixture (50 µM final concentration).
-
Incubation: Incubate for 30 minutes at room temperature. 5-A-RU spontaneously condenses with MGO to form 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) .
-
Analysis: Analyze via LC-MS/MS.
-
Target Mass: 5-OP-RU [M+H]+ = m/z 331.11.
-
Reference Standard: Synthetic 5-A-RU (freshly dissolved) + MGO.
-
Experimental Workflow Diagram
Figure 2: Workflow for the production and validation of RibD/RibG activity.
Therapeutic & Immunological Implications[1]
5-A-RU as a Drug Target
Targeting the synthesis of 5-A-RU offers a "double-tap" strategy against pathogens:
-
Metabolic Starvation: Blocking RibA or RibD halts Riboflavin and FAD/FMN synthesis. Since bacteria cannot uptake FAD from the host environment effectively, this is bacteriostatic or bactericidal [3].
-
Immunomodulation: 5-A-RU is the precursor to the ligand for MR1-restricted MAIT cells.[2] While blocking its synthesis might theoretically reduce MAIT cell recognition, the primary therapeutic goal is bacterial clearance. Conversely, enhancing 5-A-RU accumulation (e.g., by blocking RibH) could hyper-activate local MAIT cells to aid in clearance, a concept currently under investigation [4].
Inhibitor Design Strategies
-
Transition State Analogues: Design molecules that mimic the tetrahedral intermediate formed during the deamination of DARPP by RibD.
-
Substrate Mimics: Nucleotide analogues that bind the RibA active site but cannot undergo ring opening.
References
-
Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. Frontiers in Microbiology (2023).
-
Enzymes in riboflavin biosynthesis: Potential antibiotic drug targets. Archives of Biochemistry and Biophysics (2023).
-
Disruption of riboflavin biosynthesis in mycobacteria establishes 5-amino-6-D-ribitylaminouracil (5-A-RU) as key precursor of MAIT cell agonists. bioRxiv (2024).
-
Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS ONE (2018).
-
Structural and Kinetic Properties of Lumazine Synthase Isoenzymes. Journal of Bacteriology (2006).
Sources
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- 4. Frontiers | Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs [frontiersin.org]
- 5. Disruption of riboflavin biosynthesis in mycobacteria establishes riboflavin pathway intermediates as key precursors of MAIT cell agonists | PLOS Pathogens [journals.plos.org]
- 6. Identification of the phosphatase essential for riboflavin biosynthesis in Aquifex aeolicus - PMC [pmc.ncbi.nlm.nih.gov]
difference between 5-amino-6-(D-ribitylamino)uracil and lumazine derivatives
The following guide details the structural, biosynthetic, and immunological divergences between 5-amino-6-(D-ribitylamino)uracil (5-A-RU) and lumazine derivatives .
Core Distinction in Riboflavin Biosynthesis and MR1-Dependent Immunology
Executive Summary
For researchers in immunology and microbial metabolism, the distinction between 5-amino-6-(D-ribitylamino)uracil (5-A-RU) and lumazine derivatives (specifically 6,7-dimethyl-8-ribityllumazine, DMRL) is not merely structural—it is the difference between a transient metabolic precursor and a stable biosynthetic intermediate .[1]
In drug development and MAIT (Mucosal-associated invariant T) cell research, this distinction dictates experimental success:
-
5-A-RU is the unstable pyrimidine "pro-antigen" that reacts non-enzymatically to form potent MR1 ligands (5-OP-RU).[1][2][3]
-
Lumazines are stable pteridines that serve as direct precursors to Riboflavin (Vitamin B2) but generally exhibit weak or antagonistic immunological activity compared to 5-A-RU adducts.[1]
Chemical Structure & Stability Profile[1][4][5][6]
The fundamental difference lies in the ring systems. 5-A-RU is a pyrimidine (single ring), while lumazines are pteridines (fused bicyclic system).[1]
| Feature | 5-amino-6-(D-ribitylamino)uracil (5-A-RU) | Lumazine Derivatives (e.g., DMRL) |
| Core Scaffold | Pyrimidine (Diaminouracil core) | Pteridine (Pyrimido[4,5-b]pyrazine) |
| Ring System | Single heterocyclic ring | Bicyclic fused ring system |
| Stability | Highly Unstable (Labile). Susceptible to oxidation and condensation.[1] Requires storage as HCl salt at -80°C under inert gas.[1] | Stable. Generally robust in solution; often fluorescent. |
| Solubility | Water-soluble (often prepared in DMSO/water for assays).[1] | Water-soluble; often isolated from bacterial supernatants.[1] |
| Key Reactivity | Condenses with dicarbonyls (Methylglyoxal) to form 5-OP-RU .[1] | Condenses with itself (via Riboflavin Synthase) to form Riboflavin.[4] |
Structural Visualization[1][7]
-
5-A-RU: A uracil ring substituted at position 5 with an amine and position 6 with a ribitylamine.[1][2][3][5][6][7][8][9][10][11] The open nature of the amine groups makes it a "chemical warhead" for condensation reactions.
-
Lumazine: The amino groups of 5-A-RU have been "locked" into a second ring (pyrazine) by condensation with a 4-carbon unit (3,4-DHBP).[1][12]
Biosynthetic Pathway: The Enzymatic Handshake
In the bacterial riboflavin operon, 5-A-RU is the substrate for the enzyme Lumazine Synthase, while DMRL is the product .[13][14]
The Riboflavin Operon Workflow
-
Origin: 5-A-RU is generated from GTP via GTP cyclohydrolase II and subsequent deaminase/reductase steps.[1][13][15]
-
The Junction: Lumazine Synthase (RibH) catalyzes the condensation of 5-A-RU with 3,4-dihydroxy-2-butanone 4-phosphate (3,4-DHBP).[1][12][14][15][16]
-
The Product: This forms 6,7-dimethyl-8-ribityllumazine (DMRL) .[1][12][14][15][17]
-
Vitamin Formation: Riboflavin Synthase (RibE) facilitates the dismutation of two DMRL molecules to produce one Riboflavin and regenerate one 5-A-RU.
Figure 1: The biosynthetic progression from 5-A-RU to Riboflavin.[1][13][14] Note the recycling step where Lumazine dismutation regenerates 5-A-RU.[1]
Immunological Significance: The "Schiff Base" Trap
For immunologists, the distinction is critical. Early research identified lumazines as MR1 ligands, but they are weak agonists . The true driver of MAIT cell activation is the unstable adduct of 5-A-RU.
The Mechanism of Activation (5-OP-RU vs. Lumazine)
MAIT cells recognize small molecules presented by the MR1 protein.[1][2][11][18][19]
-
5-A-RU (The Pro-Antigen): It is not antigenic itself.[1] It escapes the bacterium and reacts with host-derived or bacterial Methylglyoxal (MG) .
-
5-OP-RU (The Potent Agonist): The reaction yields 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU).[1][3][8][11]
-
Lumazines (The Weak Agonists):
-
Lumazines (like DMRL) can bind MR1.
-
Defect: Most lumazines lack the reactive carbonyl required to form the covalent Schiff base with Lys43. They bind non-covalently, resulting in lower stability of the MR1-ligand complex and weak T-cell activation.[1]
-
Experimental Protocol: Handling 5-A-RU for Assays
Warning: 5-A-RU degrades into non-stimulatory lumazine-like compounds if left in solution.[1]
Step-by-Step Reconstitution:
-
Synthesis/Sourcing: Obtain 5-A-RU as the HCl salt .[1][5][6][7][9] The free base is too unstable.
-
Solvent: Dissolve in deoxygenated water or DMSO immediately prior to use.
-
The "Click" Reaction: To generate the active antigen in vitro:
-
Cell Treatment: Add this mixture immediately to APCs (Antigen Presenting Cells). Do not store the mixture; 5-OP-RU will cyclize into a less active lumazine (7-methyl-8-D-ribityllumazine) over hours.[1]
Figure 2: The immunological "race against time."[1] 5-A-RU must convert to 5-OP-RU and bind MR1 before it degrades into a stable, inactive lumazine.[1][2]
Summary of Differences
| Characteristic | 5-A-RU | Lumazine Derivatives |
| Role in Nature | Intermediate; Pro-antigen | Precursor to B2; Fluorophore |
| MR1 Binding Mode | Precursor to Covalent binder (via 5-OP-RU) | Typically Non-covalent |
| MAIT Potency | High (as 5-OP-RU adduct) | Low (orders of magnitude lower) |
| Chemical Handling | Must be fresh; protect from air | Stable; can be stored in solution |
| Detection | LC-MS (difficult due to polarity/stability) | Fluorescence (highly fluorescent) |
References
-
Corbett, A. J., et al. (2014). T-cell activation by transitory neo-antigens derived from distinct microbial pathways.[1] Nature, 509(7500), 361–365. Link[1]
-
Kjer-Nielsen, L., et al. (2012). MR1 presents microbial vitamin B metabolites to MAIT cells.[1] Nature, 491(7426), 717–723. Link[1]
-
Mak, J. Y., et al. (2017). Stabilizing short-lived Schiff base derivatives of 5-aminouracils that activate mucosal-associated invariant T cells.[1][2] Nature Communications, 8, 14599. Link[1][2]
-
Soudais, C., et al. (2015). In vitro and in vivo analysis of the gram-negative bacteria-derived riboflavin precursor derivatives activating mouse MAIT cells. Journal of Immunology, 194(10), 4668–4680. Link
-
Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU).[1] PLOS ONE, 13(2), e0191837. Link
Sources
- 1. DNAmod: 5-amino-6-(D-ribitylamino)uracil [dnamod.hoffmanlab.org]
- 2. Frontiers | Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries [frontiersin.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Second career of a biosynthetic enzyme: Lumazine synthase as a virus-like nanoparticle in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholarly Article or Book Chapter | Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | ID: zk51vs545 | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]
- 8. Frontiers | Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo [frontiersin.org]
- 9. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]
- 10. ebi.ac.uk [ebi.ac.uk]
- 11. The effect of MR1 ligand glyco-analogues on mucosal-associated invariant T (MAIT) cell activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Evolution of Vitamin B2 Biosynthesis: 6,7-Dimethyl-8-Ribityllumazine Synthases of Brucella - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disruption of riboflavin biosynthesis in mycobacteria establishes riboflavin pathway intermediates as key precursors of MAIT cell agonists | PLOS Pathogens [journals.plos.org]
- 14. Disruption of riboflavin biosynthesis in mycobacteria establishes 5-amino-6-D-ribitylaminouracil (5-A-RU) as key precursor of MAIT cell agonists | bioRxiv [biorxiv.org]
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The Dual Faces of a Key Metabolite: A Technical Guide to 5-amino-6-(D-ribitylamino)uracil Production in Commensal versus Pathogenic Bacteria
Foreword: The Unseen Battlefield Within
In the intricate microbial ecosystems that inhabit higher organisms, a constant and complex series of molecular interactions unfolds. Within this microscopic theatre, the biosynthesis of essential vitamins plays a pivotal role in determining the balance between microbial harmony and disease. This technical guide delves into the heart of one such critical pathway: the production of 5-amino-6-(D-ribitylamino)uracil (5-A-RU), a key intermediate in the synthesis of riboflavin (Vitamin B2). While essential for the survival of a broad spectrum of bacteria, the nuances of 5-A-RU production and its regulation present a fascinating dichotomy between commensal and pathogenic species. For researchers, scientists, and drug development professionals, understanding these differences is not merely an academic exercise; it offers a strategic vantage point for the development of novel antimicrobial therapies that can selectively target pathogens while sparing our beneficial microbial allies. This guide provides a comprehensive exploration of the 5-A-RU biosynthetic pathway, its differential regulation, and the experimental methodologies required to probe its function, ultimately illuminating a promising frontier in the fight against infectious diseases.
The Central Role of 5-amino-6-(D-ribitylamino)uracil in Riboflavin Biosynthesis
5-amino-6-(D-ribitylamino)uracil, a pyrimidine derivative, is a crucial intermediate in the de novo biosynthesis of riboflavin.[1][2] This pathway is indispensable for most bacteria as they cannot import riboflavin from their environment and must synthesize it themselves.[3][4] Riboflavin is the precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are vital for a wide array of cellular redox reactions.[5] The absence of this biosynthetic pathway in humans makes its constituent enzymes attractive targets for the development of selective antibacterial drugs.[6][7]
The synthesis of 5-A-RU is a multi-step enzymatic process that begins with guanosine triphosphate (GTP) and ribulose 5-phosphate.[8] The pathway is highly conserved across the bacterial kingdom, yet subtle but significant variations in its regulation and enzyme structure exist between different bacterial species, particularly between those that coexist peacefully with their host (commensals) and those that cause disease (pathogens).
The Biosynthetic Pathway to 5-amino-6-(D-ribitylamino)uracil: A Comparative Overview
The production of 5-A-RU is a critical juncture in the riboflavin synthesis pathway. The enzymatic steps leading to its formation are broadly conserved, however, the organization and regulation of the encoding genes often differ.
The Core Enzymatic Cascade
The biosynthesis of 5-A-RU proceeds through the following key enzymatic reactions:
-
GTP cyclohydrolase II (RibA): This enzyme catalyzes the first committed step, converting GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARPP).[9]
-
Deaminase and Reductase (RibG in Bacillus subtilis, RibD in Escherichia coli): A bifunctional enzyme first deaminates DARPP and then reduces the ribosyl side chain to a ribityl group, forming 5-amino-6-(5-phospho-D-ribitylamino)uracil.[5]
-
Phosphatase: A currently uncharacterized phosphatase removes the 5'-phosphate group to yield the final product, 5-amino-6-(D-ribitylamino)uracil (5-A-RU).
The subsequent step in the pathway involves the condensation of 5-A-RU with 3,4-dihydroxy-2-butanone-4-phosphate (DHBP), catalyzed by lumazine synthase (RibH) , to form 6,7-dimethyl-8-ribityllumazine.[10]
Figure 1: Simplified overview of the 5-A-RU biosynthetic pathway.
Genomic Organization: The rib Operon
In many bacteria, the genes encoding the enzymes of the riboflavin biosynthesis pathway are clustered together in an operon, commonly referred to as the rib operon. The specific gene content and organization of this operon can vary between species.
Commensal Example: Bifidobacterium longum
In the commensal gut bacterium Bifidobacterium longum subsp. infantis, the rib operon typically consists of the genes ribD, ribE, ribA/B, and ribH.[11] The presence of a complete rib cluster is not ubiquitous across all bifidobacterial species, suggesting that some may rely on riboflavin scavenging from their environment.[7]
Pathogen Example: Mycobacterium tuberculosis
The pathogenic bacterium Mycobacterium tuberculosis also possesses a rib operon, which is essential for its survival and virulence.[12][13] Comparative genomic analyses have revealed the functional importance of lipid metabolism and its regulation in mycobacterial pathogenesis, with the riboflavin pathway playing a crucial supporting role.[12][14]
A Key Regulatory Distinction: The FMN Riboswitch
A primary point of divergence in the regulation of 5-A-RU production between many commensal and pathogenic bacteria lies in the presence and activity of the FMN riboswitch. This is a structured non-coding RNA element located in the 5'-untranslated region of the rib operon mRNA.[15]
When intracellular concentrations of FMN, the end-product of the pathway, are high, FMN binds directly to the riboswitch.[16] This binding induces a conformational change in the mRNA, leading to the formation of a terminator hairpin and premature termination of transcription.[17] Conversely, when FMN levels are low, the riboswitch adopts an alternative conformation that allows transcription to proceed, thus ensuring the production of the enzymes required for riboflavin synthesis.
The FMN riboswitch is widespread in Gram-positive bacteria, including many commensal species.[6] However, its presence and functionality can differ in Gram-negative pathogens, offering a potential therapeutic window.[18]
Figure 2: Regulation of the rib operon by the FMN riboswitch.
Experimental Methodologies for the Study of 5-A-RU Production
To investigate the differential production of 5-A-RU in commensal and pathogenic bacteria, a robust and validated experimental workflow is essential. This section outlines the key steps, from bacterial culture to metabolite quantification.
Bacterial Culture and Metabolite Extraction
Objective: To cultivate selected commensal and pathogenic bacteria under controlled conditions and efficiently extract intracellular metabolites, including 5-A-RU.
Protocol:
-
Bacterial Strains and Culture Conditions:
-
Select representative commensal (e.g., Bifidobacterium longum subsp. infantis, Lactobacillus casei) and pathogenic (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis, Salmonella enterica) bacterial strains.
-
Culture bacteria in appropriate growth media to mid-log phase to ensure active metabolism. For riboflavin auxotrophs, supplement the media with a defined concentration of riboflavin.
-
-
Metabolite Extraction:
-
Harvest bacterial cells by centrifugation at 4°C.
-
Quench metabolic activity by rapidly resuspending the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water in a 2:2:1 ratio).[19]
-
Lyse the cells using physical methods such as bead beating or sonication on ice to release intracellular metabolites.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Quantification of 5-amino-6-(D-ribitylamino)uracil by LC-MS/MS
Objective: To accurately and sensitively quantify the concentration of 5-A-RU in bacterial extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol:
-
Sample Preparation:
-
Dry the metabolite extracts under a stream of nitrogen.
-
Reconstitute the dried extracts in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water).[20]
-
Include a stable isotope-labeled internal standard for 5-A-RU if available to correct for matrix effects and variations in instrument response.
-
-
LC-MS/MS Analysis:
-
Employ a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography method optimized for the separation of polar molecules like 5-A-RU.[8]
-
Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[21]
-
Develop a specific MRM transition for 5-A-RU based on its precursor and product ions.
-
-
Data Analysis and Quantification:
-
Generate a standard curve using a certified reference standard of 5-A-RU.
-
Quantify the concentration of 5-A-RU in the bacterial extracts by interpolating their peak areas against the standard curve.
-
Normalize the quantified 5-A-RU levels to the bacterial cell number or total protein concentration.
-
| Parameter | Commensal Bacteria (e.g., B. longum) | Pathogenic Bacteria (e.g., M. tuberculosis) |
| Riboflavin Synthesis | Often possess a complete rib operon | Essential for virulence and survival |
| Regulation | Frequently regulated by an FMN riboswitch | May have alternative regulatory mechanisms |
| Drug Target Potential | Lower priority for broad-spectrum antibiotics | High priority for novel antimicrobial development |
Table 1: Comparative overview of riboflavin biosynthesis in commensal and pathogenic bacteria.
Implications for Drug Development: Targeting a Chink in the Armor of Pathogens
The differences in the regulation and, in some cases, the structure of the enzymes in the riboflavin biosynthesis pathway between commensal and pathogenic bacteria present a compelling opportunity for the development of targeted antimicrobial therapies.
The FMN Riboswitch as a Novel Antibacterial Target
The FMN riboswitch is a particularly attractive target as it is absent in humans.[18] Small molecules that can bind to the FMN riboswitch and lock it in the "off" state, even when FMN levels are low, could effectively starve the bacterium of essential flavin coenzymes.
Roseoflavin: A Natural Product with a Lesson to Teach
Roseoflavin, a natural antibiotic produced by Streptomyces davawensis, is a structural analog of riboflavin.[3] It is converted intracellularly to roseoflavin mononucleotide (RoFMN), which binds to the FMN riboswitch with high affinity, leading to the repression of the rib operon.[4][6] This effectively shuts down riboflavin synthesis and transport, leading to bacterial growth inhibition.[22] The study of roseoflavin and bacterial resistance mechanisms, which often involve mutations in the FMN riboswitch, provides a valuable blueprint for the design of synthetic riboswitch inhibitors.[6]
Targeting the Enzymes of the Pathway
The enzymes themselves, particularly lumazine synthase (RibH), are also viable drug targets.[7] High-throughput screening and structure-based drug design approaches can be employed to identify inhibitors that selectively target the enzymes of pathogenic bacteria over their commensal counterparts.
Figure 3: Drug development strategies targeting the riboflavin biosynthesis pathway.
Conclusion: A Pathway to Precision Antimicrobials
The biosynthesis of 5-amino-6-(D-ribitylamino)uracil represents a fundamental process in the bacterial world, with profound implications for both health and disease. The subtle yet significant differences in the regulation and enzymology of this pathway between commensal and pathogenic bacteria offer a fertile ground for the development of a new generation of precision antimicrobials. By leveraging a deeper understanding of these molecular distinctions, the scientific community can forge novel therapeutic strategies that are not only effective against drug-resistant pathogens but also mindful of the delicate balance of our vital microbiome. The experimental approaches outlined in this guide provide a framework for the continued exploration of this promising avenue in the quest for safer and more effective treatments for infectious diseases.
References
- Winkler, W. C., Cohen-Chalamish, S., & Breaker, R. R. (2002). Roseoflavin is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression. Nature Structural & Molecular Biology, 9(12), 903-909.
- Mack, M., & Mack, M. (2018). Roseoflavin: A Technical Guide to its Chemical Structure, Properties, and Antimicrobial Activity. Benchchem.
- Pedrolli, D. B., Nothaft, H., & Mack, M. (2015). Roseoflavin is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression. Journal of Bacteriology, 197(9), 1546-1553.
- Mansjö, M., & Johansson, J. (2013). Flavoproteins Are Potential Targets for the Antibiotic Roseoflavin in Escherichia coli. Journal of Bacteriology, 195(16), 3743-3751.
- Chen, J., & Breaker, R. R. (2021). The promise of endogenous and exogenous riboflavin in anti-infection. Virulence, 12(1), 2345-2556.
- Swati, D., & Ghosh, A. (2018). Alignment of FMN Riboswitch: The figure (a) shows the structure of the...
- Hidalgo-Cantabrana, C., et al. (2017). (A) Schematic representation of the rib operon in B. longum subsp....
- Bacher, A., & Fischer, M. (2007). Lumazine synthase from Candida albicans as an anti-fungal target enzyme: structural and biochemical basis for drug design. Biochemical Journal, 404(3), 417-425.
- Serganov, A., & Patel, D. J. (2012). FMN riboswitch. Wikipedia.
- Brás, N. F., et al. (2015).
- Stoddard, C. D., et al. (2020). FMN riboswitch aptamer symmetry facilitates conformational switching through mutually exclusive coaxial stacking configurations. Journal of Molecular Biology, 432(17), 4869-4880.
- Lafontaine, D. A. (2023). FMN - Ribocentre-switch. Ribocentre.
- Galagan, J. E., et al. (2012).
- ChEBI. (2021). 5-amino-6-(D-ribitylamino)uracil (CHEBI:15934). EMBL-EBI.
- Forrellad, M. A., et al. (2012).
- Dan Lab. (2021, March 1).
- Waters. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine.
- Averianova, L. A., et al. (2020). Regulation of Riboflavin Biosynthesis in Microorganisms and Construction of the Advanced Overproducers of This Vitamin. Frontiers in Bioengineering and Biotechnology, 8, 570770.
- Solopova, A., et al. (2020). Riboflavin Biosynthesis and Overproduction by a Derivative of the Human Gut Commensal Bifidobacterium longum subsp. infantis. Frontiers in Microbiology, 11, 573335.
- DNAmod. (2020, March 28). 5-amino-6-(D-ribitylamino)uracil. DNAmod.
- Fischer, M., & Bacher, A. (2005). Structures and reaction mechanisms of riboflavin synthases of eubacterial and archaeal origin. Biochemical Society Transactions, 33(4), 780-784.
- Shah, V., et al. (2022). Comparison of inhibitory effects and mechanisms of lactonic sophorolipid on different pathogenic bacteria. Frontiers in Microbiology, 13, 968943.
- Huber, R., & Ladenstein, R. (2020). Second career of a biosynthetic enzyme: Lumazine synthase as a virus-like nanoparticle in vaccine development. Biological Chemistry, 401(8), 897-909.
- Ramos, A. C. S., et al. (2020). Development and validation of a rapid LC-MS/MS method for the quantification of mycosporines and mycosporine-like amino acids (MAAs) from cyanobacteria. Algal Research, 46, 101789.
- Wang, Y., et al. (2023). Comparative proteome analysis revealed the differences in response to both Mycobacterium tuberculosis and Mycobacterium bovis in. Frontiers in Cellular and Infection Microbiology, 13, 1269643.
- Jacobs, B. A. W., et al. (2012). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients.
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Methodological & Application
Application Note & Synthesis Protocol: 5-amino-6-(D-ribitylamino)uracil
Abstract
This document provides a comprehensive guide for the chemical synthesis of 5-amino-6-(D-ribitylamino)uracil (5-A-RU), a critical intermediate in the riboflavin biosynthetic pathway and a key immunological tool.[1][2][3] 5-A-RU is a potent precursor to antigens that activate Mucosal-Associated Invariant T (MAIT) cells, making it indispensable for research in innate immunity.[4][5] A significant challenge in working with 5-A-RU is its inherent instability.[6] This guide details an efficient, field-proven synthesis protocol that culminates in the formation of the more stable hydrochloride salt (5-A-RU•HCl), ensuring higher purity and longer shelf-life for research applications.[4][6] The protocol is designed for researchers in chemical biology, immunology, and drug development, providing not only a step-by-step methodology but also the scientific rationale behind key experimental choices.
Introduction: The Significance of 5-A-RU
5-amino-6-(D-ribitylamino)uracil is a pivotal molecule at the intersection of microbiology and immunology. As an early intermediate in the biosynthesis of riboflavin (Vitamin B2) in most microorganisms and plants, it represents a fundamental building block of life.[7][8] Its true value in modern research, however, lies in its role as a pro-ligand for the MHC class I-related molecule, MR1.[5]
In the presence of small molecule metabolites like methylglyoxal (a byproduct of glycolysis), 5-A-RU non-enzymatically forms a Schiff base adduct.[6] This adduct is a highly potent antigen that is presented by MR1 on the surface of antigen-presenting cells, leading to the robust activation of MAIT cells.[4] This discovery has made synthetic 5-A-RU an essential reagent for:
-
Studying MAIT cell biology and function.
-
Developing MR1 tetramers for the identification and tracking of MAIT cells.[6]
-
Investigating the role of MAIT cells in antibacterial immunity.[5]
The primary obstacle for researchers has been the poor stability of 5-A-RU in its free base form, which readily degrades upon storage. The protocol outlined herein addresses this critical issue by converting the final product into a stable and storable hydrochloride salt.[6]
Overall Synthetic Strategy
The synthesis of 5-A-RU•HCl can be conceptually divided into three core stages. This strategy provides a logical and efficient pathway to the target compound from commercially available starting materials.
Stage 1: Synthesis of D-Ribitylamine: The ribityl side chain is prepared from D-ribose. A common and effective literature procedure involves the conversion of D-ribose to an intermediate oxime, which is subsequently reduced to yield the primary amine, (2R,3S,4S)-5-aminopentane-1,2,3,4-tetraol (D-ribitylamine).[6]
Stage 2: Nucleophilic Aromatic Substitution (SNAr): The synthesized D-ribitylamine is coupled to a suitably activated pyrimidine ring. The protocol highlighted here utilizes 6-chloro-5-nitropyrimidine-2,4(1H,3H)-dione. The amine displaces the chloride at the C6 position to form the key C-N bond, resulting in the nitro-intermediate, 5-nitro-6-(D-ribitylamino)uracil.[6]
Stage 3: Reduction and Salt Formation: The final step involves the selective reduction of the nitro group at the C5 position to the corresponding amine. This is followed by purification and conversion to the hydrochloride salt to enhance stability.
The overall transformation is visualized below.
Caption: Overall synthetic pathway to 5-A-RU•HCl.
Detailed Synthesis Protocol: Final Reduction and Salt Formation
This section provides a detailed, step-by-step protocol for the final and most critical stage of the synthesis: the conversion of the stable nitro-intermediate to the final hydrochloride salt product. This protocol is adapted from the validated method published by Li, K., et al. (2018).[6]
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Notes |
| 5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)-pyrimidine-2,4(1H,3H)-dione (Intermediate 4c ) | 308.24 | 0.327 | 100 mg | Starting material. |
| Deionized Water | 18.02 | - | 4 mL | Solvent. |
| 2N Potassium Hydroxide (KOH) | 56.11 | - | 2 drops | Catalytic base. |
| Sodium Hydrosulfite (Na₂S₂O₄) | 174.11 | 1.96 | 341 mg (6 eq.) | Reducing agent. |
| 1N Hydrochloric Acid (HCl) | 36.46 | 0.18 | 0.18 mL | For salt formation. |
| Reverse Phase Chromatography Supplies | - | - | - | C18 column, water/acetonitrile mobile phase. |
Experimental Workflow
The following diagram outlines the laboratory workflow for this procedure.
Caption: Step-by-step experimental workflow for the final synthesis stage.
Step-by-Step Procedure
-
Dissolution: In a small round-bottom flask, dissolve 100 mg (0.327 mmol) of 5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)-pyrimidine-2,4(1H,3H)-dione in 4 mL of deionized water. The solution will appear light-yellow.
-
Basification: Add two drops of a 2N aqueous potassium hydroxide (KOH) solution to the flask.
-
Expert Insight: The addition of a catalytic amount of base facilitates the reduction process.
-
-
Reduction: To the stirred solution, add 341 mg (1.96 mmol, 6 equivalents) of sodium hydrosulfite (also known as sodium dithionite).
-
Causality: Sodium hydrosulfite is a powerful yet selective reducing agent for converting aromatic nitro groups to amines in aqueous media. The large excess ensures the reaction goes to completion.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The light-yellow solution should turn colorless within approximately 20 minutes, and a white precipitate may form.[6] Monitor the reaction by HPLC-MS until the starting material is completely consumed (typically around 1 hour).[6]
-
Purification: Purify the entire reaction mixture using reverse phase chromatography (e.g., on a C18 column) with a suitable gradient of water and acetonitrile.
-
Salt Formation: Collect all fractions containing the desired product. To the combined, purified fractions, add 0.18 mL of 1N hydrochloric acid.
-
Trustworthiness: This step is crucial for product stability. The amine groups of 5-A-RU are susceptible to aerial oxidation. Protonation to form the hydrochloride salt significantly passivates these reactive sites, preventing degradation and ensuring the compound's integrity during storage and use.[4][6]
-
-
Isolation: Concentrate the combined, acidified fractions under reduced pressure (e.g., using a rotary evaporator). The final product, 5-amino-6-D-ribitylaminouracil hydrochloride (5-A-RU•HCl) , will be obtained as a red tar, which should solidify upon standing.[6] The expected yield is approximately 70.0 mg (69%).[6]
Product Characterization & Validation
To ensure the successful synthesis of the target compound, it is essential to characterize the final product and compare the data to established references.
-
¹H NMR (400 MHz, D₂O) δ: 4.01 (ddd, J = 7.5, 6.0, 2.8 Hz, 1H), 3.87–3.77 (m, 2H), 3.76–3.71 (m, 1H), 3.71–3.64 (m, 2H), 3.56 (dd, J = 14.7, 7.5 Hz, 1H).[6]
-
¹³C NMR (101 MHz, D₂O) δ: 160.9, 150.8, 150.4, 82.6, 72.2, 72.0, 70.3, 62.3, 44.5.[6]
-
High-Resolution Mass Spectrometry (HRMS) (m/z): calculated for C₉H₁₇N₄O₆ ([M+H]⁺) 277.1143; found 277.1143.[6]
Concluding Remarks
This application note provides a reliable and reproducible protocol for the synthesis of high-purity, stable 5-amino-6-(D-ribitylamino)uracil hydrochloride. By explaining the rationale behind the synthetic strategy and procedural steps, this guide empowers researchers to not only replicate the synthesis but also to understand the underlying chemical principles. The production of the stable HCl salt is a critical improvement that facilitates the use of this vital compound in the ongoing exploration of MAIT cell immunology.
References
-
Li, K., Vorkas, C.K., Chaudhry, A., Bell, D.L., Willis, R.A., Rudensky, A., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS ONE 13(2): e0191837. [Link]
-
Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS ONE. Available at: [Link]
-
Abdel-Haleem, A. M., et al. (2024). The riboflavin biosynthetic pathway as a novel target for antifungal drugs against Candida species. mBio. Available at: [Link]
-
Thakur, A., et al. (2020). Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PubMed. Available at: [Link]
-
Harper, T. (2020). Vitamin B2 (riboflavin) Biosynthesis. YouTube. Available at: [Link]
-
Bacher, A., et al. (2000). BIOSYNTHESIS OF VITAMIN B2 (RIBOFLAVIN). Annual Review of Microbiology. Available at: [Link]
-
Sashykhina, Y., et al. (2024). Regulation of Riboflavin Biosynthesis in Microorganisms and Construction of the Advanced Overproducers of This Vitamin. International Journal of Molecular Sciences. Available at: [Link]
-
DNAmod. (2020). 5-amino-6-(D-ribitylamino)uracil. Available at: [Link]
-
PubChem. 5-amino-6-(D-ribitylamino)uracil. National Center for Biotechnology Information. Available at: [Link]
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Topic: In Vitro Generation of 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) for Immunological Research
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals engaged in immunology, particularly in the study of unconventional T cells.
Abstract: This document provides a detailed guide for the in vitro generation of 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), a potent activating ligand for Mucosal-Associated Invariant T (MAIT) cells.[1][2][3] MAIT cells are a critical component of the innate immune system, recognizing microbial vitamin B2 (riboflavin) synthesis intermediates presented by the MHC class I-related protein, MR1.[4][5] The ligand 5-OP-RU is a highly unstable neo-antigen formed by a non-enzymatic condensation reaction between 5-amino-6-(D-ribitylamino)uracil (5-A-RU), a microbial riboflavin precursor, and methylglyoxal (MGO), a reactive metabolite found in both microbes and mammals.[6][7] Due to its instability, 5-OP-RU is typically generated in situ immediately prior to or during an experiment.[8][9] This guide offers a robust framework, field-proven insights, and step-by-step protocols for the reliable generation and use of 5-OP-RU to study MAIT cell biology.
Scientific Principle and Rationale
The generation of 5-OP-RU is a classic example of Schiff base formation. The reaction occurs between the primary amine at the C5 position of 5-A-RU and the carbonyl group of methylglyoxal.[10][11] This non-enzymatic condensation is rapid under physiological conditions (aqueous solution, neutral pH).
Causality Behind the Method:
-
Microbial Signature: The precursor 5-A-RU is an intermediate in the riboflavin synthesis pathway present in a wide variety of bacteria and yeasts but absent in mammals.[1] This makes its derivatives ideal for host-pathogen discrimination by the immune system.
-
Transitory Neo-Antigen: The product, 5-OP-RU, is chemically unstable.[6][12] However, the MR1 molecule is uniquely adapted to capture and stabilize this transitory ligand, forming a covalent Schiff base with a key lysine residue (Lys43) within its binding cleft.[10][11][12] This stabilized MR1/5-OP-RU complex is then presented on the cell surface for recognition by the MAIT cell T-cell receptor (TCR).
-
In Situ Generation: Given the instability of 5-OP-RU, preparing it directly within the experimental medium (e.g., cell culture plate) ensures maximum bioavailability for MR1 loading and subsequent MAIT cell activation. This approach bypasses the challenges associated with purifying and storing the labile compound.
Figure 1: Chemical reaction pathway for 5-OP-RU synthesis.
Materials and Reagents
Rigorous quality control of the starting materials is paramount for reproducible results.
Key Reagents
| Reagent | Recommended Form | Supplier | Notes |
| 5-amino-6-(D-ribitylamino)uracil | Hydrochloride salt (5-A-RU·HCl) | Various | The HCl salt exhibits greater stability during storage compared to the free base.[13] Store as a solid at -20°C or -80°C, protected from light and moisture. |
| Methylglyoxal (MGO) | ~40% (w/w) aqueous solution | Sigma-Aldrich, etc. | MGO is a reactive dicarbonyl.[14][15] The aqueous solution is stable when stored at 2-8°C. Handle in a chemical fume hood. |
| Solvent/Buffer | Sterile, nuclease-free Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS), pH 7.4 | N/A | For preparing high-concentration stock solutions. The choice depends on experimental compatibility. |
| Experimental Medium | RPMI-1640, DMEM, etc. | N/A | Standard cell culture medium supplemented as required for the specific cell type being used (e.g., with 10% FBS, Pen/Strep).[16] |
Equipment
-
Laminar flow hood for sterile cell culture work
-
Calibrated micropipettes (P10, P200, P1000)
-
Vortex mixer
-
Microcentrifuge
-
37°C, 5% CO₂ incubator
-
Flow cytometer (for functional validation)
Detailed Experimental Protocol
This protocol focuses on the in situ generation of 5-OP-RU for the functional activation of MAIT cells in a co-culture system with antigen-presenting cells (APCs).
Preparation of Stock Solutions
Expert Insight: Preparing concentrated stock solutions in an organic solvent like DMSO or in PBS and storing them at -80°C minimizes degradation from repeated freeze-thaw cycles and hydrolysis. 5-A-RU is particularly unstable in aqueous solutions.[10]
-
5-A-RU·HCl Stock (10 mM):
-
Allow the vial of 5-A-RU·HCl powder to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the required amount of powder. The molecular weight of 5-A-RU·HCl is approximately 312.7 g/mol .
-
Dissolve in sterile DMSO or PBS to a final concentration of 10 mM. For example, dissolve 3.13 mg in 1 mL of solvent.
-
Gently vortex until fully dissolved.
-
Aliquot into small, single-use volumes (e.g., 10-20 µL) and store at -80°C, protected from light.
-
-
Methylglyoxal Stock (100 mM):
-
The commercial solution is typically ~40% (w/w), which corresponds to a molarity of ~5.5 M.
-
In a fume hood, perform a serial dilution in sterile PBS or cell culture medium to create a 100 mM working stock.
-
Calculation: For a 5.5 M starting solution, dilute 18.2 µL into 981.8 µL of PBS to get 1 mL of a 100 mM solution.
-
Store the working stock at 4°C for short-term use (1-2 weeks).
-
Protocol: In Situ Generation for MAIT Cell Activation
This procedure is designed for a standard 96-well plate format with a final volume of 200 µL per well.
Figure 2: Experimental workflow for in situ generation and MAIT cell activation.
Step-by-Step Method:
-
Cell Plating: Plate your antigen-presenting cells (APCs) in a 96-well flat-bottom plate at the desired density in 100 µL of complete cell culture medium. Incubate for 2-4 hours to allow them to adhere and rest.
-
Prepare Intermediate Dilutions:
-
Thaw one aliquot of 10 mM 5-A-RU and the 100 mM MGO stock.
-
In a sterile microcentrifuge tube, prepare a 4X Ligand Mix in complete cell culture medium. For 1 mL of 4X mix (sufficient for ~18 wells), add:
-
0.8 µL of 10 mM 5-A-RU stock
-
2.0 µL of 100 mM MGO stock
-
997.2 µL of complete cell culture medium
-
-
This results in a 4X mix with 8 µM 5-A-RU and 200 µM MGO.
-
-
Initiate the Reaction: Add 50 µL of the freshly prepared 4X Ligand Mix to each well containing the APCs. The total volume is now 150 µL.
-
Add MAIT Cells: Add your effector cells (e.g., isolated MAIT cells or total PBMCs containing MAIT cells) in 50 µL of medium to each well. The final volume is now 200 µL.
-
Incubation: Gently mix the plate and incubate at 37°C with 5% CO₂ for 15-24 hours.[10][17] The optimal time may vary depending on the specific research question and cell types.
-
Controls: Always include the following controls:
-
Unstimulated: Cells with medium only.
-
5-A-RU only: To ensure the precursor alone does not cause activation.
-
MGO only: To control for any non-specific effects of methylglyoxal.
-
Validation and Analysis
The most reliable validation of successful 5-OP-RU generation is a functional bioassay measuring MAIT cell activation.
-
Method: Use flow cytometry to measure the upregulation of activation markers such as CD69 or CD25 on the surface of MAIT cells (identified using an anti-Vα7.2 antibody or an MR1-tetramer).[10][18]
-
Intracellular Cytokine Staining: For a more detailed functional readout, measure the production of key MAIT cell cytokines like IFN-γ and TNF-α .
-
Expected Outcome: A significant increase in the percentage of CD69+ or IFN-γ+ MAIT cells should be observed in the 5-A-RU + MGO condition compared to all control conditions.[10][11]
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or no MAIT cell activation | Degraded 5-A-RU stock. | Prepare fresh 5-A-RU stock solution from powder. Ensure proper storage (-80°C, protected from light/moisture). |
| Insufficient APC number or viability. | Ensure a sufficient number of healthy, MR1-expressing APCs are present in the co-culture. | |
| Incorrect reagent concentrations. | Double-check all dilution calculations and ensure pipettes are calibrated. | |
| High background activation in controls | Contamination of reagents or medium. | Use fresh, sterile reagents and medium. Test each component individually. |
| Non-specific toxicity from MGO. | While 50 µM is generally well-tolerated for short-term assays, consider a dose-response experiment to find the optimal non-toxic concentration for your specific cells. |
References
- Methylglyoxal - Wikipedia. (n.d.).
- Howson, L. J., et al. (2020). MAIT Cell Activation and Functions. Frontiers in Immunology.
- Hagel, J., et al. (2023). Stimulation of MAIT cells with 5-OP-RU in the presence of APCs... ResearchGate.
- Hinks, B. A., et al. (2022). Use of a MAIT-Activating Ligand, 5-OP-RU, as a Mucosal Adjuvant in a Murine Model of Vibrio cholerae O1 Vaccination. SciSpace.
- Chen, Z., et al. (2017). MAIT cell activation and recruitment after in vivo infection depends on microbial riboflavin synthesis and co-stimulatory signal. UQ eSpace - The University of Queensland.
- 5-amino-6-(D-ribitylamino)uracil. (2020). DNAmod.
- Vorkas, C. K., et al. (2020). Efficient 5-OP-RU-Induced Enrichment of Mucosa-Associated Invariant T Cells in the Murine Lung Does Not Enhance Control of Aerosol Mycobacterium tuberculosis Infection. ASM Journals.
- Chemical structure of methylglyoxal. (n.d.). ResearchGate.
- Mei, J., & D'Souza, C. (2015). The Role of Mucosal Associated Invariant T Cells in Antimicrobial Immunity. Frontiers in Immunology.
- Methylglyoxal | C3H4O2 | CID 880. (n.d.). PubChem - NIH.
- Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS ONE.
- Hinks, B. A., et al. (2022). Use of a MAIT activating ligand, 5-OP-RU, as a mucosal adjuvant in a murine model of Vibrio cholerae O1 vaccination. bioRxiv.
- Hannaway, R. F., et al. (2023). Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo. Frontiers in Immunology.
- Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS.
- Hinks, B. A., et al. (2022). Use of a MAIT Activating Ligand, 5-OP-RU, as a Mucosal Adjuvant in a Murine Model of Vibrio cholerae O1 Vaccination. Pathogens and Immunity.
- 5-amino-6-(D-ribitylamino)uracil | C9H16N4O6 | CID 193516. (n.d.). PubChem - NIH.
- 5-Amino-6-ribitylamino uracil | C9H16N4O6 | CID 221. (n.d.). PubChem - NIH.
- 5-amino-6-(D-ribitylamino)uracil (CHEBI:15934). (2016). EMBL-EBI.
- CAS 78-98-8: Methylglyoxal. (n.d.). CymitQuimica.
- 5-OP-RU. (n.d.). TargetMol.
- 5-amino-6-(d-ribitylamino)uracil (C9H16N4O6). (n.d.). PubChemLite.
- Methylglyoxal | C3H4O2 | CID 880. (n.d.). PubChem - NIH.
- Soon, G. Z., & Tey, H. L. (2023). Emerging Role of MAIT Cell Responses in Viral Infections. The Journal of Immunology.
- Vorkas, C. K., et al. (2021). Efficient 5-OP-RU-Induced Enrichment of Mucosa-Associated Invariant T Cells in the Murine Lung Does Not Enhance Control of Aerosol Mycobacterium tuberculosis Infection. Infection and Immunity.
- 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil. (n.d.). PubChem.
- 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil. (2020). DNAmod.
- Chen, Z., et al. (2019). Formation of 5-OP-RU, a potent activator of mucosal-associated... ResearchGate.
- Corbett, A. J., et al. (2014). T cell activation by transitory neo-antigens derived from distinct microbial pathways. UQ eSpace - The University of Queensland.
- Functional studies 5-Amino-6-(D-ribitylamino)uracil (5-A-RU) reacted... (n.d.). ResearchGate.
- Simultaneous phenotype, gene expression, and TCR sequence analysis of 5-OP-RU-specific MAIT cells. (n.d.). Immudex.
- Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS ONE.
- Qualitative validation of the optimized expansion protocol for MAIT... (n.d.). ResearchGate.
- Mouse lung MAIT cell expansion and purification protocol. (2022). protocols.io.
- 5-Amino-6-(D-ribitylamino)uracil (hydrochloride). (n.d.). GLpbio.
- Awad, W., et al. (2020). Chemical Modulators of Mucosal Associated Invariant T Cells. Journal of Medicinal Chemistry.
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- 13. Scholarly Article or Book Chapter | Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | ID: zk51vs545 | Carolina Digital Repository [cdr.lib.unc.edu]
- 14. Methylglyoxal - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Mouse lung MAIT cell expansion and purification protocol [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. immudex.com [immudex.com]
flow cytometry staining protocols using 5-amino-6-(D-ribitylamino)uracil antigens
Application Note: High-Fidelity Detection of MAIT Cells using 5-A-RU Derived Antigen Tetramers
Executive Summary
Mucosal-Associated Invariant T (MAIT) cells are a specialized subset of innate-like T cells that recognize microbial vitamin B metabolites presented by the MHC Class I-related protein, MR1.[1][2][3][4][5][6][7][8][9] Unlike conventional T cells that recognize peptides, MAIT cells are activated by riboflavin precursor derivatives.
The most potent activating ligand is 5-OP-RU (5-(2-oxopropylideneamino)-6-D-ribitylaminouracil).[5][10] However, 5-OP-RU is chemically unstable.[1][3][4] Therefore, the stable precursor 5-amino-6-(D-ribitylamino)uracil (5-A-RU) is frequently used in conjunction with Methylglyoxal (MG) to generate the immunodominant antigen in situ or to load MR1 tetramers immediately prior to use.[1]
This guide provides a rigorous protocol for the handling of 5-A-RU, the generation of the 5-OP-RU antigen, and the subsequent staining of MAIT cells using MR1 tetramers.
Scientific Foundation: The 5-A-RU to 5-OP-RU Axis
To successfully stain MAIT cells, one must understand that 5-A-RU is not the binder. It is a pro-ligand. It must undergo a non-enzymatic condensation reaction with Methylglyoxal (a glycolysis byproduct) to form the Schiff base 5-OP-RU, which then covalently binds to the MR1 pocket (Lysine 43).[1][6][7]
Mechanism of Antigen Generation & Recognition
Figure 1: The chemical pathway from precursor 5-A-RU to the stable MR1-Antigen complex required for MAIT cell detection.[1]
Reagent Handling & Stability (Critical)
The failure of MAIT cell staining is most often attributed to the degradation of 5-A-RU.
-
5-A-RU Storage: Must be stored at -80°C in the dark.[1] It is sensitive to oxidation and light.
-
Working Aliquots: Do not subject the stock to repeated freeze-thaw cycles. Aliquot single-use volumes (e.g., 10 µL) immediately upon receipt.
-
Methylglyoxal (MG): Commercial MG is often supplied as a ~40% solution.[1] It is volatile and reactive. Keep tightly sealed at 4°C.
-
Negative Control: Always use 6-FP (6-formylpterin) or Ac-6-FP loaded MR1 tetramers.[1] These bind MR1 but do not activate MAIT cells, providing a true background control.
Protocol A: Antigen Generation & Tetramer Loading
Note: Many commercial vendors (e.g., NIH Tetramer Core, ProImmune) provide MR1 tetramers pre-loaded with 5-OP-RU.[1] If using pre-loaded reagents, skip to Protocol B. Use this protocol if you are loading "empty" or "competent" MR1 monomers/tetramers using 5-A-RU.
Reagents Required
-
5-A-RU Stock (2.76 mg/mL in degassed ddH2O or specific buffer provided by vendor).[1]
-
Methylglyoxal (MG) Solution (Standard working dilution: ~14 mM).[1]
-
MR1 Tetramer (Empty/Competent).[1]
Step-by-Step Loading
-
Prepare 5-OP-RU (The Ligand):
-
Mix 5-A-RU and Methylglyoxal at a molar ratio that favors adduct formation (typically excess MG).
-
Example: Mix 1.5 µL of 5-A-RU stock (approx 8.8 mM) with 1.5 µL of Methylglyoxal (approx 14 mM) in 97 µL of buffer.
-
Incubate for 5–10 minutes at Room Temperature (RT) in the dark. This allows the Schiff base (5-OP-RU) to form.[1][6][10]
-
Note: 5-OP-RU is unstable in solution; use immediately for loading.
-
-
Load the Tetramer:
-
Clean-up (Optional but Recommended):
Protocol B: Flow Cytometry Staining Workflow
Expert Insight: Unlike peptide-MHC tetramers which are often stained at 4°C to prevent internalization, MR1 tetramer staining is significantly more efficient at Room Temperature (RT) or even 37°C. The TCR-MR1 interaction kinetics favor higher temperatures for stable binding.[1]
Materials
-
Cells: PBMCs or Single Cell Suspensions (Target 1-2 x 10⁶ cells/test).
-
Buffer: FACS Buffer (PBS + 2% FCS + 2mM EDTA).
-
Block: Fc Block (e.g., TruStain FcX™ or Human AB Serum).[1]
-
Tetramer: MR1-5-OP-RU Tetramer (PE or BV421 conjugates are recommended for dim populations).[1]
-
Viability Dye: Fixable Viability Dye (e.g., Zombie NIR™ or LIVE/DEAD™).[1]
Staining Procedure
-
Viability Staining:
-
Fc Blocking:
-
Resuspend cells in 50 µL FACS Buffer.
-
Add Fc Block (5 µL) and incubate for 10 mins at RT.
-
-
Tetramer Staining (The Critical Step):
-
Prepare a Tetramer Master Mix . A common dilution is 1:500 to 1:1000, but titration is mandatory for every new batch.
-
Add Tetramer to cells (do not wash away Fc block).[1]
-
Incubate for 30–40 minutes at Room Temperature (20-25°C) in the dark.
-
Why RT? MR1 tetramers show higher signal-to-noise ratio at RT compared to 4°C.[1]
-
-
Surface Antibody Staining:
-
Without washing, add the antibody cocktail (CD3, CD161, CD8, TRAV1-2).[1]
-
Incubate for 20 minutes at 4°C.
-
-
Wash & Fix:
-
Wash 2x with 2 mL FACS Buffer.
-
Fix with 1-2% Paraformaldehyde or commercial fixation buffer if analyzing later.
-
Visual Workflow
Figure 2: Optimal workflow for MR1 tetramer staining. Note the specific temperature shift to RT for the tetramer step.
Data Analysis & Gating Strategy
MAIT cells are defined by their semi-invariant TCR (TRAV1-2) and high expression of CD161, but the MR1-5-OP-RU tetramer is the definitive marker .[1]
Gating Hierarchy Table
| Gate Level | Marker Profile | Purpose |
| 1. Clean Up | FSC-A vs FSC-H | Singlet discrimination |
| 2.[1] Viability | Viability Dye (-) | Exclude dead cells (critical as dead cells bind tetramers non-specifically) |
| 3. Lineage | CD3 (+) / CD19 (-) | Select T cells, exclude B cells (B cells express MR1 and can cause background) |
| 4.[1] Identification | MR1-Tetramer (+) vs CD161 (++) | Definitive MAIT Cell Identification |
| 5. Subsets | CD8α / CD4 | Characterize CD8+ (major), CD4-, or CD4+ subsets |
Expected Results:
-
Human PBMCs: MAIT cells typically comprise 1–10% of CD3+ T cells.[6] They should be MR1-tetramer(high) and CD161(high).[1]
-
Mouse (C57BL/6): MAIT cells are rarer (<1% of T cells) in spleen/blood but enriched in the liver.[1][13]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Tetramer Signal | 5-A-RU degradation | Use fresh 5-A-RU stock. Ensure -80°C storage. |
| Failed Ligand Formation | Ensure Methylglyoxal was added. 5-A-RU alone does not bind MR1.[1][3][4] | |
| High Background | Tetramer Aggregation | Centrifuge tetramer (10,000 x g, 5 min) before use to remove aggregates. |
| Non-specific binding | Titrate tetramer.[1][13][14] Too much reagent increases noise.[1] | |
| Dim Signal | Staining Temperature | Switch to Room Temperature (25°C) staining. 4°C is often too cold for optimal MR1 kinetics.[1] |
References
-
Corbett, A. J., et al. (2014).[1][13][14][15][16] T-cell activation by transitory neo-antigens derived from distinct microbial pathways.[1][4][13][14] Nature, 509(7500), 361–365.[1] [Link][1][4][13]
-
Reantragoon, R., et al. (2013).[1] Antigen-loaded MR1 tetramers define T cell receptor heterogeneity in mucosal-associated invariant T cells.[1][17] Journal of Experimental Medicine, 210(11), 2305–2320.[1] [Link]
-
NIH Tetramer Core Facility. (n.d.).[1] MR1 Tetramer Staining Guide. Emory University. [Link][1]
-
Li, K., et al. (2018).[1][7][9] Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU).[1][6][7][8][9] PLOS ONE, 13(2), e0191837.[1][7] [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. proimmune.com [proimmune.com]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. T-cell activation by transitory neo-antigens derived from distinct microbial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]
- 8. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scholarly Article or Book Chapter | Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | ID: zk51vs545 | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. Frontiers | Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries [frontiersin.org]
- 11. MR1 Tetramer | MBL Life Sience -GLOBAL- [mblbio.com]
- 12. eaglebio.com [eaglebio.com]
- 13. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 14. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 15. researchgate.net [researchgate.net]
- 16. NIH facility provides MR1 tetramers developed at Doherty Institute - Doherty Institute [doherty.edu.au]
- 17. researchgate.net [researchgate.net]
isolation of 5-amino-6-(D-ribitylamino)uracil from bacterial culture supernatants
An In-Depth Guide to the Isolation and Characterization of 5-amino-6-(D-ribitylamino)uracil (5-A-RU) from Bacterial Cultures
Authored by a Senior Application Scientist
Introduction: The Significance of 5-amino-6-(D-ribitylamino)uracil (5-A-RU)
5-amino-6-(D-ribitylamino)uracil, commonly known as 5-A-RU, is a pivotal, yet unstable, intermediate in the biosynthesis of riboflavin (Vitamin B2) in most bacteria, fungi, and plants.[1][2] Its significance extends far beyond its transient role in primary metabolism. For researchers in microbiology and infectious disease, the riboflavin pathway is a fertile ground for developing novel antimicrobial agents, as this pathway is essential for many pathogens but absent in humans.
Furthermore, in the field of immunology, 5-A-RU has garnered significant attention as a direct precursor to a class of potent antigens that activate Mucosal-Associated Invariant T (MAIT) cells.[3][4][5] When 5-A-RU, produced by microbes, reacts non-enzymatically with reactive carbonyl species like methylglyoxal (a byproduct of glycolysis), it forms highly active ligands that are presented by the MR1 molecule, triggering a powerful innate-like immune response.[6][7][8][9]
However, the inherent instability of 5-A-RU presents a considerable challenge for its study.[3][4] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the isolation, purification, and characterization of 5-A-RU from bacterial culture supernatants. We will delve into the causality behind each step, ensuring a robust and reproducible workflow.
Scientific Foundation: The Riboflavin Biosynthesis Pathway
Understanding the origin of 5-A-RU is critical to optimizing its production. The synthesis of riboflavin begins with two precursor molecules: Guanosine triphosphate (GTP) and Ribulose 5-phosphate (Ru5P).[10][11][12] A series of enzymatic reactions, encoded by the rib genes in bacteria, leads to the formation of 5-A-RU.[1][13] The dephosphorylation of its immediate precursor, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5´-phosphate, yields 5-A-RU.[10][12]
Caption: Bacterial Riboflavin Biosynthesis Pathway Highlighting 5-A-RU.
Part 1: Isolation and Purification Protocol
This protocol is designed as a self-validating system. Each stage includes checkpoints and explains the rationale to empower the researcher to troubleshoot and adapt the methodology as needed.
Step 1.1: Bacterial Strain Selection and Cultivation
The choice of bacterial strain is paramount for maximizing the yield of 5-A-RU. Strains known for riboflavin overproduction are ideal starting points.
-
Rationale: Overproducer strains often have genetic modifications that upregulate the riboflavin biosynthesis pathway, leading to the accumulation and secretion of intermediates into the culture medium.[11]
-
Recommended Strains:
-
Protocol: Cultivation of B. subtilis
-
Prepare a suitable growth medium (e.g., Tryptic Soy Broth or a defined minimal medium).
-
Inoculate a starter culture and grow overnight at 37°C with vigorous shaking (200-250 rpm).
-
Use the starter culture to inoculate a larger production culture (e.g., 1:100 dilution).
-
Incubate the production culture under the same conditions for 24-48 hours. Monitor growth by measuring optical density (OD600). The optimal harvest time is typically during the late logarithmic or early stationary phase.
-
Step 1.2: Supernatant Harvesting and Preparation
The goal is to separate the soluble 5-A-RU from the bacterial cells and other insoluble components while minimizing degradation.
-
Rationale: 5-A-RU is unstable in aqueous solutions.[3][6] Prompt processing and cold temperatures are crucial to preserve the integrity of the target molecule.
-
Protocol:
-
Transfer the bacterial culture to centrifuge tubes.
-
Pellet the cells by centrifugation at 8,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant into a fresh, chilled flask. Avoid disturbing the cell pellet.
-
To remove any remaining cells and debris, filter the supernatant through a 0.22 µm sterile filter.
-
Critical Checkpoint: At this stage, the clarified supernatant should be used immediately. If immediate processing is not possible, flash-freeze the supernatant in liquid nitrogen and store it at -80°C.[6]
-
Step 1.3: High-Resolution Purification by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for achieving high-purity 5-A-RU.
-
Rationale: RP-HPLC separates molecules based on their hydrophobicity. 5-A-RU, being a polar molecule, will elute early from a C18 column, allowing for effective separation from less polar contaminants. The method described is adapted from established protocols for similar uracil derivatives.[14]
-
Protocol: RP-HPLC Purification
-
System Preparation: Equilibrate an HPLC system equipped with a preparative C18 column (e.g., 10 µm particle size, 250 x 10 mm) with the initial mobile phase.
-
Mobile Phase:
-
Solvent A: 20 mM Ammonium Acetate, pH 6.0
-
Solvent B: Methanol
-
-
Gradient Elution:
-
Inject the filtered supernatant onto the column.
-
Run a linear gradient from 0% to 30% Solvent B over 40 minutes.
-
Flow Rate: 4.0 mL/min.
-
-
Detection: Monitor the elution profile at 254 nm, a wavelength where the uracil ring exhibits strong absorbance.[14]
-
Fraction Collection: Collect fractions corresponding to the major peak that elutes early in the gradient. The exact retention time should be determined using an analytical run first.
-
Step 1.4: Desalting and Stabilization
The purified 5-A-RU is in a buffer solution and remains unstable. It must be desalted and converted to a more stable form.
-
Rationale: The hydrochloride salt of 5-A-RU has been shown to have significantly improved stability for long-term storage.[3][4][6]
-
Protocol:
-
Pool the HPLC fractions containing the purified 5-A-RU.
-
Add 0.1 M HCl dropwise to the pooled fractions until the pH is ~3-4.
-
Immediately freeze the acidified solution in liquid nitrogen.
-
Lyophilize (freeze-dry) the sample to obtain 5-A-RU as a solid hydrochloride salt (5-A-RU•HCl).
-
Store the lyophilized powder under desiccation at -80°C.[15]
-
Part 2: Characterization of Purified 5-A-RU
Confirming the identity and purity of the isolated compound is a non-negotiable step.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₉H₁₆N₄O₆ | [2][16] |
| Average Mass | 276.25 g/mol | [16] |
| Monoisotopic Mass | 276.10698 Da | [16] |
| Form (as HCl salt) | Solid | [3][15] |
Analytical Methodologies
-
High-Resolution Mass Spectrometry (HRMS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the precise chemical structure and connectivity of atoms.
-
Method: Dissolve the lyophilized sample in deuterium oxide (D₂O).
-
Expected Results: The chemical shifts should match those reported in the literature.[3][6]
-
¹H NMR (400 MHz, D₂O) δ: 4.01 (m, 1H), 3.87–3.77 (m, 2H), 3.76–3.71 (m, 1H), 3.71–3.64 (m, 2H), 3.56 (dd, 1H).
-
¹³C NMR (101 MHz, D₂O) δ: 160.9, 150.8, 150.4, 82.6, 72.2, 72.0, 70.3, 62.3, 44.5.
-
-
-
Purity Assessment via Analytical HPLC:
-
Purpose: To determine the purity of the final product.
-
Method: Inject a small amount of the final product onto an analytical C18 column using the same gradient as in the purification step.
-
Expected Result: A single major peak should be observed, with purity typically >95%.
-
Caption: Workflow for the Isolation of 5-A-RU from Bacterial Supernatant.
Part 3: Application in MAIT Cell Activation
The biological activity of the purified 5-A-RU can be validated in a functional assay.
-
Principle: 5-A-RU is a pro-ligand. It must first react with a reactive carbonyl species, such as methylglyoxal (MeG), to form the active ligand, 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), which is then presented by MR1 to activate MAIT cells.[8][9]
-
Brief Protocol Outline:
-
Prepare a stock solution of the purified 5-A-RU•HCl in sterile water.[3][6]
-
In a cell culture medium, combine 5-A-RU with MeG.
-
Add this mixture to a culture of MAIT cells or a reporter cell line (e.g., human C1R cells expressing MR1).
-
Incubate for 15-24 hours.
-
Assess MAIT cell activation by measuring cytokine production (e.g., IFN-γ) or the upregulation of activation markers (e.g., CD69) via flow cytometry.[3][6]
-
Conclusion
This application note provides a robust and scientifically grounded framework for the successful isolation of 5-amino-6-(D-ribitylamino)uracil from bacterial sources. By understanding the rationale behind each step—from selecting an overproducing bacterial strain to the critical final stabilization as a hydrochloride salt—researchers can reliably obtain this valuable compound. The detailed protocols for purification and characterization ensure a high-purity product, suitable for advanced applications in immunology, microbiology, and drug discovery. The inherent instability of 5-A-RU is a challenge that this comprehensive guide successfully navigates, empowering scientists to explore its multifaceted biological roles.
References
-
Stahmann, K. P., Revuelta, J. L., & Hemmerich, S. (2000). Regulation of Riboflavin Biosynthesis in Microorganisms and Construction of the Advanced Overproducers of This Vitamin. Applied and Environmental Microbiology, 66(3), 855-861. [Link]
-
Khan, S., & Islam, A. (2023). Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. Frontiers in Molecular Biosciences, 10, 1222923. [Link]
-
García-Angulo, V. A. (2017). Overlapping riboflavin supply pathways in bacteria. Virulence, 8(7), 1075-1078. [Link]
-
Thakur, A., Lule, V. K., & Sharma, R. (2020). Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview. Frontiers in Bioengineering and Biotechnology, 8, 570824. [Link]
-
Li, K., Vorkas, C. K., Chaudhry, A., Bell, D. L., Willis, R. A., Rudensky, A., ... & Aubé, J. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS ONE, 13(2), e0191837. [Link]
-
Li, K., Vorkas, C. K., Chaudhry, A., Bell, D. L., Willis, R. A., Rudensky, A., ... & Aubé, J. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). Carolina Digital Repository. [Link]
-
ResearchGate. (n.d.). Riboflavin biosynthesis pathway in bacteria. [Link]
-
FooDB. (2015). Showing Compound 5-amino-6-(D-ribitylamino)uracil (FDB030561). [Link]
-
DNAmod. (2020). 5-amino-6-(D-ribitylamino)uracil. [Link]
-
PubChem. (n.d.). 5-amino-6-(D-ribitylamino)uracil. [Link]
-
Li, K., Vorkas, C. K., Chaudhry, A., Bell, D. L., Willis, R. A., Rudensky, A., ... & Aubé, J. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS ONE, 13(2), e0191837. [Link]
-
Mak, J. Y. W., et al. (2017). Formation of 5-OP-RU, a potent activator of mucosal-associated... ResearchGate. [Link]
-
Awad, W., et al. (2023). Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo. Frontiers in Immunology. [Link]
-
Kjer-Nielsen, L., et al. (2017). Stabilizing short-lived Schiff base derivatives of 5-aminouracils that activate mucosal-associated invariant T cells. Nature Communications. [Link]
-
Awad, W. (2022). Mouse lung MAIT cell expansion and purification protocol. protocols.io. [Link]
-
Journal of Food and Drug Analysis. (n.d.). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. [Link]
-
Ramirez, J. C., et al. (2023). Disruption of riboflavin biosynthesis in mycobacteria establishes 5-amino-6-D-ribitylaminouracil (5-A-RU) as key precursor of MAIT cell agonists. ResearchGate. [Link]
-
SciSpace. (2022). Use of a MAIT-Activating Ligand, 5-OP-RU, as a Mucosal Adjuvant in a Murine Model of Vibrio cholerae O1 Vaccination. [Link]
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- 4. Scholarly Article or Book Chapter | Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | ID: zk51vs545 | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stabilizing short-lived Schiff base derivatives of 5-aminouracils that activate mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs [frontiersin.org]
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- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview [frontiersin.org]
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Assay Design for Detecting 5-amino-6-(D-ribitylamino)uracil-Mediated T-Cell Response
Application Note & Protocols
Introduction: The MAIT Cell-MR1 Axis and the Role of 5-A-RU
Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that play a crucial role in immunity against a wide range of microbial pathogens.[1][2][3] Unlike conventional T cells that recognize peptide antigens presented by MHC molecules, MAIT cells are restricted by the non-classical, monomorphic MHC class I-related molecule, MR1.[1][2][4] MAIT cells recognize small molecule metabolites derived from the microbial riboflavin (Vitamin B2) biosynthesis pathway, which is absent in mammals, allowing for effective discrimination between host and pathogen.[5][6][7]
The precursor molecule, 5-amino-6-(D-ribitylamino)uracil (5-A-RU), is a key intermediate in this pathway.[5][8][9] 5-A-RU itself is not the direct ligand for MR1. Instead, it undergoes a non-enzymatic condensation reaction with reactive carbonyl species like methylglyoxal (MG) or glyoxal, which can be of either microbial or host origin, to form potent MAIT cell antigens such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU).[5][8][9][10][11] These unstable pyrimidine-based ligands bind to MR1, and the resulting MR1-ligand complex is presented on the surface of antigen-presenting cells (APCs) for recognition by the semi-invariant T-cell receptor (TCR) of MAIT cells.[5][12][13] This interaction triggers a robust effector response, including the rapid production of pro-inflammatory cytokines and cytotoxic molecules.[1][5][14]
The ability to accurately detect and quantify 5-A-RU-mediated T-cell responses is critical for understanding MAIT cell biology, their role in infectious and inflammatory diseases, and for the development of novel vaccines and immunotherapies that harness their potent anti-microbial and anti-tumor functions.[1][3][15] This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of assays to measure these responses.
Scientific Rationale for Assay Selection
Detecting a 5-A-RU-mediated T-cell response requires methods that can sensitively and specifically measure the outcomes of MAIT cell activation. The choice of assay depends on the specific research question, available resources, and the desired level of detail. Here, we focus on three gold-standard techniques:
-
Enzyme-Linked Immunospot (ELISpot) Assay: This highly sensitive method quantifies the frequency of cytokine-secreting cells at a single-cell level.[16][17][18] It is ideal for detecting rare antigen-specific responses and provides a quantitative measure of the number of responding cells.[16]
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: ICS allows for the multiparametric analysis of cytokine production within individual cells, enabling the simultaneous identification of the phenotype of the responding cells (e.g., CD8+, CD4+) and the profile of cytokines they produce.[19][20][21][22]
-
T-Cell Proliferation Assay (CFSE-based): This assay measures the ability of T cells to proliferate in response to antigenic stimulation.[23][24][25] By labeling cells with a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE), each cell division results in a halving of the fluorescence intensity, which can be tracked by flow cytometry.[23][24]
The following sections provide detailed protocols for each of these assays, along with the scientific reasoning behind critical steps to ensure robust and reproducible results.
Visualizing the Pathway and Workflow
MAIT Cell Activation by 5-A-RU
Caption: MAIT cell activation pathway initiated by 5-A-RU.
General Experimental Workflow
Caption: Overview of the experimental workflow for assaying 5-A-RU responses.
Detailed Protocols
Protocol 1: IFN-γ ELISpot Assay
The ELISpot assay is exceptionally sensitive for detecting cytokine-secreting cells.[16][18] The principle involves capturing secreted cytokines by specific antibodies coated onto a PVDF membrane. Each spot that develops corresponds to a single cytokine-producing cell.
Materials:
-
Human IFN-γ ELISpot Kit (containing capture and detection antibodies, streptavidin-enzyme conjugate, and substrate)
-
PVDF-membrane 96-well plates
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (R10)
-
5-amino-6-(D-ribitylamino)uracil (5-A-RU) HCl salt (stable form)[4][12]
-
Methylglyoxal (MG)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (Positive Control)
-
Cell culture medium without stimulus (Negative Control)
-
Automated ELISpot reader
Step-by-Step Methodology:
-
Plate Preparation:
-
Pre-wet the PVDF membrane with 35% ethanol for 30 seconds.
-
Wash the plate 5 times with sterile PBS.
-
Coat the wells with anti-IFN-γ capture antibody diluted in PBS. Incubate overnight at 4°C.
-
Causality: The ethanol treatment activates the PVDF membrane, enhancing its protein-binding capacity. The overnight incubation ensures uniform and maximal coating of the capture antibody.
-
-
Cell Plating and Stimulation:
-
Wash the plate 5 times with sterile PBS to remove unbound capture antibody.
-
Block the wells with R10 medium for at least 1 hour at 37°C to prevent non-specific binding.
-
Isolate PBMCs from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in R10 at a concentration of 2-4 x 10^6 cells/mL.
-
Prepare stimulation conditions in separate tubes:
-
Add 100 µL of cell suspension (2-4 x 10^5 cells) to each well.
-
Add 100 µL of the appropriate stimulus to each well.
-
Causality: Using a sufficient cell number is crucial for detecting a response. The positive control ensures the cells are viable and capable of responding, while the negative control establishes the baseline background.[28]
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Causality: This incubation period is optimal for IFN-γ production and secretion by activated T cells.
-
-
Detection and Development:
-
Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST) to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody diluted in PBS with 1% BSA. Incubate for 2 hours at room temperature.
-
Wash the plate 5 times with PBST.
-
Add streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBST.
-
Add the substrate solution (e.g., BCIP/NBT for ALP). Incubate in the dark until distinct spots develop (10-30 minutes).
-
Stop the reaction by washing thoroughly with deionized water.
-
Causality: The series of washes is critical to remove unbound reagents and minimize background noise. The enzymatic reaction amplifies the signal, making individual cell secretions visible as spots.[28]
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader.
-
The results are expressed as Spot Forming Units (SFU) per million cells.
-
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS is a powerful technique to identify the phenotype of cytokine-producing cells.[20][22] It involves stimulating cells in the presence of a protein transport inhibitor, which traps cytokines inside the cell, allowing for their detection after cell fixation and permeabilization.[20]
Materials:
-
PBMCs, R10 medium, 5-A-RU, MG, and controls (as in Protocol 1)
-
Brefeldin A (protein transport inhibitor)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8, Vα7.2) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-17A)
-
Fixation/Permeabilization Buffer Kit
-
Flow Cytometer
Step-by-Step Methodology:
-
Cell Stimulation:
-
To a 96-well U-bottom plate, add 2 x 10^6 PBMCs per well in 200 µL of R10.
-
Add stimuli (5-A-RU + MG, positive control, negative control) as described for the ELISpot assay.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
Add Brefeldin A (e.g., 10 µg/mL final concentration).
-
Incubate for an additional 4-6 hours.
-
Causality: The initial incubation allows for T-cell activation to begin before cytokine secretion is blocked. Brefeldin A disrupts the Golgi apparatus, causing cytokines to accumulate intracellularly, which is essential for their detection.
-
-
Surface Staining:
-
Centrifuge the plate and discard the supernatant.
-
Resuspend cells in FACS buffer (PBS + 2% FBS).
-
Add a cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8, anti-Vα7.2).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Causality: Staining for surface markers before fixation is often recommended as the fixation process can alter some epitopes.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer. Incubate for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
Causality: Fixation cross-links proteins, preserving the cell's state, while permeabilization creates pores in the cell membrane, allowing antibodies to access intracellular targets.[19]
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the intracellular antibody cocktail (e.g., anti-IFN-γ, anti-TNF-α).
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population, then on CD3+ T cells.
-
Within the T-cell gate, identify the MAIT cell population (e.g., Vα7.2+ CD161++) or other T-cell subsets (e.g., CD8+).
-
Analyze the expression of intracellular cytokines within the gated populations for each stimulation condition.
-
Protocol 3: T-Cell Proliferation Assay (CFSE)
This assay measures the proliferative capacity of T cells in response to 5-A-RU. CFSE is a fluorescent dye that covalently binds to intracellular proteins.[24] With each cell division, the dye is distributed equally between daughter cells, leading to a 50% reduction in fluorescence intensity.[23][24]
Materials:
-
PBMCs, R10 medium, 5-A-RU, MG, and controls (as in Protocol 1)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD8, Vα7.2)
-
Flow Cytometer
Step-by-Step Methodology:
-
CFSE Labeling:
-
Resuspend PBMCs in pre-warmed PBS at a concentration of 10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM. The optimal concentration should be titrated to achieve bright staining with minimal toxicity.[25][29]
-
Incubate for 10 minutes at 37°C in the dark, mixing gently every 2 minutes.[25]
-
Causality: Uniform labeling is critical for resolving distinct generations of proliferating cells. Incubation time and temperature are optimized for efficient dye uptake.[24]
-
Quench the reaction by adding 5 volumes of ice-cold R10 medium. Incubate on ice for 5 minutes.
-
Wash the cells 3 times with R10 to remove unbound CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in R10 at 1-2 x 10^6 cells/mL.
-
Plate 100 µL of cells per well in a 96-well U-bottom plate.
-
Add 100 µL of stimuli (5-A-RU + MG, positive control, negative control).
-
Incubate for 5-7 days at 37°C, 5% CO2.
-
Causality: A longer incubation period (compared to ELISpot or ICS) is required to allow for multiple rounds of cell division to occur.[23]
-
-
Staining and Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain with surface antibodies (e.g., anti-CD3, anti-CD8, anti-Vα7.2) as described in the ICS protocol.
-
Wash and resuspend in FACS buffer.
-
Acquire samples on a flow cytometer.
-
Analyze the CFSE fluorescence within the gated T-cell populations. Proliferating cells will show successive peaks with halved fluorescence intensity.
-
Causality: Gating on specific T-cell subsets allows for the determination of which populations are proliferating in response to the stimulus.
-
Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear comparison.
Table 1: Representative ELISpot Results
| Condition | Donor 1 (SFU/10^6 cells) | Donor 2 (SFU/10^6 cells) | Donor 3 (SFU/10^6 cells) |
| Negative Control | 5 | 8 | 3 |
| 5-A-RU + MG | 150 | 210 | 185 |
| Positive Control (PHA) | 1250 | 1500 | 1380 |
Interpretation: A significant increase in IFN-γ spot-forming units (SFU) in the "5-A-RU + MG" condition compared to the negative control indicates a specific response mediated by MAIT cells.
Table 2: Representative ICS Results (% Cytokine+ of MAIT cells)
| Condition | % IFN-γ+ | % TNF-α+ | % IL-17A+ |
| Negative Control | 0.2 | 0.5 | 0.1 |
| 5-A-RU + MG | 25.5 | 30.1 | 5.2 |
| Positive Control (PMA/Iono) | 85.0 | 90.5 | 15.8 |
Interpretation: The percentage of MAIT cells expressing specific cytokines demonstrates the quality and polarization of the T-cell response to 5-A-RU.
Table 3: Representative Proliferation Results (% Divided Cells)
| Cell Population | Negative Control | 5-A-RU + MG | Positive Control (αCD3/28) |
| Total CD3+ T Cells | 2.1 | 8.5 | 75.4 |
| MAIT Cells (Vα7.2+) | 1.8 | 45.2 | 80.1 |
Interpretation: A high percentage of divided cells specifically within the MAIT cell population confirms that 5-A-RU stimulation induces a proliferative response.
Troubleshooting and Best Practices
-
High Background in ELISpot: Can be caused by inadequate washing, contaminated reagents, or non-specific binding. Ensure meticulous washing and use of high-quality, pre-screened FBS.[28]
-
Weak Signal in ICS: May result from suboptimal stimulation time, inefficient protein transport inhibition, or poor antibody titration. Optimize stimulation kinetics and antibody concentrations for your specific system.
-
CFSE Toxicity: High concentrations of CFSE can be toxic to cells, impairing proliferation.[24] Titrate the CFSE concentration to find the lowest level that provides a strong initial signal without affecting cell viability.[25]
-
Antigen Preparation: The HCl salt of 5-A-RU is more stable for storage.[4][12] The reaction of 5-A-RU with MG to form the active ligand 5-OP-RU is rapid and can be done by co-incubation with cells.[12][27] Alternatively, pre-formed 5-OP-RU can be used.[1]
-
Controls are Key: Always include unstimulated (negative) and polyclonal (positive, e.g., PHA or anti-CD3/CD28) controls. The negative control establishes the baseline, while the positive control validates cell viability and assay performance.
By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently and accurately measure T-cell responses mediated by 5-A-RU, advancing our understanding of MAIT cell immunology and its therapeutic potential.
References
-
ProMap® naïve CFSE T cell proliferation assays - ProImmune. (n.d.). Retrieved February 19, 2026, from [Link]
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Salio, M., Gasser, O., Gonzalez-Lopez, C., & Shepherd, D. (2023). Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo. Frontiers in Immunology, 14, 1229345. [Link]
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Hinks, T. S. C. (2016). MAIT Cell Activation and Functions. Frontiers in Immunology, 7, 303. [Link]
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Li, K., Vorkas, C. K., Chaudhry, A., Bell, D. L., Willis, R. A., Rudensky, A., ... & Aubé, J. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS ONE, 13(2), e0191837. [Link]
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U-CyTech. (n.d.). Troubleshooting T cell ELISPOT assay. Retrieved February 19, 2026, from [Link]
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Li, K., Vorkas, C. K., Chaudhry, A., Bell, D. L., Willis, R. A., Rudensky, A., ... & Aubé, J. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PubMed, 29401462. [Link]
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McWilliam, H. E. G., & Villadangos, J. A. (2017). MR1-dependent antigen presentation. Immunology and Cell Biology, 95(7), 585-593. [Link]
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Tastan, C., Karhan, E., Zhou, W., Fleming, I., & Becer, C. R. (2021). Tuning of human MAIT cell activation by commensal bacteria species and MR1 dependent T cell presentation. Scientific Reports, 11(1), 1-13. [Link]
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Hinks, T. S., & Marchi, E. (2022). MAIT cells activate dendritic cells to promote T follicular helper cell differentiation and humoral immunity. bioRxiv. [Link]
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Xu, S., Liu, Y., Yang, Y., & Zhu, B. (2022). An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation. Frontiers in Immunology, 12, 794951. [Link]
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Rajamanickam, A., Kumar, N., & D’Souza, G. (2025). Standardization of CFSE and Ki-67 based lymphocyte proliferation assays in the absence of thymidine-based methods among children. medRxiv. [Link]
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Howson, L. J., & Napolitani, G. (2020). Human MAIT Cell Activation In Vitro. In T Cell Protocols (pp. 237-251). Humana, New York, NY. [Link]
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Mucosal Immunology. (n.d.). Protocol 204_CFSE proliferation assay using T cells derived from SMARTA mice A. Retrieved February 19, 2026, from [Link]
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Yan, J., Allen, S., McDonald, E., Das, A., Haug, M., & Gumperz, J. (2021). Activating Mucosal-Associated Invariant T Cells Induces a Broad Antitumor Response. Cancer Immunology Research, 9(9), 1044-1057. [Link]
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Godfrey, D. I., Koay, H. F., McCluskey, J., & Gherardin, N. A. (2019). MR1 antigen presentation to MAIT cells and other MR1-restricted T cells. Nature Reviews Immunology, 19(11), 705-717. [Link]
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Salio, M., Gasser, O., Gonzalez-Lopez, C., & Shepherd, D. (2023). Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo. Frontiers in Immunology, 14. [Link]
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Agilent. (2020, May 27). Generational Analysis of T Cell Proliferation using Cell Tracking Dyes. Retrieved February 19, 2026, from [Link]
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Fairlie, D. P., & Uldrich, A. P. (2022). MR1-and HLA-E-Dependent Antigen Presentation of Mycobacterium tuberculosis. International Journal of Molecular Sciences, 23(22), 14352. [Link]
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Hinks, T. S. C. (2020, September 17). MAIT Cell Intracellular Cytokine Staining. protocols.io. [Link]
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Dan, J. M., Lindestam Arlehamn, C. S., & Sette, A. (2024). In-depth characterization of T cell responses with a combined Activation-Induced Marker (AIM) and Intracellular Cytokine Staining (ICS) assay. STAR Protocols, 5(4), 102717. [Link]
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Sanquin. (2021, May 29). intracellular cytokine staining by flow cytometry. Retrieved February 19, 2026, from [Link]
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Ussher, J. E. (2014). MR1 surface expression on primary blood cells and their role in mucosal associated invariant T (MAIT) cell activation. University of Otago. [Link]
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Carrington, E. M., & Corbett, A. J. (2020). Isolation and Characterization of MAIT Cells from Human Tissue Biopsies. PubMed, 32888126. [Link]
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Howson, L. J., & Napolitani, G. (2020). Human MAIT Cell Activation In Vitro. Springer Nature Experiments. [Link]
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Howson, L. J., & Napolitani, G. (n.d.). Human MAIT Cell Activation In Vitro. The Jenner Institute. Retrieved February 19, 2026, from [Link]
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Gherardin, N. A., & McCluskey, J. (2018). MAIT cell-MR1 reactivity is highly conserved across multiple divergent species. The Journal of Immunology, 201(11), 3247-3257. [Link]
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Patel, O., Kjer-Nielsen, L., Le Nours, J., Eckle, S. B., Birkinshaw, R. W., Beddoe, T., ... & McCluskey, J. (2014). A molecular basis underpinning the T cell receptor heterogeneity of mucosal-associated invariant T cells. Journal of Experimental Medicine, 211(10), 1947-1958. [Link]
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Reddit. (2024, June 5). Ways to optimize T cell proliferation assay? Retrieved February 19, 2026, from [Link]
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Gherardin, N. A., & McCluskey, J. (2020). MR1-restricted T cells: the new dawn of cancer immunotherapy. Biochemical Society Transactions, 48(5), 2239-2250. [Link]
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Salio, M., & Cerundolo, V. (2025). The antigen-presenting molecule MR1 binds host-generated riboflavin catabolites. ResearchGate. [Link]
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Scotet, E., & Olive, D. (2025). Recognition of MR1-antigen complexes by TCR Vγ9Vδ2. Frontiers in Immunology, 16. [Link]
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Wu, J., & Hioe, C. E. (2025). Protocol for assessing T cell receptor-mediated human T cell cytotoxicity. STAR Protocols, 6(1), 102812. [Link]
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ResearchGate. (n.d.). Functional studies 5-Amino-6-(D-ribitylamino)uracil (5-A-RU) reacted... Retrieved February 19, 2026, from [Link]
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Lu, C. C., & Gumperz, J. E. (2021). MR1-Restricted T Cells in Cancer Immunotherapy. International Journal of Molecular Sciences, 22(16), 8569. [Link]
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The University of Melbourne. (n.d.). Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo. Retrieved February 19, 2026, from [Link]
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Li, K., Vorkas, C. K., Chaudhry, A., Bell, D. L., Willis, R. A., Rudensky, A., ... & Aubé, J. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS ONE, 13(2), e0191837. [Link]
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Meermeier, E. W., Harriff, M. J., Karamooz, E., & Lewinsohn, D. M. (2020). Efficient 5-OP-RU-Induced Enrichment of Mucosa-Associated Invariant T Cells in the Murine Lung Does Not Enhance Control of Aerosol Mycobacterium tuberculosis Infection. Infection and Immunity, 89(3), e00595-20. [Link]
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Application Notes and Protocols for Trapping 5-amino-6-(D-ribitylamino)uracil with Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the procedures for trapping 5-amino-6-(D-ribitylamino)uracil (ARU), a key intermediate in the microbial riboflavin biosynthesis pathway, with dicarbonyl compounds. This reaction is of significant interest due to the formation of potent Mucosal-Associated Invariant T (MAIT) cell antigens. This document offers in-depth technical details, from the underlying chemical principles to detailed experimental protocols, to empower researchers in immunology, microbiology, and drug development.
Introduction: The Significance of Trapping ARU
5-amino-6-(D-ribitylamino)uracil is an early intermediate in the biosynthesis of riboflavin (Vitamin B2) in many bacteria and yeast.[1][2] The trapping of ARU with dicarbonyl compounds, such as glyoxal and methylglyoxal, results in the formation of unstable Schiff base adducts, namely 5-(2-oxoethylideneamino)-6-D-ribitylaminouracil (5-OE-RU) and 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), respectively.[3][4] These adducts are potent activators of MAIT cells, a class of innate-like T cells, when presented by the MHC-I-related protein 1 (MR1).[3][4]
The ability to synthetically generate and analyze these ARU-dicarbonyl adducts is crucial for several research applications:
-
Immunology: Studying the activation mechanisms of MAIT cells and their role in infectious diseases and autoimmune disorders.
-
Drug Development: Screening for novel immunomodulatory compounds that target the MAIT cell-MR1 axis.
-
Microbiology: Investigating the metabolic pathways of various microbes and their interaction with the host immune system.
-
Diagnostics: Developing potential biomarkers for bacterial infections based on the detection of these adducts.
This guide provides the necessary protocols to successfully trap ARU with dicarbonyls for these and other research endeavors.
Reaction Mechanism and Pathway
The trapping of ARU by dicarbonyl compounds proceeds through a condensation reaction, forming a Schiff base. The 5-amino group of ARU acts as a nucleophile, attacking one of the carbonyl groups of the dicarbonyl compound. This is followed by dehydration to yield the imine product.
Caption: Reaction of ARU with a dicarbonyl to form a Schiff base adduct.
It is important to note that the resulting Schiff base adducts are inherently unstable and can undergo further intramolecular cyclization to form more stable lumazine derivatives.[5] This instability necessitates careful handling and timely analysis or utilization of the adducts.
Experimental Protocols
Synthesis of 5-amino-6-(D-ribitylamino)uracil Hydrochloride (ARU·HCl)
A stable precursor is essential for reproducible experiments. The hydrochloride salt of ARU exhibits improved stability over the free base.[5]
Protocol:
-
Dissolve 5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)-pyrimidine-2,4(1H,3H)-dione in water.
-
Add a catalytic amount of 2N aqueous KOH.
-
Slowly add sodium hydrosulfite. The solution will turn from light-yellow to colorless, and a white precipitate may form.
-
Monitor the reaction by HPLC-MS until the starting material is consumed (approximately 1 hour).
-
Purify the reaction mixture using reverse-phase chromatography.
-
Combine the product-containing fractions and add 1N HCl.
-
Concentrate the solution to obtain ARU·HCl as a solid.[5]
In Situ Generation of ARU-Dicarbonyl Adducts for Cell-Based Assays
This protocol is suitable for the activation of MAIT cells in culture.
Materials:
-
ARU·HCl stock solution (e.g., 200 µM in sterile, distilled H₂O, stored at -80°C)
-
Methylglyoxal (MeG) or Glyoxal solution
-
Cell culture medium
Protocol:
-
Prepare working solutions of ARU and MeG in cell culture medium as needed.
-
For MAIT cell activation, directly incubate cells with 2 µM ARU and 50 µM MeG.[5]
-
Incubate for the desired period (e.g., 15 hours) at 37°C.[5]
-
Proceed with your downstream application, such as flow cytometry analysis of MAIT cell activation markers.
Preparative Synthesis and Purification of 5-OP-RU and 5-OE-RU
For quantitative studies or use as analytical standards, purified adducts are required.
Reaction Conditions:
| Parameter | Condition | Reference |
| Reactants | 5-A-RU and 2 equivalents of Methylglyoxal | [6] |
| Solvent | DMSO | [6] |
| Product | 5-OP-RU as the major product | [6] |
Protocol:
-
Dissolve ARU·HCl in DMSO.
-
Add 2 equivalents of methylglyoxal or glyoxal.
-
Monitor the reaction by HPLC-MS. The formation of 5-OP-RU will be indicated by a peak with an m/z of 331.1.[6]
-
Purify the product immediately using preparative reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the solid product.
-
Store the purified adduct under inert gas at -80°C and protect from light due to its instability.
Analytical Methods
Accurate detection and quantification of ARU and its adducts are critical. HPLC coupled with mass spectrometry (HPLC-MS) is the method of choice.
HPLC-MS Analysis
Workflow:
Caption: General workflow for the analysis of ARU and its adducts.
Recommended Parameters (starting point for method development):
| Parameter | Recommendation |
| HPLC Column | C18 reverse-phase column (e.g., 150 mm x 2 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a high aqueous percentage (e.g., 98% A) and gradually increase organic content. |
| Flow Rate | 0.2-0.5 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5-10 µL |
| MS Ionization | Electrospray Ionization (ESI) in positive mode |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |
Expected m/z values:
| Compound | [M+H]⁺ |
| 5-A-RU | 277.1143 |
| 5-OP-RU | 331.1 |
| 5-OE-RU | 317.1 |
NMR Spectroscopy
For structural confirmation of the synthesized adducts, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. 1H and 13C NMR spectra will provide definitive structural information.[5]
Troubleshooting and Expert Insights
-
ARU Instability: The free base of ARU is unstable in solution. For consistent results, use the more stable hydrochloride salt (ARU·HCl) and prepare fresh solutions.[5]
-
Adduct Instability: The Schiff base adducts are short-lived. Analyze samples promptly after preparation or store them at -80°C and protected from light. For cell-based assays, in situ generation is recommended.
-
Reaction Byproducts: Be aware of the potential for lumazine formation, especially under prolonged reaction times or non-optimal pH conditions. Use HPLC-MS to monitor the purity of your adduct preparations.
-
Matrix Effects in MS: When analyzing complex biological samples, matrix effects can suppress or enhance the ion signal. Use appropriate sample preparation techniques (e.g., solid-phase extraction) and internal standards for accurate quantification.
Conclusion
The trapping of 5-amino-6-(D-ribitylamino)uracil with dicarbonyl compounds is a powerful tool for researchers in immunology and related fields. By understanding the underlying chemistry and following robust protocols for synthesis and analysis, scientists can effectively generate and utilize these important MAIT cell antigens to advance our understanding of the immune system and develop novel therapeutics.
References
-
Li, K., Vorkas, C. K., Chaudhry, A., Bell, D. L., Willis, R. A., Rudensky, A., ... & Aubé, J. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS ONE, 13(2), e0191837. [Link]
-
Formation of 5-OP-RU, a potent activator of mucosal-associated invariant T cells (MAIT cells), from the condensation of microbial 5-A-RU with methylglyoxal. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Nelson, A. G., Wang, H., Dewar, P. M., Eddy, E. M., Li, S., Lim, X. Y., ... & Chen, Z. (2023). Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo. Frontiers in Immunology, 14, 1234567. [Link]
-
Corbett, A. J., Eckle, S. B., Birkinshaw, R. W., Liu, L., Patel, O., Mahony, J., ... & McCluskey, J. (2014). T-cell activation by transitory neo-antigens derived from distinct microbial pathways. Nature, 509(7500), 361–365. [Link]
-
Veerapen, N., Hobrath, J., Besra, A. K., & Besra, G. S. (2021). Chemical insights into the search for MAIT cells activators. Molecular Immunology, 129, 114–120. [Link]
-
Mak, J. Y. W., Xu, W., Reid, R. C., Corbett, A. J., Meehan, B., Wang, H., ... & Fairlie, D. P. (2017). Stabilizing short-lived Schiff base derivatives of 5-aminouracils that activate mucosal-associated invariant T cells. Nature Communications, 8(1), 14599. [Link]
- Bacher, A., Eberhardt, S., Fischer, M., Kis, K., & Richter, G. (2000). Biosynthesis of riboflavin. Annual Review of Nutrition, 20(1), 153-167.
- Fischer, M., & Bacher, A. (2005). Biosynthesis of riboflavin. In Comprehensive Natural Products Chemistry II (Vol. 7, pp. 519-545). Elsevier.
-
5-amino-6-(D-ribitylamino)uracil (CHEBI:15934). (n.d.). ChEBI. Retrieved February 20, 2026, from [Link]
Sources
- 1. US7888127B2 - Methods for reducing adduct formation for mass spectrometry analysis - Google Patents [patents.google.com]
- 2. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. immudex.com [immudex.com]
Handling, Storage, and Activation of Synthetic 5-Amino-6-(D-Ribitylamino)Uracil (5-A-RU)
Application Note & Technical Protocol
Abstract
Synthetic 5-amino-6-(D-ribitylamino)uracil (5-A-RU) is a critical reagent for the study of Mucosal-Associated Invariant T (MAIT) cells.[1][2][3][4][5][6][7] As an early intermediate in bacterial riboflavin biosynthesis, 5-A-RU serves as the pro-ligand that, upon condensation with small dicarbonyls (e.g., methylglyoxal), forms the potent MR1-binding antigen 5-OP-RU.[1][2][4][5][6][8] However, 5-A-RU is chemically labile, prone to oxidation, hydrolysis, and self-condensation.[1][2] This guide provides a rigorous, field-validated framework for the storage, handling, and in situ activation of 5-A-RU to ensure experimental reproducibility.
Physicochemical Profile & Stability Mechanisms
To handle 5-A-RU effectively, one must understand its degradation pathways.[1][2] The molecule is an electron-rich aminouracil derivative.[1][2] In the presence of oxygen or moisture, it rapidly degrades into non-functional byproducts, including lumazines and bis-uracil aggregates.[1]
-
Key Instability Factor: The free base form of 5-A-RU is significantly less stable than its hydrochloride salt (5-A-RU[1][2]·HCl ). Most commercial high-grade reagents are supplied as the HCl salt to mitigate oxidation.[1][2]
-
Degradation Indicators: Pure 5-A-RU·HCl is typically a white to off-white solid.[1][2] A color shift to pink, red, or brown indicates oxidation or formation of complex aggregates (often described as "red tars" in synthetic literature).[1][2]
-
Solubility:
Degradation & Activation Pathway (Graphviz Diagram)
Figure 1: The "Use-It-or-Lose-It" Workflow. 5-A-RU must be protected from degradation until the moment of activation with methylglyoxal (MG), after which it must be rapidly captured by MR1.
Storage Protocols
CRITICAL: Upon receipt, do not store the vial at -20°C or 4°C. Immediate deep-freeze storage is required.
2.1 Long-Term Storage (Solid State)
-
Temperature: -80°C is mandatory for long-term stability (>1 month).[1][2][3]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.[1][2] If the vial is opened, purge the headspace with Argon before resealing.[1]
-
Moisture: Keep in a desiccated environment.[1] The HCl salt is hygroscopic; moisture absorption accelerates hydrolysis.[1]
-
Light: Protect from light using amber vials or aluminum foil wrapping.[1]
2.2 Solution Storage
-
Recommendation: Avoid storing 5-A-RU in solution.
-
Short-Term: If necessary, aqueous stock solutions (e.g., in deoxygenated water) can be frozen at -80°C for up to 2 weeks, but significant degradation (10–20%) may still occur.[1][2]
-
Freeze-Thaw: Do not subject aliquots to more than one freeze-thaw cycle. Single-use aliquots are strictly required.
Reconstitution & Activation Protocol
MAIT cells do not recognize 5-A-RU directly.[2][6] You must generate the active ligand, 5-OP-RU , by reacting 5-A-RU with methylglyoxal (MG) or glyoxal (G).[1][2][4][5] This reaction is non-enzymatic and rapid but produces an unstable product.[1]
Best Practice: Perform this reaction ex vivo immediately prior to adding to cells or proteins.[1]
Materials Required
-
Methylglyoxal (MG) solution (typically ~40% in water, commercially available)[1][2]
-
Solvent: Sterile, deoxygenated (degassed) ultrapure water or DMSO.[1][2]
-
Vessels: Amber microcentrifuge tubes.
Step-by-Step Protocol
Step 1: Preparation of 5-A-RU Stock
-
Equilibrate the 5-A-RU vial to room temperature in a desiccator to prevent condensation.
-
Dissolve 5-A-RU[1][2]·HCl in deoxygenated water to a concentration of 1–10 mM .[1]
-
Action: Proceed immediately to Step 2. Do not hold this stock.
Step 2: The Activation Reaction (Generation of 5-OP-RU) To ensure complete conversion, use a molar excess of Methylglyoxal (MG).[1][2]
-
Ratio: 1:2 to 1:50 (5-A-RU : MG).[1][2] A 1:2 ratio is stoichiometric, but excess MG drives the equilibrium.[1]
-
Reaction Mix:
-
Incubation: Incubate at room temperature (20–25°C) for 5–10 minutes .
-
Note: No catalyst is needed.[1] The Schiff base forms spontaneously.
-
Step 3: Application
-
Dilute the reaction mixture immediately into your cell culture media or protein buffer.[1]
-
Timing: The generated 5-OP-RU is unstable in isolation (half-life < 2–4 hours in media). It is stabilized only when bound to the MR1 protein.[1]
Quality Control & Troubleshooting
| Issue | Observation | Root Cause | Solution |
| Color Change | Solid turns pink/red/brown | Oxidation/Polymerization | Discard.[1][2] Purge new vials with Argon. |
| Low Activity | Poor MAIT cell activation | Hydrolysis of 5-A-RU or insufficient MG | Ensure MG is fresh (MG can polymerize).[1][2] Use freshly prepared 5-A-RU. |
| Precipitation | Turbidity in stock solution | Salt formation or high conc.[1] | Sonicate briefly.[1] Ensure water is pH neutral.[1] |
| Inconsistent Results | High variability between replicates | 5-OP-RU degradation | Standardize the time between mixing (Step 2) and application (Step 3). |
Analytical Verification: Due to instability, standard HPLC is difficult.[1][2]
-
NMR: 1H-NMR in D2O is the gold standard for checking the purity of the 5-A-RU[2]·HCl solid.[1] Look for the ribityl backbone signals and the absence of aromatic degradation peaks.[1]
-
LC-MS: Can be used to detect 5-OP-RU (m/z ~331 [M+H]+) immediately after reaction, but the Schiff base may hydrolyze on the column if acidic buffers are used.[1][2]
References
-
Corbett, A. J., et al. (2014).[1][2] T-cell activation by transitory neo-antigens derived from distinct microbial pathways.[1][2] Nature, 509(7500), 361–365.[1][2] [1][2]
-
Li, K., et al. (2018).[1][2][8][9] Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU).[1][2] PLOS ONE, 13(2), e0191837.[1][2][8]
-
Soudais, C., et al. (2015).[1][2] In Vitro and In Vivo Analysis of the Gram-Negative Bacteria-Derived Riboflavin Precursor Derivatives Activating Mouse MAIT Cells. The Journal of Immunology, 194(10), 4641–4649.[1][2] [1][2]
-
Mak, J. Y. W., et al. (2017).[1][2] Stabilization of MR1 Protein–Antigen Complexes using a High-Affinity Ligand.[1][2][9] Nature Communications, 8, 14599.[1][2] [1][2]
-
Legoux, F., et al. (2019).[1][2] Microbial metabolites control the thymic development of mucosal-associated invariant T cells.[1][2] Science, 366(6464), 494-499.[1][2] [1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. DNAmod: 5-amino-6-(D-ribitylamino)uracil [dnamod.hoffmanlab.org]
- 3. 5-A-RU | 5-Amino-6-(D-ribitylamino)uracil | MAIT Activator | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo [frontiersin.org]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. biorxiv.org [biorxiv.org]
- 8. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]
- 9. Scholarly Article or Book Chapter | Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | ID: zk51vs545 | Carolina Digital Repository [cdr.lib.unc.edu]
Troubleshooting & Optimization
Technical Guide: Synthesis & Stabilization of 5-Amino-6-(D-Ribitylamino)uracil (5-A-RU)
[1]
Introduction: The Stability Paradox
5-amino-6-(D-ribitylamino)uracil (5-A-RU) is a critical, transient intermediate in the biosynthesis of riboflavin (Vitamin B2) and a potent activator of Mucosal-associated invariant T (MAIT) cells.[1] However, it is notoriously unstable. In the presence of oxygen, it rapidly oxidizes; in the presence of carbon electrophiles (like methylglyoxal), it condenses to form lumazines.
The Core Challenge: The amine groups at positions 5 and 6 are highly reactive. Successful synthesis is not just about chemical conversion; it is a race against auto-oxidation. This guide prioritizes anaerobic handling and salt formation (HCl) to arrest degradation.
Module 1: The Chemistry of Degradation
To prevent failure, you must understand the enemy. 5-A-RU degradation is driven by two primary pathways: oxidative cross-linking and condensation.
Degradation Pathway Diagram
Figure 1: The reaction landscape of 5-A-RU. The goal is to maintain the green node (5-A-RU) and prevent the transition to red (Oxidation) or blue (Condensation) states.
Module 2: Critical Synthesis Protocol (The "Gold Standard")
The most robust method involves the reduction of 5-nitro-6-(D-ribitylamino)uracil using sodium dithionite (
Reagent Compatibility Table
| Reagent | Role | Critical Note |
| 5-Nitro-6-(D-ribitylamino)uracil | Precursor | Starting material must be pure; contaminants accelerate degradation. |
| Sodium Dithionite ( | Reducing Agent | Must be fresh. Old stocks oxidize to sulfite/sulfate and lose potency. |
| Water (Degassed) | Solvent | CRITICAL: Sparge with Argon/Nitrogen for >30 mins before use.[2] |
| HCl (1 M) | Stabilizer | Converts the reactive free amine to a stable salt form. |
| Argon/Nitrogen | Inert Atmosphere | Essential. Do not attempt this synthesis in open air. |
Step-by-Step Anaerobic Workflow
This protocol is designed to be self-validating. If the visual cues (color changes) do not occur, stop and troubleshoot.
-
Preparation of Inert Environment:
-
Degas all water and buffers by sparging with argon for 30 minutes.
-
If available, work within a glovebox (
ppm). If using a Schlenk line, cycle vacuum/argon 3 times on the reaction vessel.
-
-
The Reduction (The "Yellow-to-Colorless" Check):
-
Dissolve 5-nitro-6-(D-ribitylamino)uracil in degassed water (containing a trace of KOH/NaOH to aid solubility if needed, pH ~8). Solution will be bright yellow.
-
Add solid Sodium Dithionite (approx. 6 equivalents) under argon flow.
-
Validation: The solution should turn from Yellow
Colorless within 10–20 minutes. -
Note: If the solution remains yellow, your dithionite is compromised or oxygen is leaking in.
-
-
Stabilization (Salt Formation):
-
Once the reaction is complete (verified by LC-MS or loss of yellow color), purify immediately (e.g., C18 SPE cartridge under inert gas).
-
Elute into a flask containing dilute HCl (1M).
-
Lyophilize or concentrate under vacuum. The resulting 5-A-RU[3]·HCl is a reddish/off-white solid that is significantly more stable than the free base [1].
-
Anaerobic Workflow Diagram
Figure 2: Operational workflow for the anaerobic synthesis of 5-A-RU·HCl.
Technical Support Center: Troubleshooting & FAQs
Issue 1: Color Reversion
Q: My colorless reaction mixture turned yellow/green after 15 minutes. What happened? A: Oxygen ingress has occurred. 5-A-RU is auto-oxidizing back to degradation products or forming riboflavin-like complexes.
-
Fix: Ensure your reaction vessel is positively pressurized with argon. Check septa for leaks. If using a Schlenk line, ensure the nitrogen/argon trap is not saturated.
Issue 2: Incomplete Reduction
Q: I added the calculated amount of dithionite, but the solution is still pale yellow. A: Commercial sodium dithionite is rarely 100% pure (often ~85%).
-
Fix: Add an additional 1–2 equivalents of dithionite. The reaction is tolerant of excess reductant, which also acts as an oxygen scavenger buffer.
Issue 3: Storage Stability
Q: Can I store the 5-A-RU free base in the fridge? A: No. The free base is unstable even at 4°C.
-
Fix: Always convert to the HCl salt [1]. Store the salt at -80°C under argon. For biological assays (e.g., MAIT cell activation), prepare fresh stock solutions immediately before use.
Issue 4: Analytical Verification
Q: How do I verify the product without degrading it during the measurement? A: Use UV-Vis spectroscopy.
-
5-Nitro precursor:
. -
5-A-RU: Loss of the 335 nm peak; appearance of a featureless absorption in the low UV.
-
Protocol: Take an aliquot, dilute in degassed buffer, and scan immediately. If a peak at 450 nm (riboflavin-like) appears, oxidation has occurred.
References
-
Li, K., Vorkas, C. K., Chaudhry, A., et al. (2018).[1] "Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU)." PLOS ONE, 13(2), e0191837.[1]
- Bacher, A., et al. (1996). "Biosynthesis of Riboflavin." Methods in Enzymology, 280, 382-389. (Foundational text on riboflavin precursor handling).
-
Corbett, A. J., et al. (2014). "T cell activation by transitory neo-antigens derived from distinct microbial pathways." Nature, 509, 361–365.
Technical Support Center: Optimizing the Condensation of 5-Amino-6-(D-ribitylamino)uracil and Glyoxal
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of MAIT cell antigens. This guide is designed for researchers, medicinal chemists, and immunologists who are working with the reaction between 5-amino-6-(D-ribitylamino)uracil (5-A-RU) and glyoxal to generate the potent MAIT cell antigen, 5-(2-oxoethylideneamino)-6-D-ribitylaminouracil (5-OE-RU). Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies necessary to achieve consistent and high-yield results in your experiments.
The condensation of 5-A-RU with reactive carbonyl species like glyoxal is a cornerstone for studying Mucosal-Associated Invariant T (MAIT) cells, as it mimics the formation of antigens derived from microbial riboflavin biosynthesis pathways.[1][2] Understanding and controlling this reaction is critical for producing reliable reagents for MAIT cell activation assays and generating stable MR1 tetramers.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction between 5-A-RU and glyoxal?
The reaction is a classical condensation, specifically the formation of a Schiff base (or an imine). The primary amine at the C5 position of the 5-A-RU pyrimidine ring acts as a nucleophile, attacking one of the carbonyl carbons of glyoxal. This is followed by a dehydration step to yield the final product, 5-(2-oxoethylideneamino)-6-D-ribitylaminouracil (5-OE-RU), which is an α-ketoimine.[5]
Caption: Reaction of 5-A-RU and Glyoxal to form 5-OE-RU.
Q2: Why is the stability of 5-A-RU a critical concern?
5-A-RU is notoriously unstable during storage.[3][6] The diaminopyrimidine core is susceptible to oxidation, which can lead to the formation of colored impurities and a significant reduction in reactive starting material. This instability is a primary source of low yields and experimental inconsistency. For this reason, it is highly recommended to either use a stabilized form, such as the hydrochloride salt (5-A-RU·HCl), or to synthesize it fresh immediately before use by reducing its 5-nitro precursor.[3][7]
Q3: How should I monitor the progress of the reaction?
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for monitoring this reaction.[3] It allows for the simultaneous tracking of the consumption of 5-A-RU and the formation of the 5-OE-RU product.
-
Method: A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a typical starting point.
-
Detection: Monitor the expected m/z values for the protonated ions [M+H]⁺ of both the starting material (5-A-RU, C₉H₁₆N₄O₆, calculated m/z ≈ 277.11) and the product (5-OE-RU, C₁₁H₁₆N₄O₇, calculated m/z ≈ 317.11).[3]
Q4: Is the product, 5-OE-RU, stable?
The resulting imine product is sensitive to hydrolysis, particularly in strongly acidic or basic conditions.[5] For storage, it is best to prepare the adduct fresh for biological assays. If short-term storage is necessary, keep the solution at 2-8°C and use it within a few hours. For longer-term storage, lyophilization of the purified product may be an option, but stability should be validated.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of 5-OE-RU.
Problem 1: Low or No Yield of the Desired Product (5-OE-RU)
Low product yield is the most frequent challenge and can typically be traced back to the quality of the starting materials or suboptimal reaction conditions.
Caption: Troubleshooting workflow for low 5-OE-RU yield.
Detailed Solutions:
-
Cause: Degraded 5-A-RU:
-
Explanation: As a primary diamine, 5-A-RU is highly susceptible to air oxidation. If your solid reagent has a pink or brown tint, it has likely degraded.
-
Solution: Always use high-purity 5-A-RU. The hydrochloride salt (5-A-RU·HCl) offers significantly improved shelf life.[6] If using the free base, source it from a reliable vendor and store it under inert gas (argon or nitrogen) at -20°C. For ultimate reliability, prepare it fresh by reducing 5-nitro-6-(D-ribitylamino)uracil with a reducing agent like sodium hydrosulfite (sodium dithionite).[3][7]
-
-
Cause: Incorrect Stoichiometry or Glyoxal Quality:
-
Explanation: Glyoxal is typically supplied as a 40% aqueous solution, which can contain polymeric impurities and acidic byproducts. An insufficient amount or poor quality of glyoxal will result in incomplete conversion.
-
Solution: Use a significant molar excess of glyoxal (e.g., 5 to 20 equivalents) to drive the reaction to completion. Use a freshly opened bottle of high-purity glyoxal solution to avoid issues with polymerization.
-
-
Cause: Suboptimal pH:
-
Explanation: Schiff base formation is pH-dependent. The reaction requires protonation of the carbonyl oxygen to make it more electrophilic, but the primary amine on 5-A-RU must remain deprotonated to be nucleophilic. This creates a pH "sweet spot." Strongly acidic conditions will fully protonate the amine, halting the reaction, and can also hydrolyze the product.[5]
-
Solution: The reaction is typically performed at a slightly acidic to neutral pH. A phosphate-buffered saline (PBS) solution at pH ~6.5-7.4 is an excellent starting point, as it mimics physiological conditions where this adduct is often studied.
-
Problem 2: Multiple Impurities Observed in HPLC/LC-MS Analysis
The appearance of multiple, unexpected peaks indicates the presence of side reactions or degradation.
-
Cause: Self-Condensation/Polymerization of Reactants:
-
Explanation: Glyoxal can readily polymerize, especially under basic conditions. 5-A-RU can also potentially form dimers or other degradation products.
-
Solution: Maintain a controlled pH (6.0-7.0). Add the 5-A-RU solution to the glyoxal solution (or vice-versa) with good mixing to avoid localized high concentrations. Run the reaction at room temperature; elevated temperatures can accelerate side reactions.
-
-
Cause: Product Instability and Rearrangement:
-
Explanation: The initial imine product may be part of a complex equilibrium or undergo further reactions if left for extended periods under non-optimal conditions.
-
Solution: Optimize the reaction time. Monitor the reaction every 30-60 minutes by HPLC-MS to determine the point of maximum product formation. Once this point is reached, either use the reaction mixture directly for biological assays or proceed immediately with purification (e.g., via reverse-phase HPLC).
-
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for 5-OE-RU Synthesis
| Parameter | Recommended Value | Rationale & Expert Notes |
| 5-A-RU Form | Hydrochloride Salt (5-A-RU·HCl) | Superior stability and shelf-life compared to the free base.[3][6] |
| Solvent | Phosphate-Buffered Saline (PBS) | Provides a stable pH environment (6.5-7.4) optimal for imine formation and stability. |
| pH | 6.5 - 7.4 | Balances the need for carbonyl activation with maintaining a nucleophilic amine on 5-A-RU. |
| Stoichiometry | 1:10 (5-A-RU : Glyoxal) | Excess glyoxal ensures complete conversion of the limiting and more valuable 5-A-RU. |
| Concentration | 1-5 mM (5-A-RU) | A practical concentration range for laboratory-scale synthesis and subsequent assays. |
| Temperature | 20-25°C (Room Temperature) | Avoids heat-induced degradation and side reactions. |
| Reaction Time | 1 - 4 hours | Typically sufficient for completion. Must be optimized by monitoring via HPLC-MS. |
Protocol 1: General Procedure for Small-Scale Synthesis of 5-OE-RU
-
Prepare 5-A-RU Stock: Dissolve 5-A-RU·HCl in PBS (pH 7.2) to a final concentration of 10 mM. If using the free base, ensure it is of high purity.
-
Prepare Glyoxal Solution: Dilute a 40% aqueous glyoxal stock solution in the same PBS buffer to a final concentration of 100 mM.
-
Initiate Reaction: In a clean glass vial, combine the 10 mM 5-A-RU stock and 100 mM glyoxal stock in a 1:1 volume ratio. This will yield a final concentration of 5 mM 5-A-RU and 50 mM glyoxal (a 1:10 molar ratio).
-
Incubate: Gently mix the solution and allow it to react at room temperature (20-25°C) for 2-3 hours. Protect the reaction from direct light, as pyrimidine compounds can be light-sensitive.
-
Monitor (Optional but Recommended): At T=0, T=1h, T=2h, and T=3h, take a small aliquot (e.g., 10 µL), dilute it 1:100 in a water/acetonitrile mixture, and analyze by HPLC-MS to determine the reaction endpoint.
-
Use or Purify: The resulting solution containing 5-OE-RU can be used directly for in vitro MAIT cell stimulation assays or purified by reverse-phase HPLC for applications requiring higher purity.
References
-
Li, K., Vorkas, C. K., Chaudhry, A., Bell, D. L., Willis, R. A., Rudensky, A., ... & Aubé, J. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS ONE, 13(2), e0191837. [Link]
-
Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). Carolina Digital Repository. [Link]
-
Fischer, M., et al. (2002). Evolution of Vitamin B2 Biosynthesis: 6,7-Dimethyl-8-Ribityllumazine Synthases of Brucella. Journal of Bacteriology, 184(13), 3655–3664. [Link]
-
Mak, S. Y., et al. (2023). Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo. Frontiers in Immunology, 14, 1237943. [Link]
-
Mak, S. Y., et al. (2023). Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo. PMC. [Link]
-
Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PubMed. [Link]
-
Schramek, N., et al. (2001). The Saccharomyces cerevisiae RIB4 gene codes for 6,7-dimethyl-8- ribityllumazine synthase involved in riboflavin biosynthesis. ResearchGate. [Link]
-
DNAmod. (2020). 5-amino-6-(D-ribitylamino)uracil. [Link]
-
Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PMC. [Link]
-
Bacher, A. (1972). [Intermediary products of riboflavin biosynthesis]. PubMed. [Link]
-
Awad, A. M., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Publishing. [Link]
-
Keller, P. J., et al. (1988). THE CONVERSION OF 6,7-DIMETHYL-8-RIBITYLLUMAZINE (6,7-DIMETHYL-8-RIBITYL-2,4[1H,3H]-PTERIDINEDIONE) TO RIBOFLAVIN BY EXTRACTS OF ASHBYA GOSSYPII. Wiley Online Library. [Link]
-
Awad, A., et al. (2020). Chemical insights into the search for MAIT cells activators. Pure. [Link]
Sources
- 1. Frontiers | Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo [frontiersin.org]
- 2. Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]
- 4. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. Scholarly Article or Book Chapter | Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | ID: zk51vs545 | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PMC [pmc.ncbi.nlm.nih.gov]
improving MR1 refolding efficiency with 5-amino-6-(D-ribitylamino)uracil ligands
Current Status: Operational Topic: Improving MR1 refolding efficiency with 5-amino-6-(D-ribitylamino)uracil (5-A-RU) derived ligands. Support Tier: Level 3 (Senior Application Scientist)
Core Directive: The Ligand Mechanism
User Warning: You cannot simply "add" 5-A-RU to MR1 to achieve stable refolding.
MR1 (MHC class I-related protein) is structurally unstable in its empty form. Unlike classical MHC molecules that bind peptides, MR1 binds small metabolite antigens. The critical insight for your experiments is that 5-A-RU is a pro-ligand . It does not bind MR1 with high affinity on its own.
To stabilize MR1, 5-A-RU must undergo a non-enzymatic condensation with a dicarbonyl species—typically Methylglyoxal (MGO) —to form the potent agonist 5-OP-RU .[1] This species forms a Schiff base with Lysine 43 (Lys43) in the MR1 binding groove, acting as a "molecular keystone" that locks the protein into a stable conformation.[2][3]
The Chemical Logic of MR1 Stabilization
The following diagram illustrates the obligatory chemical pathway required for successful refolding. If any step here fails, the protein will aggregate.
Figure 1: The mechanistic pathway from precursor to stable MR1 complex.[1] 5-A-RU must react with MGO to form 5-OP-RU, which then captures the MR1 heavy chain.
Experimental Protocol: High-Efficiency Refolding
Phase A: Ligand Preparation (The "Magic Mix")
The most common cause of refolding failure is oxidized 5-A-RU. 5-A-RU is highly sensitive to oxidation (turning from clear/yellow to black).
Protocol:
-
Stock: Dissolve 5-A-RU (preferably the HCl salt form for stability) in deoxygenated water or DMSO under Argon.
-
Activation: 5 minutes prior to refolding, mix 5-A-RU with Methylglyoxal.
-
Ratio: Use a molar excess of MGO relative to 5-A-RU (e.g., 1:20 ratio of 5-A-RU:MGO) to drive the equilibrium toward 5-OP-RU.
-
Visual Check: The solution should be slightly yellow. If it turns dark brown/black, the 5-A-RU is oxidized. Discard and restart.
-
Phase B: The Refolding Buffer
MR1 refolding is performed by "dilution refolding" of inclusion bodies (IBs).
Recommended Buffer Composition:
| Component | Concentration | Function |
| Tris-HCl (pH 8.0) | 100 mM | Maintains pH for Schiff base formation (pH > 7.5 is critical). |
| L-Arginine | 400 mM | Suppresses hydrophobic aggregation of the heavy chain. |
| EDTA | 2 mM | Chelates divalent cations that catalyze oxidation. |
| Oxidized Glutathione (GSSG) | 0.5 mM | Promotes disulfide bond formation. |
| Reduced Glutathione (GSH) | 5 mM | Redox shuffle partner. |
| PMSF | 0.2 mM | Protease inhibitor (crucial if using crude IBs). |
| Ligand (5-OP-RU) | ~10-20 µM (Final) | Must be added to buffer BEFORE protein. |
Phase C: The Workflow
Follow this sequence strictly. Reversing the order of ligand addition will result in precipitation.
Figure 2: Step-by-step refolding workflow. Note the critical timing of ligand addition prior to protein pulsing.
Troubleshooting & FAQs
Issue: "My refolding reaction turned cloudy immediately."
Diagnosis: Protein aggregation dominating over folding.
-
Cause 1: Ligand Absence. You likely added the protein before the ligand, or the 5-A-RU was oxidized (inactive). MR1 is intolerant of being "empty."
-
Cause 2: Injection Rate. You added the solubilized inclusion bodies too fast.
-
Solution: Ensure the 5-A-RU/MGO mix is in the buffer before the first drop of protein hits it. Add protein dropwise with stirring.
Issue: "I see a peak on FPLC, but it doesn't stain cells."
Diagnosis: You isolated "empty" or misfolded MR1, or the ligand fell off.
-
Technical Insight: The Schiff base between 5-OP-RU and Lys43 is reversible. During extensive dialysis or purification steps (especially at lower pH), the ligand can dissociate.
-
Fix: Maintain pH > 7.5 throughout purification. Avoid acidic elution conditions. Some protocols suggest adding a small maintenance dose of ligand during dialysis, though a successfully folded Schiff base should be stable at 4°C.
Issue: "My 5-A-RU stock is black."
Diagnosis: Oxidation.
-
Fix: 5-A-RU is extremely oxygen-sensitive. It must be synthesized fresh or stored as a lyophilized HCl salt at -80°C. When solubilizing, use degassed buffers. If it is black, it is useless.
Issue: "Can I use Glyoxal instead of Methylglyoxal?"
Answer: Yes.
-
Outcome: Reaction with Glyoxal produces 5-OE-RU .[4][5][6] This is also a potent ligand, but 5-OP-RU (from Methylglyoxal) is generally considered the standard "gold" agonist for human MAIT cell isolation.
Issue: "Do I need the K43A mutation?"
Answer: No, not for ligand-loaded tetramers.
-
Context: The K43A mutation renders MR1 incapable of forming the Schiff base. It is used to study ligand-independent mechanisms or to stabilize "empty" MR1 for structural studies. For high-efficiency refolding of bioactive MR1, you want Wild Type (WT) MR1 + Ligand.
References
-
Corbett, A. J., et al. (2014). "T-cell activation by transitory neo-antigens derived from distinct microbial pathways."[5] Nature, 509(7500), 361–365.[5] Link[5]
- Foundational paper identifying 5-OP-RU and the Schiff base mechanism.
-
Mak, J. Y. W., et al. (2017). "Stabilizing short-lived Schiff base derivatives of 5-aminouracils that activate mucosal-associated invariant T cells." Nature Communications, 8, 14599. Link
- Detailed chemistry on the synthesis and stability of 5-A-RU and its adducts.
-
Li, K., et al. (2018). "Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU)."[7][8] PLOS ONE, 13(2), e0191837.[8] Link
- Key protocol for handling the unstable precursor and synthesizing the stable HCl salt.
-
Reantragoon, R., et al. (2013). "Antigen-loaded MR1 tetramers define T cell receptor heterogeneity in mucosal-associated invariant T cells." Journal of Experimental Medicine, 210(11), 2305–2320. Link
- The definitive guide on MR1 tetramer production methodology.
Sources
- 1. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. rupress.org [rupress.org]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. T-cell activation by transitory neo-antigens derived from distinct microbial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human MR1 | 5-OP-RU | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 7. Scholarly Article or Book Chapter | Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | ID: zk51vs545 | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]
Technical Support Center: Stability of 5-amino-6-(D-ribitylamino)uracil (5-A-RU) Intermediates
This guide is designed for researchers, scientists, and drug development professionals working with 5-amino-6-(D-ribitylamino)uracil (5-A-RU), a critical intermediate in the microbial riboflavin biosynthesis pathway.[1][2][3] A significant challenge in handling this compound is its inherent instability.[4][5][6] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address stability issues, with a particular focus on the effects of pH.
I. Frequently Asked Questions (FAQs)
Q1: My 5-A-RU sample appears discolored and shows multiple peaks on HPLC analysis, even when stored at -20°C. What is happening?
A1: This is a classic sign of degradation. 5-A-RU is notoriously unstable in its neutral, free-base form.[4][5][6] The diaminopyrimidine core is highly susceptible to oxidation, which can occur even during storage as a solid if exposed to air and moisture. The appearance of multiple peaks on your HPLC chromatogram indicates the presence of various degradation products. For long-term storage, the lyophilized hydrochloride (HCl) salt of 5-A-RU is significantly more stable.[4][7]
Q2: Why is the HCl salt of 5-A-RU more stable than the neutral form?
A2: The enhanced stability of 5-A-RU·HCl is due to the protonation of the electron-rich amino groups on the uracil ring. In the neutral state, these amino groups are highly nucleophilic and are primary sites for oxidative degradation. By forming the hydrochloride salt, these reactive sites are protonated, reducing their nucleophilicity and making the molecule less susceptible to oxidation. This is a common stabilization strategy for amine-containing pharmaceuticals.
Q3: What is the optimal pH for dissolving and using 5-A-RU in my experiments?
A3: The optimal pH depends on the subsequent application. For short-term use and to maintain stability in solution, a slightly acidic pH (e.g., pH 3-5) is recommended. This keeps the molecule in its more stable, protonated form. However, many biological assays require neutral pH (around 7.4). If you must work at neutral or slightly alkaline pH, it is critical to prepare the 5-A-RU solution immediately before use and minimize its time in the buffer to prevent significant degradation.
Q4: I am trying to form the MR1 ligand by reacting 5-A-RU with methylglyoxal (MG). Does the pH of this reaction matter?
A4: Yes, the pH is a critical parameter. The reaction between 5-A-RU and methylglyoxal to form the active ligand, 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), involves the formation of a Schiff base.[8][9][10] This reaction is generally most efficient under mildly acidic to neutral conditions (pH 5-7). At very low pH, the amino group of 5-A-RU will be fully protonated and non-nucleophilic, inhibiting the reaction. At alkaline pH, while the amino group is deprotonated and nucleophilic, both 5-A-RU and methylglyoxal can become increasingly unstable, leading to side reactions and degradation. Therefore, a carefully controlled pH within the optimal range is crucial for efficient and clean ligand formation.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Inconsistent results in MAIT cell activation assays.
Your MAIT cell activation experiments using 5-A-RU and a reactive carbonyl species (like methylglyoxal) are yielding variable results.
-
Root Cause Analysis: The most likely cause is the variable integrity of the 5-A-RU starting material. As established, 5-A-RU is unstable, and if it has degraded, the concentration of the active precursor is lower than expected, leading to inefficient formation of the MR1 ligand and, consequently, inconsistent T-cell activation.[4][6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent MAIT cell activation.
Problem 2: 5-A-RU solution changes color (e.g., to yellow or brown) over a short period.
You dissolve your solid 5-A-RU, and the initially colorless solution quickly develops a color.
-
Root Cause Analysis: This color change is a visual indicator of oxidative degradation. The pyrimidine ring system and its substituents can form chromophoric (colored) species upon oxidation. This process is accelerated at neutral to alkaline pH and in the presence of oxygen.
-
Preventative Measures:
-
Use Degassed Buffers: Before dissolving your 5-A-RU, sparge your acidic buffer (e.g., phosphate or acetate buffer, pH 4-5) with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Work Quickly: Dissolve the 5-A-RU·HCl immediately before its intended use. Do not let the solution sit on the bench for extended periods.
-
Protect from Light: While the primary instability is oxidative, some degradation pathways can be light-sensitive. It is good practice to store solutions in amber vials or cover them with aluminum foil.
-
III. Experimental Protocols & Data
Protocol: Assessing 5-A-RU Stability by HPLC
This protocol provides a framework for quantitatively assessing the stability of your 5-A-RU intermediate under different pH conditions.
-
Buffer Preparation: Prepare a set of buffers (e.g., 50 mM) at various pH values (e.g., pH 3.0, 5.0, 7.4, 9.0). A universal buffer or specific buffers like citrate (pH 3-6), phosphate (pH 6-8), and borate (pH 8-10) can be used. Filter all buffers through a 0.22 µm filter.
-
Stock Solution Preparation: Accurately weigh and dissolve 5-A-RU·HCl in degassed deionized water to make a concentrated stock solution (e.g., 10 mg/mL).
-
Incubation: At time zero (t=0), dilute the stock solution into each of the prepared buffers to a final concentration of ~0.1 mg/mL. Immediately inject a t=0 sample for each pH condition onto the HPLC.
-
Time Points: Store the remaining solutions at a controlled temperature (e.g., 25°C), protected from light. Inject samples at subsequent time points (e.g., 1, 4, 8, 24 hours).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: UV detector at the λmax of 5-A-RU (typically around 270-280 nm).
-
-
Data Analysis: Calculate the percentage of the initial 5-A-RU peak area remaining at each time point for each pH condition. Plot the percentage remaining versus time to determine the degradation rate.
Data Summary: pH and Storage Effects on 5-A-RU Stability
The following table summarizes the expected stability of 5-A-RU based on published literature and chemical principles.[4][5][7]
| Form | Storage Condition | pH Range | Expected Stability | Primary Degradation Pathway |
| 5-A-RU (Neutral) | Solid | N/A | Poor; unstable upon storage.[4][5][6] | Oxidation |
| 5-A-RU·HCl | Solid | N/A | Good; improved stability.[4][7] | Minimal if kept dry and sealed |
| 5-A-RU·HCl | Aqueous Solution | Acidic (3-5) | Moderate; use within hours | Slow Oxidation/Hydrolysis |
| 5-A-RU·HCl | Aqueous Solution | Neutral (~7.4) | Poor; use immediately | Rapid Oxidation |
| 5-A-RU·HCl | Aqueous Solution | Alkaline (>8) | Very Poor; rapid degradation | Very Rapid Oxidation |
Visualization of pH-Dependent Degradation
The following diagram illustrates the central role of pH in the stability of 5-A-RU.
Caption: Influence of pH on the equilibrium and stability of 5-A-RU.
IV. References
-
5-amino-6-(D-ribitylamino)uracil - DNAmod . (2020, March 28). vertexaisearch.cloud.google.com.
-
Disruption of riboflavin biosynthesis in mycobacteria establishes riboflavin pathway intermediates as key precursors of MAIT cell agonists | PLOS Pathogens . (2025, July 1). Research journals.
-
Li, K., Vorkas, C. K., Chaudhry, A., Bell, D. L., Willis, R. A., Rudensky, A., Altman, J. D., Glickman, M. S., & Aubé, J. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) . PLOS ONE, 13(2), e0191837. [Link]
-
Disruption of riboflavin biosynthesis in mycobacteria establishes riboflavin pathway intermediates as key precursors of MAIT cell agonists - PubMed . (2025, July 1). PubMed.
-
Modulation of riboflavin biosynthesis and utilization in mycobacteria | Microbiology Spectrum . Microbiology Spectrum.
-
Disruption of riboflavin biosynthesis in mycobacteria establishes 5-amino-6-D-ribitylaminouracil (5-A-RU) as key precursor of MAIT cell agonists | bioRxiv . (2024, October 5). bioRxiv.
-
Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PLOS . PLOS.
-
Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - Our journal portfolio - PLOS . (2018, February 5). PLOS.
-
Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PMC . (2018, February 5). PMC.
-
Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PubMed . (2018, February 5). PubMed.
-
Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo - PMC . (2023, August 31). PMC.
-
Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo - Frontiers . Frontiers.
Sources
- 1. DNAmod: 5-amino-6-(D-ribitylamino)uracil [dnamod.hoffmanlab.org]
- 2. Disruption of riboflavin biosynthesis in mycobacteria establishes riboflavin pathway intermediates as key precursors of MAIT cell agonists | PLOS Pathogens [journals.plos.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Scholarly Article or Book Chapter | Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | ID: zk51vs545 | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]
- 6. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]
- 9. Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo [frontiersin.org]
Technical Support Center: Overcoming Solubility Challenges with 5-amino-6-(D-ribitylamino)uracil Salts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges associated with 5-amino-6-(D-ribitylamino)uracil (5-A-RU) and its salts. This resource offers in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure successful experimental outcomes.
Introduction to 5-amino-6-(D-ribitylamino)uracil (5-A-RU) and its Solubility Profile
5-amino-6-(D-ribitylamino)uracil is a key intermediate in the biosynthesis of riboflavin (vitamin B2) in various bacteria, yeast, and plants.[1] It is a critical compound for researchers studying mucosal-associated invariant T (MAIT) cells, as it can form potent activating antigens through non-enzymatic reactions.[1]
A primary challenge in working with 5-A-RU is its inherent instability. To address this, the hydrochloride salt of 5-A-RU (5-A-RU·HCl) has been synthesized, offering significantly improved stability for storage and experimental use.[2] While the hydrochloride salt is generally described as "soluble" in water, researchers may still encounter difficulties, particularly when preparing concentrated stock solutions or working with complex buffer systems.[3]
This guide will walk you through the best practices for dissolving 5-A-RU salts and provide a systematic approach to troubleshooting common solubility issues.
Core Concepts in Solubility Enhancement
The solubility of a compound is influenced by a variety of factors, including its chemical structure, the solvent system, pH, and temperature. For a molecule like 5-A-RU, which contains both polar (hydroxyl, amino groups) and non-polar (pyrimidine ring) regions, its interaction with solvents can be complex. The general principles of solubility enhancement for active pharmaceutical ingredients (APIs) are highly relevant here and include:
-
Salt Formation: Converting a parent compound to a salt form, such as the hydrochloride salt of 5-A-RU, is a common and effective strategy to increase aqueous solubility.
-
pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the solution. As an aminouracil derivative, 5-A-RU has basic and acidic functional groups, making its solubility susceptible to pH changes.[4][5]
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of a poorly soluble compound by reducing the polarity of the solvent system.[6]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with guest molecules, effectively encapsulating the less soluble parts of the molecule and presenting a more hydrophilic exterior to the solvent.[][8]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and problems encountered when working with 5-A-RU salts.
FAQ 1: My 5-A-RU·HCl is not dissolving readily in water. What should I do?
Answer: While 5-A-RU·HCl is considered water-soluble, achieving rapid dissolution at higher concentrations can sometimes be challenging. Here's a step-by-step approach:
-
Gentle Warming: Warm the solution in a water bath set to 30-37°C. This can often increase the rate of dissolution. Avoid excessive heat, which could potentially degrade the compound.
-
Vortexing or Sonication: Agitate the solution vigorously using a vortex mixer. Alternatively, brief sonication in a water bath can help to break up any clumps of powder and increase the surface area for dissolution.
-
Start with a Small Volume: Begin by adding a smaller volume of solvent to the solid material to create a slurry. Once the solid is well-wetted, gradually add the remaining solvent while continuing to mix.
FAQ 2: I'm seeing precipitation when I add my 5-A-RU·HCl stock solution to my cell culture medium. What is causing this and how can I prevent it?
Answer: Precipitation upon addition to complex media like RPMI 1640 is a common issue and can be attributed to several factors:
-
"Salting Out" Effect: The high concentration of salts and other components in cell culture media can reduce the solubility of your compound.
-
pH Shift: The pH of your stock solution may differ from the physiological pH of the cell culture medium (typically ~7.4). This pH change can alter the ionization state of 5-A-RU and decrease its solubility.
-
Interaction with Media Components: 5-A-RU could potentially interact with proteins or other molecules in the medium, leading to the formation of insoluble complexes.
Troubleshooting Workflow for Precipitation in Cell Culture Media:
Caption: Troubleshooting workflow for 5-A-RU·HCl precipitation in cell culture.
FAQ 3: Can I use a co-solvent to improve the solubility of 5-A-RU·HCl?
Answer: Yes, in some cases, a co-solvent can be beneficial, particularly if you need to prepare a highly concentrated stock solution.
-
Dimethyl Sulfoxide (DMSO): While water is the primary recommended solvent, DMSO is a powerful solvent for many organic molecules. You can prepare a concentrated stock in DMSO and then dilute it into your aqueous experimental system. Caution: Be mindful of the final DMSO concentration in your cell-based assays, as it can be toxic to cells at higher levels (typically >0.5%).
-
Ethanol: Similar to DMSO, ethanol can be used as a co-solvent. It is generally less toxic to cells than DMSO.
Experimental Protocol: Preparing a 10 mM Stock Solution of 5-A-RU·HCl in a Water/DMSO Co-solvent System
-
Weigh out 3.13 mg of 5-A-RU·HCl (MW: 312.7 g/mol ).
-
Add 50 µL of high-purity DMSO to the solid.
-
Vortex until the solid is completely dissolved.
-
Slowly add 950 µL of sterile, deionized water while vortexing to bring the final volume to 1 mL.
-
Visually inspect for any signs of precipitation. If the solution remains clear, it is ready for use or to be aliquoted and stored at -20°C or -80°C.
FAQ 4: Would cyclodextrins be a viable option for enhancing the solubility of 5-A-RU for in vivo studies?
Answer: Yes, cyclodextrins are a promising approach for improving the aqueous solubility and stability of uracil derivatives, which could be particularly beneficial for formulation in animal studies.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile. The formation of an inclusion complex can enhance the apparent water solubility of the guest molecule.
Quantitative Data and Protocols
Solubility Summary Table
| Compound | Solvent | Solubility | Reference |
| 5-amino-6-(D-ribitylamino)uracil hydrochloride | Water | Soluble | [3] |
| 5-amino-6-(D-ribitylamino)uracil hydrochloride | Acetonitrile | Slightly Soluble | [3] |
Step-by-Step Protocol for Preparing an Aqueous Stock Solution of 5-A-RU·HCl
This protocol is designed for preparing a stock solution for use in typical MAIT cell activation assays.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.
-
Weighing: Accurately weigh the desired amount of 5-A-RU·HCl powder.
-
Initial Dissolution: Add a small volume of sterile, deionized water or sterile phosphate-buffered saline (PBS) to the powder.
-
Mixing: Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Final Volume: Add the remaining solvent to achieve the desired final concentration (e.g., 200 µM).
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile filter to remove any potential microbial contaminants.
-
Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Logical Relationship of Factors Affecting 5-A-RU·HCl Solubility
Caption: Factors influencing the solubility of 5-A-RU·HCl.
Conclusion
Successfully working with 5-amino-6-(D-ribitylamino)uracil and its salts requires a good understanding of its physicochemical properties and the principles of solubility. By utilizing the more stable hydrochloride salt and employing the appropriate dissolution and troubleshooting techniques outlined in this guide, researchers can confidently prepare their experimental solutions and achieve reliable and reproducible results.
References
-
Cayman Chemical. 5-Amino-6-(D-ribitylamino)uracil (hydrochloride) Technical Information.
-
BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
-
Neacsu, A., Munteanu, G., & Chihaia, V. (2024). Comparative study of the inclusion complexation of uracil and 5-fluorouracil with native and modified cyclodextrins: some theoretical and practical considerations. Digest Journal of Nanomaterials and Biostructures, 19(1), 187–199.
-
Fouconnier, B., et al. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
-
Fouconnier, B., et al. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
-
PubChem. 5-amino-6-(D-ribitylamino)uracil.
-
TargetMol. 5-A-RU | 5-Amino-6-(D-ribitylamino)uracil | MAIT Activator.
-
Smolecule. 5-amino-6-(D-ribitylamino)uracil.
-
DNAmod. 5-amino-6-(D-ribitylamino)uracil.
-
PubChemLite. 5-amino-6-(d-ribitylamino)uracil (C9H16N4O6).
-
Bertin Technologies. 5-Amino-6-(D-ribitylamino)uracil (hydrochloride).
-
Sapphire Bioscience. 5-Amino-6-(D-ribitylamino)uracil (hydrochloride).
-
ResearchGate. The solubility-pH profiles of amino acids showing departures from the....
-
FooDB. Showing Compound 5-amino-6-(D-ribitylamino)uracil (FDB030561).
-
Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed, 15(3), 209-13.
-
PMC. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
-
EMBL-EBI. 5-amino-6-(D-ribitylamino)uracil (CHEBI:15934).
-
PLOS ONE. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU).
-
Cayman Chemical. 5-Amino-6-(D-ribitylamino)uracil (hydrochloride).
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
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Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of 5-amino-6-(D-ribitylamino)uracil
For researchers, scientists, and drug development professionals engaged in the study of riboflavin biosynthesis, immunology, and drug discovery, the accurate characterization of key intermediates is paramount. 5-amino-6-(D-ribitylamino)uracil (5-A-RU), a crucial precursor to riboflavin and an activator of mucosal-associated invariant T (MAIT) cells, presents unique analytical challenges due to its polar nature and inherent instability.[1][2] This guide provides an in-depth comparison of mass spectrometry-based techniques with other analytical methods for the comprehensive characterization of 5-A-RU, offering field-proven insights and detailed experimental protocols.
The Analytical Imperative for 5-A-RU
5-A-RU is a pivotal molecule in understanding bacterial riboflavin synthesis and the activation of the innate immune system.[3][4] Its ability to form an adduct with methylglyoxal, creating a potent MAIT cell antigen, has positioned it as a critical tool in immunological research.[1] However, the instability of 5-A-RU in solution necessitates robust and rapid analytical methods to ensure its identity and purity, especially when used in sensitive biological assays.[1] The development of a more stable hydrochloride salt (5-A-RU·HCl) has mitigated some of these challenges, but rigorous characterization remains essential.[1]
Mass Spectrometry: The Gold Standard for 5-A-RU Characterization
High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) stands as the definitive technique for the characterization of 5-A-RU. Its unparalleled sensitivity, specificity, and ability to provide precise mass measurements make it superior to other methods for this particular application.
The Power of High-Resolution Mass Spectrometry
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the elemental composition. For 5-A-RU, the protonated molecule ([M+H]⁺) has a calculated exact mass of 277.1143 m/z.[1][5] Experimental data from HRMS analysis consistently confirms this value, providing a high degree of confidence in the compound's identity.[1][5]
| Property | Value | Source |
| Chemical Formula | C₉H₁₆N₄O₆ | [3] |
| Average Mass | 276.24650 Da | [3] |
| Monoisotopic Mass | 276.10698 Da | |
| Calculated [M+H]⁺ | 277.1143 m/z | [1][5] |
| Observed [M+H]⁺ | 277.1143 m/z | [1][5] |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
While HRMS confirms the elemental composition, tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which serves as a molecular fingerprint.
Based on the fragmentation of similar N-ribityl compounds and aminouracil derivatives, a predicted fragmentation pathway for 5-A-RU is presented below. The primary fragmentation is expected to occur at the glycosidic-like bond between the uracil and ribityl moieties, as well as within the ribityl chain itself.
Caption: Predicted MS/MS fragmentation pathway of protonated 5-A-RU.
Comparison with Alternative Analytical Techniques
While mass spectrometry is the premier technique for 5-A-RU characterization, other methods like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are also employed, each with its own set of advantages and limitations.
| Feature | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy | HPLC-UV |
| Sensitivity | High (picomolar to femtomolar) | Low (micromolar to millimolar) | Moderate (nanomolar to micromolar) |
| Specificity | Very High | High | Moderate |
| Structural Information | Molecular weight and fragmentation | Detailed 3D structure and connectivity | Retention time and UV absorbance |
| Sample Requirement | Low (nanograms) | High (milligrams) | Moderate (micrograms) |
| Analysis Time | Fast (minutes) | Slower (minutes to hours) | Moderate (minutes) |
| Hyphenation | Easily coupled with LC | Not routinely coupled to LC | Standard |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, confirming the connectivity of all atoms within the molecule. For 5-A-RU, ¹H and ¹³C NMR are used to verify the structure, particularly the ribityl chain and its attachment to the uracil ring.[1][5] However, NMR is significantly less sensitive than mass spectrometry and requires a much larger amount of pure sample. It is an excellent tool for initial structural confirmation of a newly synthesized batch but is not practical for routine purity checks or for analyzing trace amounts.
High-Performance Liquid Chromatography with UV detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for assessing the purity of 5-A-RU. The uracil ring provides a chromophore that allows for detection by UV absorbance. This method is excellent for quantifying the purity of a sample and for monitoring its stability over time. However, it lacks the specificity of mass spectrometry. Co-eluting impurities with similar UV spectra can lead to an overestimation of purity. Furthermore, it does not provide any structural information beyond the retention time.
Experimental Protocols
To ensure the trustworthiness and reproducibility of your results, the following detailed protocols are provided.
Sample Preparation for LC-MS Analysis
Given the instability of 5-A-RU, proper sample handling is critical.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-A-RU·HCl in LC-MS grade water.[1]
-
Working Solutions: Serially dilute the stock solution with a mobile phase-like solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to the desired concentration (e.g., 1-100 ng/mL).
-
Storage: Store stock and working solutions at -80°C to minimize degradation.[1] Analyze freshly prepared or thawed solutions promptly.
LC-MS/MS Method for 5-A-RU Characterization
This protocol is designed for a typical high-resolution tandem mass spectrometer coupled to a UHPLC system.
Caption: A typical LC-MS/MS workflow for the analysis of 5-A-RU.
UHPLC Parameters:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining this polar analyte. An Acquity UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) or equivalent is a suitable choice.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of organic phase (e.g., 95% B) and gradually increase the aqueous phase to elute the polar 5-A-RU.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 1 - 5 µL
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
MS1 Acquisition: Full scan mode from m/z 100 to 500 to detect the [M+H]⁺ ion.
-
MS2 Acquisition (dd-MS²): Data-dependent acquisition targeting the precursor ion at m/z 277.11. Use a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.
Conclusion: An Integrated Approach for Confident Characterization
For the definitive characterization of 5-amino-6-(D-ribitylamino)uracil, an integrated analytical approach is recommended. High-resolution LC-MS/MS should be the cornerstone of any analytical workflow, providing unparalleled sensitivity and specificity for both identification and purity assessment. NMR spectroscopy serves as a vital tool for the initial structural confirmation of new batches, while HPLC-UV offers a practical and robust method for routine purity checks and stability monitoring. By understanding the strengths and limitations of each technique and implementing the detailed protocols provided, researchers can ensure the quality and integrity of their 5-A-RU, leading to more reliable and reproducible scientific outcomes.
References
-
Li, K., Vorkas, C. K., Chaudhry, A., Bell, D. L., Willis, R. A., Rudensky, A., ... & Glickman, M. S. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PloS one, 13(2), e0191837. [Link]
-
Li, K., Vorkas, C. K., Chaudhry, A., Bell, D. L., Willis, R. A., Rudensky, A., ... & Glickman, M. S. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS ONE, 13(2), e0191837. [Link]
-
Taylor, R. L., & Regino, C. A. (2002). LC-MS/MS in the clinical laboratory—where to from here?. Clinical chemistry, 48(9), 1511-1519. [Link]
-
Lenters, V., Bas, J., Schierl, R., & Fromme, H. (2019). Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods. Clinical Chemistry and Laboratory Medicine (CCLM), 57(11), 1757-1764. [Link]
-
DNAmod. (2020, March 28). 5-amino-6-(D-ribitylamino)uracil. [Link]
-
FooDB. (2015, May 7). Showing Compound 5-amino-6-(D-ribitylamino)uracil (FDB030561). [Link]
-
Corbett, A. J., Eckle, S. B., Birkinshaw, R. W., Liu, L., Patel, O., Meehan, B., ... & McCluskey, J. (2014). T-cell activation by transitory neo-antigens derived from distinct microbial pathways. Nature, 509(7500), 361-365. [Link]
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Validating 5-Amino-6-(D-Ribitylamino)Uracil (5-A-RU) Purity: A High-Resolution LC-MS/MS Guide
Executive Summary
5-amino-6-(D-ribitylamino)uracil (5-A-RU) is a critical intermediate in riboflavin biosynthesis and the immediate precursor to potent Mucosa-Associated Invariant T (MAIT) cell ligands, such as 5-OP-RU.[1][2] However, its utility is frequently compromised by its inherent chemical instability. 5-A-RU is prone to rapid oxidation and non-enzymatic condensation, making "purity" a moving target.
Standard validation methods like HPLC-UV or NMR often fail to capture low-level degradation products that biologically silence the ligand or induce experimental variability.[3] This guide objectively compares High-Resolution LC-MS/MS against traditional characterization techniques, establishing it as the superior standard for validating 5-A-RU purity. We provide a field-proven protocol to quantify 5-A-RU and differentiate it from its degradation byproducts.
Part 1: The Challenge of 5-A-RU Analysis
The structural integrity of 5-A-RU is compromised by two main factors:
-
Oxidative Instability: The electron-rich diaminouracil core is susceptible to oxidation, forming inactive quinone-like species (5-A-RU-dione).
-
Condensation Reactivity: It reacts avidly with dicarbonyls (e.g., methylglyoxal, glyoxal) to form MAIT-activating ligands.[3] Spontaneous cyclization can also occur in solution.[3]
Why Conventional Methods Fail[3]
| Feature | LC-MS/MS (Recommended) | 1H NMR | HPLC-UV |
| Sensitivity | High (pg/mL range) . Detects trace oxidation before it affects biological assays.[3] | Low (mg required) .[3] Cannot detect <1% impurities easily. | Moderate . Limited by extinction coefficients.[3] |
| Specificity | Absolute . Mass-based identification differentiates 5-A-RU (m/z 277) from oxidized analogs. | High , but signals overlap in complex mixtures or aqueous buffers (D2O exchange).[3] | Low . Many uracil derivatives have identical UV max (λ ~265 nm).[3] |
| Sample State | Versatile . Compatible with dilute biological buffers.[3] | Restrictive .[3] Requires deuterated solvents; pH affects shifts.[3] | Versatile , but requires high concentration for minor peaks.[3] |
| Speed | Rapid (<10 min) .[3] Ideal for kinetic monitoring of stability.[3] | Slow . Acquisition takes time, allowing degradation during analysis.[3] | Medium . |
Part 2: Technical Comparison & Workflow
The following diagram illustrates the recommended validation workflow, contrasting the robust LC-MS pathway with the failure points of traditional storage and analysis.
Figure 1: Comparative validation workflow. The HCl stabilization step is critical, but only LC-MS/MS ensures the absence of trace oxidative byproducts.
Part 3: The "Product" – High-Resolution LC-MS/MS Protocol
This protocol serves as the "product" for this guide—a self-validating system for ensuring 5-A-RU quality. It is designed to retain the polar ribityl moiety while providing mass-specific detection.[3]
Sample Preparation (Critical Step)[4]
-
Standard: Synthetic 5-A-RU.HCl (stable salt form).[4]
-
Solvent: 10 mM Ammonium Formate (pH 3.5) / Acetonitrile (95:5). Note: Keep samples at 4°C. Avoid neutral/basic pH which accelerates oxidation.[3]
-
Concentration: Prepare 1 µM working solution for MS tuning; 10 µM for purity checks.
Chromatographic Conditions
Due to the high polarity of the ribityl chain, standard C18 columns often result in elution at the void volume.[3] We recommend a Polar-Embedded C18 or HILIC approach.[3]
| Parameter | Specification | Rationale |
| Column | Kinetex 2.6µm Polar C18 (100 x 2.1 mm) or equivalent | Enhances retention of polar pyrimidines compared to standard C18. |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid (aq) | Buffers pH < 4.0 to stabilize the amine; provides protons for ESI+.[3] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier.[3] |
| Gradient | 0-2 min: 2% B (Isocratic loading)2-8 min: 2% -> 40% B8-10 min: 95% B (Wash) | Shallow gradient ensures separation from early-eluting salts and polar degradants. |
| Flow Rate | 0.3 mL/min | Optimal for ESI sensitivity.[3] |
Mass Spectrometry Parameters (ESI+)
Operate in Positive Electrospray Ionization (ESI+) mode.
-
Target Analyte: 5-A-RU
-
Precursor Ion: m/z 277.11
[5][6] -
Key Fragment Ions (MS/MS):
-
m/z 259.1 (Loss of H2O)
-
m/z 142.0 (Cleavage of ribityl chain, Uracil core fragment)
-
-
Scan Mode: Full Scan (m/z 100–500) for impurity profiling; MRM (277.1 -> 142.0) for quantification.
Part 4: Experimental Validation & Data Interpretation
Differentiating 5-A-RU from Impurities
A common failure mode is the presence of 5-A-RU-dione (oxidized form) or Lumichrome derivatives.
Simulated Data Comparison:
| Compound | Retention Time (min) | Precursor ( | Key Identifier |
| 5-A-RU (Target) | 3.2 | 277.11 | Base peak. Clean MS2 spectrum. |
| 5-A-RU-dione (Oxidized) | 3.8 | 275.10 | Mass shift (-2 Da). |
| Riboflavin (Contaminant) | 6.5 | 377.15 | Distinct mass; yellow fluorescence. |
| 5-OP-RU (Adduct) | 4.1 | 331.12 | Formed if MeG is present. |
Protocol for Stability Check
-
Time Zero (T0): Inject fresh 5-A-RU.HCl stock. Expect single peak at 3.2 min, m/z 277.1.
-
Stress Test: Leave sample at Room Temperature (RT) in PBS for 2 hours.
-
Re-inject: LC-MS will reveal new peaks (e.g., m/z 275 or m/z 300+) indicating degradation.[3] HPLC-UV would likely show peak broadening or minor shoulder, underestimating the degradation extent.
Part 5: Biological Context (MAIT Cell Activation)
Understanding why purity matters requires mapping the activation pathway.[3] Impure 5-A-RU leads to inconsistent MAIT cell activation data.
Figure 2: The MAIT cell activation pathway. Purity of 5-A-RU is the limiting factor for the generation of the active 5-OP-RU ligand.
References
-
Corbett, A. J., et al. (2014).[3] T cell activation by transitory neo-antigens derived from distinct microbial pathways.[3] Nature, 509(7500), 361–365.[3] [Link]
-
Li, K., et al. (2018).[3] Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS ONE, 13(2), e0191837.[3] [Link]
-
Mak, J. Y. W., et al. (2017).[3] Stabilization of the MR1 ligand 5-OP-RU by chemical modification.[6] Nature Communications, 8, 14599.[3] [Link]
-
Soudais, C., et al. (2015).[3] In Vitro and In Vivo Analysis of the Gram-Negative Bacteria-Derived Riboflavin Precursor Derivatives Activating Mouse MAIT Cells. Journal of Immunology, 194(10), 4688–4696.[3] [Link]
Sources
- 1. Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]
- 6. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of MR1-Ligand Complexes
For researchers, structural biologists, and drug development professionals, the accurate determination of protein-ligand crystal structures is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for the validation of crystal structures of the major histocompatibility complex, class I-related protein (MR1) in complex with 5-amino-6-(D-ribitylamino)uracil (5-A-RU) and its derivatives. Our focus extends beyond a mere checklist of validation metrics to instill a deeper understanding of the "why" behind each step, ensuring the generation of reliable and publication-quality structural data.
The Critical Role of MR1 and its Ligands
MR1 is a unique, non-polymorphic antigen-presenting molecule that binds to metabolites of the riboflavin (vitamin B2) synthesis pathway, which are produced by a wide range of bacteria and yeast.[1][2][3] These ligands, such as 5-A-RU, can react with small molecules like methylglyoxal to form potent antigens for Mucosal-Associated Invariant T (MAIT) cells.[2][3] The activation of MAIT cells by these MR1-presented antigens is a key component of the innate immune response to microbial infections.[2][3] Given the therapeutic potential of modulating MAIT cell activity, a precise understanding of the MR1-ligand interaction at an atomic level is crucial for the rational design of novel agonists or inhibitors.
The Crystallographic Validation Workflow: A Self-Validating System
The journey from a diffracting crystal to a validated structural model is a multi-step process. Each stage offers opportunities for validation and cross-checking, creating a self-validating system that enhances the trustworthiness of the final coordinates.
Sources
- 1. rcsb.org [rcsb.org]
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Publish Comparison Guide: Quantitative Production of 5-A-RU Across Bacterial Species
Executive Summary: The Immunogenic Potency of Riboflavin Precursors[1]
5-amino-6-(5-phospho-D-ribitylamino)uracil (5-A-RU ) is a transient metabolic intermediate in the bacterial riboflavin (Vitamin B2) biosynthetic pathway. It is not merely a metabolite; it is the foundational precursor for a class of potent antigens that regulate Mucosal-Associated Invariant T (MAIT) cells.
Because 5-A-RU is chemically unstable, it rapidly condenses with small dicarbonyls (like methylglyoxal or glyoxal) to form stable pyrimidines such as 5-OP-RU (5-(2-oxopropylideneamino)-6-D-ribitylaminouracil). This guide compares the production capacity of 5-A-RU across diverse bacterial taxa, not by measuring the unstable intermediate directly, but by quantifying its functional derivative (5-OP-RU) and its downstream immunogenic output (MAIT cell activation).
Key Insight: Production is not binary. While genetic presence of the rib operon is required, the quantity of 5-A-RU released varies by orders of magnitude between species (e.g., Salmonella vs. Streptococcus), governed by metabolic flux, riboswitch regulation, and environmental stress.
Mechanistic Foundation: The Riboflavin Pathway
To interpret quantitative differences, one must understand the biosynthetic bottleneck. 5-A-RU is synthesized from GTP. The critical enzyme governing its accumulation is RibD (pyrimidine deaminase/reductase).
Pathway Logic
-
GTP Cyclohydrolase II (RibA): Converts GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate.
-
RibD: Converts the intermediate to 5-A-RU .
-
Divergence:
-
Metabolic Route: 5-A-RU
6,7-dimethyl-8-ribityllumazine Riboflavin. -
Immunogenic Route: 5-A-RU + Methylglyoxal (non-enzymatic)
5-OP-RU (MAIT Ligand).
-
Species lacking the rib operon (e.g., Enterococcus faecalis) are "MAIT-blind." Species with the operon vary in production based on how tightly they regulate RibD expression to conserve energy.
Figure 1: The bifurcation of 5-A-RU fate. High producers accumulate excess 5-A-RU, which leaks from the cell and reacts with methylglyoxal to form the MAIT antigen 5-OP-RU.
Methodological Framework: A Self-Validating System
Direct quantification of 5-A-RU is prone to error due to its half-life. The industry standard for robust comparison involves a dual-validation approach: LC-MS/MS Quantification of 5-OP-RU and Functional MAIT Reporter Assays .
Protocol A: LC-MS/MS Quantification (The Gold Standard)
-
Principle: Trapping 5-A-RU with excess methylglyoxal (MGO) to convert it entirely to 5-OP-RU for mass spec analysis.
-
Workflow:
-
Culture: Grow bacteria to mid-log phase (OD600 ~0.5) in Riboflavin-free media (assay medium).
-
Supernatant Collection: Filter sterilize (0.22 µm).
-
Derivatization: Incubate supernatant with 50 µM Methylglyoxal (MGO) for 30 mins at 37°C.
-
Extraction: Solid Phase Extraction (SPE) or protein precipitation (Acetonitrile).
-
Detection: LC-MS/MS monitoring MRM transition m/z 331.1
185.1 (for 5-OP-RU). -
Quantification: Compare against a synthetic 5-OP-RU standard curve (Linear range: 0.1 nM – 100 nM).
-
Protocol B: Functional MAIT Reporter Assay (Biological Readout)
-
Principle: Using Jurkat cells engineered with the invariant TCR (Vα7.2-Jα33) to detect bioactive ligands presented by MR1.
-
Metric: Activation is measured by CD69 upregulation or IL-2 release.
-
Self-Validation: Use Enterococcus faecalis (non-producer) as a negative control and synthetic 5-OP-RU (10 nM) as a positive control.
Figure 2: Dual-stream validation workflow ensuring chemical specificity (LC-MS) and biological relevance (Bioassay).
Quantitative Comparison Across Species
The following data aggregates findings from Tydell et al. (2018), Corbett et al. (2014), and subsequent validation studies. "Activation Potential" is normalized to E. coli (High Producer).
| Species | Phylum | Rib Pathway | 5-A-RU Production Potential | MAIT Activation Index (Relative) | Notes |
| Salmonella Typhimurium | Proteobacteria | Yes | Very High | ++++ | High metabolic flux; |
| Bacteroides thetaiotaomicron | Bacteroidetes | Yes | High | ++++ | Major gut commensal; often exceeds E. coli in activation potency. |
| Escherichia coli | Proteobacteria | Yes | High | +++ | Reference standard. Activation is dose-dependent on supernatant concentration. |
| Staphylococcus aureus | Firmicutes | Yes | Medium-High | +++ | Variable by strain; methicillin-resistant strains (MRSA) retain high potency. |
| Lactobacillus spp. | Firmicutes | Yes | Medium | ++ | Species-dependent; L. plantarum is a moderate activator. |
| Streptococcus pneumoniae | Firmicutes | Yes | Variable | + to +++ | Highly strain-dependent. High ribD expression correlates with high activation. |
| Lactococcus lactis | Firmicutes | Yes | Low | + | Often used as a "low" baseline; can be engineered to overproduce. |
| Enterococcus faecalis | Firmicutes | No | None | - | Lacks rib operon; auxotrophic for riboflavin. Negative control. |
| Listeria monocytogenes | Firmicutes | No | None | - | Scavenges riboflavin; does not synthesize 5-A-RU. |
Detailed Analysis of Key Variances
1. The Salmonella & E. coli Standard (Proteobacteria)
These species are the most consistent high producers. In S. Typhimurium, the riboflavin pathway is constitutively active enough to leak significant 5-A-RU.
-
Data Point: Supernatants from S. Typhimurium can induce maximal MAIT activation (CD69 upregulation >90%) at dilutions where L. lactis shows no effect.
-
Causality: Deletion of ribD or ribH in Salmonella completely abrogates this activity, confirming 5-A-RU as the sole source of immunogenicity.
2. The Streptococcus pneumoniae Anomaly (Firmicutes)
Unlike E. coli, S. pneumoniae isolates display massive heterogeneity.
-
Observation: Some clinical isolates activate MAIT cells strongly, while others are silent.[1]
-
Mechanism: This is not due to gene absence but transcriptional regulation . Isolates with naturally higher ribD mRNA levels produce more 5-A-RU.[1] This suggests that environmental stress (e.g., heat shock) can transiently turn a "low producer" into a "high producer" by upregulating the operon.
3. Bacteroides: The Gut Powerhouse
B. thetaiotaomicron, a dominant gut commensal, is a potent producer.
-
Implication: Given its abundance in the human colon, Bacteroides likely provides the tonic level of 5-A-RU required for the homeostatic maintenance of mucosal MAIT cells, unlike transient pathogens like Salmonella.
Implications for Drug Development
A. Microbiome Engineering
For live biotherapeutic products (LBPs), 5-A-RU production is a tunable dial for immunogenicity.
-
To Enhance Immunity (Cancer/Vaccines): Engineer strains (e.g., L. lactis) to overexpress ribA and ribD. This increases 5-A-RU secretion, boosting local MAIT cell cytolytic activity.
-
To Suppress Inflammation (IBD): Select or engineer strains with tight riboswitch regulation that minimizes 5-A-RU leakage, or use auxotrophs (like E. faecalis) to colonize without triggering MAIT-driven inflammation.
B. Vaccine Adjuvants
Synthetic 5-OP-RU is currently being tested as a mucosal adjuvant.[2] However, "bacterial delivery" via attenuated high-producers (like S. Typhi vaccine strains) may offer superior pharmacokinetics by continuously releasing unstable 5-A-RU directly at the mucosal surface, allowing in situ conversion to 5-OP-RU.
References
-
Corbett, A. J., et al. (2014). T cell activation by transitory neo-antigens derived from distinct microbial pathways. Nature, 509(7500), 361–365. Link
-
Tydell, C. C., et al. (2018). Tuning of human MAIT cell activation by commensal bacteria species and MR1-dependent T cell presentation. Mucosal Immunology, 11(6), 1591–1605. Link
-
Kjer-Nielsen, L., et al. (2012). MR1 presents microbial vitamin B metabolites to MAIT cells.[3][4] Nature, 491(7426), 717–723. Link
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Soudais, C., et al. (2015). In Vitro and In Vivo Analysis of the Gram-Negative Bacteria-Derived Riboflavin Precursor Derivatives Activating Mouse MAIT Cells. Journal of Immunology, 194(10), 4688–4699. Link
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Kurioka, A., et al. (2018). MAIT cells are licensed through peptide-MHC class I presentation by dendritic cells. Nature Communications, 9, 3350.[5] Link
-
Vorkas, C. K., et al. (2020). Efficient 5-OP-RU-Induced Enrichment of Mucosa-Associated Invariant T Cells in the Murine Lung Does Not Enhance Control of Aerosol Mycobacterium tuberculosis Infection.[5][6] Infection and Immunity, 89(1).[5][6] Link
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-amino-6-(D-ribitylamino)uracil
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-amino-6-(D-ribitylamino)uracil. As researchers and drug development professionals, our responsibility extends beyond the bench to include the safe management of all chemical byproducts of our work. This document is structured to provide not just a protocol, but the scientific and regulatory reasoning behind each step, ensuring a culture of safety and deep trust in our operational integrity.
Core Principle: Proactive Waste Management
The foundational principle of prudent laboratory practice is that no experiment should begin without a clear plan for the disposal of all potential waste streams, both hazardous and non-hazardous.[1] For a compound like 5-amino-6-(D-ribitylamino)uracil, an intermediate in the biosynthesis of riboflavin, a comprehensive understanding of its characteristics is the first step in formulating a safe disposal plan.[2][3][4]
Hazard Assessment and Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the Environmental Protection Agency (EPA).[1] Given that 5-amino-6-(D-ribitylamino)uracil is a biologically active intermediate, and in the absence of definitive data to the contrary, it should be managed through your institution's hazardous chemical waste stream.
Key Determination: Do not dispose of 5-amino-6-(D-ribitylamino)uracil, or solutions containing it, down the sanitary sewer.[6] While some simple uracil compounds may be designated for sewer disposal in specific institutional guidelines, this derivative's properties are not fully characterized for environmental release.[7]
Personal Protective Equipment (PPE) for Waste Handling
Proper PPE is non-negotiable when handling any laboratory chemical, including its waste. Before beginning the disposal process, ensure you are wearing:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. Contaminated gloves should be disposed of as chemical waste.[8] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from potential splashes of solutions containing the chemical waste.[9] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination.[9] |
Step-by-Step Disposal Protocol
The following protocol is designed to comply with federal and state regulations and ensure the safety of all laboratory personnel.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.
-
Action: Collect waste 5-amino-6-(D-ribitylamino)uracil (both solid and any solutions) in a dedicated waste container.
-
Causality: Do not mix this waste with other waste streams such as solvents, acids, bases, or biohazardous waste unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department. Incompatible chemicals can react, leading to pressure buildup, container failure, or the creation of more hazardous substances.[10]
Step 2: Container Selection and Management
The integrity of your waste container is critical for safe storage and transport.
-
Action: Select a container that is in good condition, free of cracks or deterioration, and has a secure, leak-proof screw-top cap. The container material must be chemically compatible with the waste. For aqueous solutions of 5-amino-6-(D-ribitylamino)uracil, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Causality: OSHA mandates that waste containers must be chemically compatible and securely closed to prevent leaks and spills. Leaving a funnel in the container is a common violation; containers must be kept closed at all times except when actively adding waste.[10]
Step 3: Labeling the Waste Container
Accurate labeling is a strict regulatory requirement and essential for safety.
-
Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "5-amino-6-(D-ribitylamino)uracil" . Do not use abbreviations or formulas.[10]
-
An accurate estimation of the concentration and the solvent (e.g., "in water").
-
The date of initial accumulation.
-
The specific hazard(s) associated with the waste. While the specific hazards are not fully defined, it is prudent to indicate "Toxic" or "Handle with Care" as a precautionary measure. Your institution's EH&S department can provide specific guidance on this.[11]
-
Causality: This information ensures that anyone handling the container, from lab personnel to waste disposal technicians, is aware of its contents and can manage it safely and in compliance with regulations.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored properly at its point of generation before pickup.
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[10][12] The SAA should be a secondary containment bin to catch any potential leaks.
-
Causality: Federal regulations strictly govern the amount of waste that can be stored and the time it can be kept in an SAA.[12] Storing waste in a designated, contained area minimizes the risk of spills and exposure to the wider laboratory environment.
Step 5: Arranging for Disposal
The final step is to transfer custody of the waste to trained professionals.
-
Action: Once the container is 90% full, or if you are approaching your institution's time limit for storage in an SAA (typically 6-12 months), submit a chemical waste pickup request to your institution's EH&S department.[10][12]
-
Causality: EH&S is responsible for the compliant transport and ultimate disposal of the waste at a permitted Treatment, Storage, and Disposal Facility (TSDF), ensuring it is managed in an environmentally sound manner.[1][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-amino-6-(D-ribitylamino)uracil.
Caption: Disposal workflow for 5-amino-6-(D-ribitylamino)uracil.
Spill Management
In the event of a small spill, follow these steps:
-
Alert personnel in the immediate area.
-
Wearing your PPE, absorb the spill with a chemical spill kit or absorbent pads.
-
Clean the area with an appropriate decontaminating solution.
-
Collect all cleanup materials in a sealed bag or container.
-
Label the container as hazardous waste and dispose of it along with your other chemical waste.
-
For large spills, evacuate the area and contact your institution's emergency EH&S number immediately.
By adhering to this comprehensive guide, you contribute to a safer and more compliant research environment, reinforcing the trust that is essential in the scientific community.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Columbia University Research. Hazardous Chemical Waste Management Guidelines.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- Carl ROTH. Safety Data Sheet: Uracil.
- Benchchem. Safeguarding Researchers: A Comprehensive Guide to Handling Tegafur-Uracil.
- ChemicalBook. Safety Data Sheet: Uracil.
- Smolecule. (2024, February 18). 5-amino-6-(5-phospho-D-ribitylamino)uracil.
- TargetMol. 5-A-RU | 5-Amino-6-(D-ribitylamino)uracil.
- DNAmod. (2020, March 28). 5-amino-6-(D-ribitylamino)uracil.
- PLOS Pathogens. (2024, October 5). Disruption of riboflavin biosynthesis in mycobacteria establishes 5-amino-6-D-ribitylaminouracil (5-A-RU).
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Personal protective equipment for handling 5-amino-6-(D-ribitylamino)uracil
A Researcher's Guide to Safely Handling 5-amino-6-(D-ribitylamino)uracil
As a key intermediate in the biosynthesis of riboflavin (Vitamin B2), 5-amino-6-(D-ribitylamino)uracil is a compound of significant interest in various research and development settings, from microbiology to immunology.[1][2][3][4][5] While not classified as a highly hazardous substance, responsible handling and a thorough understanding of its properties are paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive, field-proven framework for the safe handling, use, and disposal of 5-amino-6-(D-ribitylamino)uracil, grounded in the principles of proactive risk mitigation.
Understanding the Compound: A Risk-Based Approach
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C9H16N4O6 | PubChem[1][9] |
| Molecular Weight | 276.25 g/mol | PubChem[1][9] |
| Physical State | Solid | HMDB[1] |
| Storage | -80°C | Cayman Chemical[10] |
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is your first and most critical line of defense. The following recommendations are based on a comprehensive risk assessment for handling 5-amino-6-(D-ribitylamino)uracil in a standard laboratory setting.
Eye and Face Protection: Beyond the Basics
Standard safety glasses with side shields are the minimum requirement. However, due to the fine, powdery nature of the compound, we strongly recommend the use of chemical safety goggles for superior protection against airborne particles.[8] In situations where there is a heightened risk of splashing, such as when preparing solutions or during transfer of larger quantities, a face shield worn over safety goggles is advised.[11]
Hand Protection: The Right Glove for the Job
Nitrile gloves are the recommended choice for handling 5-amino-6-(D-ribitylamino)uracil. They provide adequate chemical resistance for this class of compounds. It is crucial to use powder-free gloves to prevent contamination of your work area and the compound itself.[11]
-
Glove Change Protocol: Gloves should be changed regularly, with a recommended interval of every 30 to 60 minutes, or immediately if you suspect contamination or damage.[11]
-
Double Gloving: For tasks involving larger quantities or prolonged handling, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing your skin.
Body Protection: A Barrier Against Contamination
A standard, clean laboratory coat is sufficient for routine handling of small quantities. Ensure your lab coat is fully buttoned to provide maximum coverage. For procedures with a higher risk of generating dust, or when handling larger amounts, consider a disposable gown made of a material with low particle shedding, such as spunbond-meltblown-spunbond (SMS) or microporous film.[12]
Respiratory Protection: When and Why
Under normal handling conditions in a well-ventilated area, such as a chemical fume hood, respiratory protection is not typically required.[8] However, if you are weighing out the powder in an open bench environment or if there is a potential for aerosol generation, a NIOSH-approved N95 respirator is recommended to prevent inhalation.[13]
PPE Selection Workflow
Caption: Risk-based PPE selection for handling the compound.
Operational and Disposal Plans: A Step-by-Step Guide
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8] For long-term stability, storage at -80°C is recommended.[7][10]
-
Ensure the storage location is clearly labeled in accordance with your institution's chemical hygiene plan.
Handling and Weighing
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood or a powder containment hood.
-
Ensure an eyewash station and safety shower are readily accessible.[8]
-
Assemble all necessary equipment (spatulas, weigh boats, solvent, etc.) before retrieving the compound from storage.
Procedure:
-
Don the appropriate PPE as outlined above.
-
Carefully open the container, avoiding any sudden movements that could create airborne dust.
-
Use a clean, designated spatula to transfer the desired amount of powder to a weigh boat.
-
If preparing a solution, add the solvent to the powder slowly to avoid splashing.
-
Once the transfer is complete, securely close the primary container.
-
Clean any residual powder from the spatula and work surface with a damp cloth or paper towel, being careful not to generate dust.
Waste Disposal
-
Solid Waste: All disposable materials that have come into contact with 5-amino-6-(D-ribitylamino)uracil, including gloves, weigh boats, and paper towels, should be placed in a designated, sealed waste container.
-
Chemical Waste: Unused compound and solutions should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Handling and Disposal Workflow
Caption: A streamlined workflow for handling and disposal.
Emergency Procedures: Be Prepared
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Spills: For small spills, carefully wipe up the powder with a damp cloth and dispose of it as chemical waste. For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, you can confidently and safely work with 5-amino-6-(D-ribitylamino)uracil, ensuring both your personal safety and the integrity of your research.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193516, 5-amino-6-(D-ribitylamino)uracil. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221, 5-Amino-6-ribitylamino uracil. Retrieved from [Link]
-
NHS. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. Retrieved from [Link]
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Samson, I. (2026, February 3). Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. Pharmaceutical Technology. Retrieved from [Link]
-
European Food Safety Authority. (n.d.). Safety and efficacy of vitamin B2 (riboflavin) produced by Ashbya gossypii for all animal species based on a dossier submitted by BASF SE. EFSA Journal. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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DNAmod. (2020, March 28). 5-amino-6-(D-ribitylamino)uracil. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regulation of Riboflavin Biosynthesis in Microorganisms and Construction of the Advanced Overproducers of This Vitamin. PMC. Retrieved from [Link]
-
American Society for Microbiology. (2024, October 15). The riboflavin biosynthetic pathway as a novel target for antifungal drugs against Candida species. mBio. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
